2-Methylacetoacetic acid
Description
2Methyl-3-ketovaleric acid, also known as 2-methyl-3-oxo-butyric acid or (+/-)-2-methyl-3-oxobutanoate, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 2Methyl-3-ketovaleric acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2Methyl-3-ketovaleric acid has been detected in multiple biofluids, such as urine and blood. 2Methyl-3-ketovaleric acid participates in a number of enzymatic reactions. In particular, 2methyl-3-ketovaleric acid can be biosynthesized from acetoacetic acid and butyric acid. 2Methyl-3-ketovaleric acid can also be converted into benzyl 2-methyl-3-oxobutanoate. 2Methyl-3-ketovaleric acid has been linked to the inborn metabolic disorders including beta-ketothiolase deficiency.
Properties
IUPAC Name |
2-methyl-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXJINGJZAOJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946615 | |
| Record name | 2-Methyl-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-59-4 | |
| Record name | 2-Methyl-3-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylacetoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Methylacetoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 2-methylacetoacetic acid, a crucial intermediate in amino acid and ketone body metabolism. Its structure, properties, synthesis, and biological significance are detailed, with a focus on its role as a biomarker for specific metabolic disorders.
Core Molecular Structure and Identification
This compound, systematically named 2-methyl-3-oxobutanoic acid, is a beta-keto acid.[1][2] Its structure consists of a four-carbon butanoic acid backbone with a ketone group at the third carbon (C3) and a methyl group at the second, or alpha, carbon (C2).[2][3] This substitution at the alpha-carbon creates a chiral center, meaning the molecule can exist as two distinct enantiomers, (2R) and (2S), although it is often studied as a racemic mixture.[2] The presence of both a carboxylic acid and a beta-keto group dictates its chemical reactivity, including its propensity for keto-enol tautomerism and decomposition via decarboxylation.[1][2]
| Identifier | Value |
| IUPAC Name | 2-methyl-3-oxobutanoic acid[1][2][3] |
| Synonyms | alpha-Methylacetoacetate, 2-methyl-3-oxo-butyric acid[1][3] |
| CAS Number | 2382-59-4[1][2][4] |
| Molecular Formula | C₅H₈O₃[1][2][3][5] |
| Molecular Weight | 116.11 g/mol [1][2][3] |
| Canonical SMILES | CC(C(=O)C)C(=O)O[1][3][5] |
| InChI | InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)[1][3][5] |
| InChIKey | GCXJINGJZAOJHR-UHFFFAOYSA-N[1][3][5] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of this compound are fundamental to its detection and quantification in biological and chemical systems.
Physical Properties
| Property | Value |
| Melting Point | 320-321 °C[1] |
| Boiling Point | 227.9 °C at 760 mmHg[1] |
| Density | 1.125 g/cm³[1] |
| Flash Point | 105.9 °C[1] |
Spectroscopic Data
| Spectroscopy Type | Characteristic Features |
| ¹H NMR | α-CH proton: Multiplet. α-CH₃ protons: Doublet, ~1.2-1.3 ppm. Ketone CH₃ protons: Singlet, ~2.1-2.3 ppm. Carboxylic acid proton: Broad peak, near 12 ppm.[1][2] |
| ¹³C NMR | Ketone Carbonyl Carbon (C=O): ~200-215 ppm. Carboxylic Acid Carbonyl Carbon (C=O): ~170-180 ppm.[1][2] |
| Infrared (IR) | C=O Stretching (Ketone & Carboxylic Acid): Strong absorption around 1700 cm⁻¹. O-H Stretching (Carboxylic Acid): Broad band between 2500-3000 cm⁻¹.[2] |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z): 116.[1] Characteristic fragmentation involves the loss of functional groups.[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is crucial for producing standards for research and diagnostic applications.
Acetoacetic Ester Synthesis
A classic and versatile method for preparing α-substituted keto acids is the acetoacetic ester synthesis. This involves the alkylation of an acetoacetic ester (like ethyl acetoacetate) followed by hydrolysis and decarboxylation.[1]
Detailed Experimental Protocol: Synthesis via Methyl Acetoacetate (B1235776) Hydrogenation
This industrial method involves the hydrogenation of methyl acetoacetate in the presence of formaldehyde (B43269) to produce methyl 2-methyl acetoacetate, which can then be hydrolyzed to the final acid product.[2]
Step 1: Raw Material Preparation
-
Combine methyl acetoacetate (99% purity), palladium on carbon (2-4 wt%), acetic acid, and pyridine (B92270) in a molar ratio of 1:0.004–0.006:0.5–1.5:0.5–1.5.[2]
Step 2: Hydrogenation Reaction
-
Transfer the mixture to an autoclave.
-
Inject formaldehyde into the autoclave under a hydrogen pressure of 0.4–0.6 MPa at a rate of 0.1–0.3 m³/h.[2]
-
Maintain the reaction temperature between 50–80°C and stir the mixture for 0.5–1.5 hours.[2]
Step 3: Product Isolation and Purification
-
After the reaction is complete, cool the mixture.
-
Purify the resulting methyl 2-methyl acetoacetate intermediate via distillation. The reported yield for this step is typically 92–95%.[2]
-
Perform acidic hydrolysis of the purified ester followed by extraction to yield this compound.
Biological Role and Clinical Significance
This compound is a key metabolite in the catabolism of the amino acid isoleucine and is involved in ketone body metabolism.[6] Its accumulation in the body is a hallmark of specific inborn errors of metabolism.
Metabolic Pathway of Isoleucine
The breakdown of isoleucine produces intermediates that enter central metabolic pathways. A key step involves the enzyme mitochondrial acetoacetyl-CoA thiolase (also known as beta-ketothiolase), which is responsible for cleaving 2-methylacetoacetyl-CoA.[6][7]
Biomarker for Beta-Ketothiolase Deficiency
Beta-ketothiolase deficiency is a rare autosomal recessive disorder caused by mutations in the ACAT1 gene.[2] This genetic defect impairs the function of mitochondrial acetoacetyl-CoA thiolase.[6] Consequently, the enzyme cannot properly break down 2-methylacetoacetyl-CoA (derived from isoleucine) or acetoacetyl-CoA (a ketone body).[7] This blockage leads to the accumulation of this compound, which is then excreted in the urine, making it a critical diagnostic marker for this condition.[2][6] The disorder is characterized by intermittent episodes of severe ketoacidosis.[6]
Caption: Metabolic pathway of isoleucine breakdown and the effect of beta-ketothiolase deficiency.
Experimental Protocol: Assay of 3-Oxothiolase Activity
Detecting the enzymatic defect in beta-ketothiolase deficiency requires a specific assay using the correct substrate. This protocol is adapted from studies on fibroblasts from affected patients.[7]
Objective: To measure the activity of 3-oxothiolase (beta-ketothiolase) in cultured human fibroblast homogenates using synthesized 2-methylacetoacetyl-CoA as the substrate.
Materials:
-
Cultured human fibroblasts
-
Homogenization buffer
-
Synthesized 2-methylacetoacetyl coenzyme A substrate[7]
-
Spectrophotometer
Procedure:
-
Cell Homogenization: Harvest cultured fibroblasts and prepare cell homogenates using an appropriate buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the fibroblast homogenate and a known concentration of 2-methylacetoacetyl-CoA.
-
Enzymatic Assay: Initiate the reaction and monitor the thiolytic cleavage of 2-methylacetoacetyl-CoA by measuring the change in absorbance at a specific wavelength, which corresponds to the consumption of the substrate or formation of the product.
-
Data Analysis: Compare the enzyme activity in patient-derived fibroblasts to that of normal controls. A significant decrease or absence of activity with 2-methylacetoacetyl-CoA as the substrate is indicative of beta-ketothiolase deficiency.[7]
References
- 1. Buy this compound | 2382-59-4 [smolecule.com]
- 2. This compound | 2382-59-4 | Benchchem [benchchem.com]
- 3. 2-Methyl-3-oxobutanoic acid | C5H8O3 | CID 150996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2382-59-4 [chemicalbook.com]
- 5. PubChemLite - this compound (C5H8O3) [pubchemlite.lcsb.uni.lu]
- 6. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. The synthesis and characterisation of 2-methylacetoacetyl coenzyme A and its use in the identification of the site of the defect in 2-methylacetoacetic and 2-methyl-3-hydroxybutyric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methylacetoacetic Acid: Chemical Properties, Metabolic Significance, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylacetoacetic acid, systematically known as 2-methyl-3-oxobutanoic acid, is a short-chain keto acid of significant interest in the fields of biochemistry and clinical diagnostics.[1] As a key metabolite in the catabolism of the amino acid isoleucine, its accumulation in biological fluids is a primary biomarker for the inborn error of metabolism known as beta-ketothiolase deficiency.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its critical role in metabolic pathways, and detailed methodologies for its synthesis and analysis.
Core Chemical and Physical Properties
This compound is a derivative of acetoacetic acid with a methyl group at the alpha position.[4][5] This substitution creates a chiral center at the C2 carbon.[6] The compound exists in equilibrium between its keto and enol tautomers, a characteristic feature of beta-keto acids that influences its reactivity.[6]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | 2-methyl-3-oxobutanoic acid | [1][6] |
| Synonyms | 2-Methyl-3-oxo-butyric acid, alpha-Methylacetoacetate | [1][6] |
| CAS Number | 2382-59-4 | [1][6] |
| Chemical Formula | C₅H₈O₃ | [1] |
| Molecular Weight | 116.11 g/mol | [1] |
| Melting Point | 320-321 °C | [1] |
| Boiling Point | 227.9 °C (at 760 mmHg) | [1] |
| Density | 1.125 g/cm³ | [1] |
| Flash Point | 105.9 °C | [1] |
| pKa (Acid Dissociation Constant) | ~4.17 - 4.65 | [2] |
| Water Solubility | Predicted: 94.9 g/L | [2] |
Spectroscopic Characteristics
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: Characteristic proton signals include a broad singlet for the carboxylic acid proton (10-12 ppm), a singlet for the ketone methyl group (2.1-2.3 ppm), and signals corresponding to the alpha-carbon proton and methyl group.[1]
-
¹³C NMR: The carbonyl carbons are distinct, with the carboxylic carbon resonating around 170-180 ppm and the ketone carbon in the downfield region of 200-210 ppm.[1]
-
-
Mass Spectrometry (MS) :
Biological Significance and Metabolic Pathways
This compound is a critical intermediate in the metabolic pathway for isoleucine and ketone bodies. Its clinical significance is primarily associated with its role as a biomarker for a rare genetic disorder.
Role in Beta-Ketothiolase Deficiency
Mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, also known as beta-ketothiolase deficiency, is an autosomal recessive disorder that impairs the catabolism of isoleucine and ketone bodies.[3][7] The enzyme T2 is responsible for the cleavage of 2-methylacetoacetyl-CoA. In individuals with a deficiency in this enzyme, upstream metabolites accumulate. This leads to the abnormal urinary excretion of this compound, along with 2-methyl-3-hydroxybutyric acid and tiglylglycine.[7] This accumulation can trigger episodes of severe ketoacidosis, vomiting, and lethargy, particularly during periods of illness or fasting.[7][8] Consequently, the detection of elevated levels of this compound in urine is a key diagnostic marker for this condition.[2][3]
Neurological Implications
Research has indicated that an accumulation of this compound can induce oxidative stress in brain tissues.[1] Studies in developing rats have shown that it can inhibit aerobic energy metabolism by affecting the Krebs cycle and, to a lesser extent, the respiratory chain.[8] This inhibition of energy metabolism may contribute to the neurological dysfunction observed in patients with untreated beta-ketothiolase deficiency.[8]
Isoleucine Catabolism Pathway and Site of Defect
The following diagram illustrates the final steps of the isoleucine catabolism pathway, highlighting the enzymatic block in beta-ketothiolase deficiency that leads to the accumulation of this compound.
Experimental Protocols
The following sections outline generalized methodologies for the chemical synthesis and analytical detection of this compound. These protocols are based on established chemical principles and published analytical methods and should be adapted and optimized for specific laboratory conditions.
Chemical Synthesis: Acetoacetic Ester Synthesis
The classical approach for synthesizing this compound is the acetoacetic ester synthesis, which involves the alkylation of an acetoacetic ester followed by hydrolysis and decarboxylation.[1][2]
Objective: To synthesize 2-methyl-3-oxobutanoic acid via methylation of ethyl acetoacetate (B1235776).
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (or another suitable strong base)
-
Methyl iodide (or another methylating agent)
-
Ethanol (B145695) (anhydrous)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Methodology:
-
Enolate Formation:
-
Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add ethyl acetoacetate dropwise to the cooled base solution with continuous stirring. The base deprotonates the alpha-carbon of the ethyl acetoacetate, forming a resonance-stabilized enolate.[2]
-
-
Alkylation:
-
Once enolate formation is complete, add methyl iodide dropwise to the reaction mixture. The enolate acts as a nucleophile, attacking the methyl iodide in an S(_N)2 reaction to form ethyl 2-methylacetoacetate.[3]
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion.
-
-
Hydrolysis and Decarboxylation:
-
After cooling, remove the ethanol under reduced pressure.
-
Add an aqueous solution of hydrochloric acid to the residue.
-
Heat the mixture to reflux. The acidic conditions first hydrolyze the ester to form this compound (a β-keto acid).[2]
-
Continued heating promotes the decarboxylation of the β-keto acid, which readily loses CO₂ to yield the final product. Note: For isolation of the acid itself, the decarboxylation step should be carefully controlled or avoided by using milder hydrolysis conditions.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
The crude product can be further purified by distillation or recrystallization.[6]
-
Analytical Protocol: Urinary Organic Acid Profiling by GC-MS
The quantitative analysis of this compound in urine is essential for the diagnosis of metabolic disorders. The gold-standard method is Gas Chromatography-Mass Spectrometry (GC-MS) following sample extraction and derivatization.[5][9]
Objective: To detect and quantify this compound in a urine sample.
Materials:
-
Urine sample
-
Internal standard solution (e.g., a stable isotope-labeled organic acid)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297) and/or Diethyl ether
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas supply
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature. Check the pH to ensure it is not indicative of bacterial contamination (pH > 8.5 can be problematic).[4]
-
To a specific volume of urine (volume may be normalized based on creatinine (B1669602) concentration), add a known amount of the internal standard.[4]
-
Saturate the sample with sodium chloride to improve extraction efficiency.
-
Acidify the urine to a pH of approximately 1 by adding HCl.[5]
-
-
Liquid-Liquid Extraction:
-
Perform a sequential extraction of the acidified urine with an organic solvent. A common procedure involves a first extraction with ethyl acetate, followed by a second extraction with diethyl ether.[5]
-
Combine the organic phases.
-
-
Drying and Derivatization:
-
Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas. The temperature should be kept ambient or mild (e.g., < 40°C) to prevent the loss of volatile organic acids.[5]
-
To the dried residue, add pyridine and the derivatizing agent (BSTFA with 1% TMCS). This step converts the non-volatile carboxylic acid into its volatile trimethylsilyl (B98337) (TMS) ester, which is suitable for GC analysis.[5]
-
Seal the vial and heat at approximately 60-75°C for 30 minutes to ensure complete derivatization.[5][9]
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
The GC separates the various organic acids based on their boiling points and interaction with the column's stationary phase.
-
The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each analyte.
-
Identification of the this compound-TMS derivative is achieved by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
-
Diagnostic Workflow Visualization
The following diagram outlines the logical workflow for the diagnosis of beta-ketothiolase deficiency using urinary organic acid analysis.
Conclusion
This compound is a molecule of considerable importance, bridging fundamental organic chemistry with clinical diagnostics. Its distinct chemical properties, governed by its beta-keto acid structure, are well-characterized. In the context of human health, it serves as an indispensable biomarker for the diagnosis of beta-ketothiolase deficiency, an inborn error of metabolism with potentially severe clinical consequences. The analytical methods for its detection, primarily GC-MS, are robust and well-established, allowing for early diagnosis and management of affected individuals. A thorough understanding of this compound's chemistry and metabolic context is crucial for researchers in metabolic diseases, clinicians, and professionals involved in the development of diagnostic tools and therapeutic strategies.
References
- 1. Buy this compound | 2382-59-4 [smolecule.com]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 4. metbio.net [metbio.net]
- 5. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 2382-59-4 | Benchchem [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoleucine Catabolic Pathway: A Technical Guide to the Biosynthesis of 2-Methyl-3-Oxobutanoic Acid (3-Methyl-2-Oxopentanoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-oxobutanoic acid, more precisely identified in biological systems as its isomer 3-methyl-2-oxopentanoate (B1228249) (also known as α-keto-β-methylvalerate), is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. This pathway is fundamental for maintaining amino acid homeostasis, providing energy, and generating precursors for other metabolic processes. Dysregulation of BCAA catabolism has been implicated in various pathological conditions, including metabolic syndrome, diabetes, and certain types of cancer, making the enzymes and intermediates of this pathway significant targets for therapeutic intervention. This technical guide provides an in-depth overview of the core enzymatic steps leading to the formation of 3-methyl-2-oxopentanoate, quantitative data on key components, detailed experimental protocols, and visualizations of the associated signaling pathways.
The Core Pathway: Isoleucine Catabolism to 3-Methyl-2-Oxopentanoate
The initial and rate-limiting steps of isoleucine catabolism occur primarily within the mitochondria of various tissues, with skeletal muscle being a major site for the initial transamination reaction.
Step 1: Reversible Transamination of L-Isoleucine
The first step in the catabolism of L-isoleucine is a reversible transamination reaction that converts it to its corresponding α-keto acid, 3-methyl-2-oxopentanoate. This reaction is catalyzed by the enzyme Branched-Chain Amino Acid Transaminase (BCAT) . There are two isoforms of this enzyme: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2), with BCAT2 being the predominant form in most non-neuronal tissues.[1] The reaction involves the transfer of the amino group from L-isoleucine to α-ketoglutarate, yielding L-glutamate and 3-methyl-2-oxopentanoate.
L-Isoleucine + α-Ketoglutarate ⇌ 3-Methyl-2-Oxopentanoate + L-Glutamate
Step 2: Irreversible Oxidative Decarboxylation
The 3-methyl-2-oxopentanoate formed in the first step undergoes irreversible oxidative decarboxylation to produce 2-methylbutyryl-CoA. This reaction is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane.[1] This is the rate-limiting step of BCAA catabolism. The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation. Phosphorylation by BCKDH kinase (BCKDK) inactivates the complex, while dephosphorylation by protein phosphatase 2Cm (PP2Cm) activates it.[1]
3-Methyl-2-Oxopentanoate + NAD⁺ + CoA-SH → 2-Methylbutyryl-CoA + NADH + H⁺ + CO₂
The product, 2-methylbutyryl-CoA, then enters further downstream pathways to be ultimately converted into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites of the isoleucine catabolic pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| Branched-Chain Amino Acid Transaminase 2 (BCAT2) | L-Isoleucine | 1.77 - 2.85 mM | 2.17 - 5.70 µmol/min/mg | Mycobacterium tuberculosis | [2] |
| Branched-Chain Amino Acid Transaminase (mutant) | 3-Methyl-2-oxopentanoic acid | 0.016 mM | 0.379 U/mg | Thermus thermophilus | [3] |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | α-Ketoisovalerate (Valine analog) | ~0.8 mM | - | Rat Liver | [4] |
Table 2: Metabolite Concentrations
| Metabolite | Concentration Range | Sample Type | Condition | Reference |
| L-Isoleucine | ~50 - 100 µM | Human Plasma | Fasting | |
| L-Valine | ~150 - 300 µM | Human Plasma | Fasting | |
| 3-Hydroxyisobutyrate (3-HIB, a valine catabolite) | 10 - 40 µM | Human Plasma | - | [5] |
| Intracellular to Plasma Ratio (Isoleucine) | 1.75 ± 0.79 | Human | - | [6] |
| Intracellular to Plasma Ratio (Valine) | 1.16 ± 0.42 | Human | - | [6] |
Note: Direct intracellular concentrations for 3-methyl-2-oxopentanoate are difficult to obtain due to its rapid conversion by the BCKDH complex.
Signaling Pathways and Regulation
The catabolism of branched-chain amino acids is intricately regulated by key signaling pathways that sense nutrient availability and cellular energy status.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation and is activated by amino acids, particularly leucine.[7] Elevated levels of BCAAs, often due to suppressed catabolism in cancer cells, can lead to chronic activation of mTORC1, promoting tumor development.[7][8]
References
- 1. Frontiers Publishing Partnerships | The role of branched-chain amino acids and their downstream metabolites in mediating insulin resistance [frontierspartnerships.org]
- 2. Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]
- 4. Regulation of branched-chain alpha-ketoacid dehydrogenase complex by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. tandfonline.com [tandfonline.com]
- 8. Loss of BCAA catabolism during carcinogenesis enhances mTORCl activity and promotes tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Methylacetoacetic Acid in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylacetoacetic acid is a critical intermediate in the catabolism of the essential amino acid isoleucine. Its metabolic fate is intrinsically linked to ketone body metabolism, and its accumulation is a key biomarker for the inborn error of metabolism known as beta-ketothiolase deficiency. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its position in metabolic pathways, the enzymatic reactions it undergoes, and the clinical significance of its dysregulation. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative metabolic data, and visual representations of the associated biochemical pathways to support advanced research and therapeutic development.
Introduction
This compound, a 3-oxo monocarboxylic acid, holds a central position in intermediary metabolism.[1] Primarily generated during the degradation of isoleucine, it is a substrate for the mitochondrial enzyme beta-ketothiolase (also known as mitochondrial acetoacetyl-CoA thiolase or T2), which cleaves it into propionyl-CoA and acetyl-CoA.[2][3] These products can then enter the citric acid cycle for energy production. Beyond its role in amino acid catabolism, the pathway intersects with ketone body metabolism, highlighting a complex regulatory network.[3][4]
The clinical relevance of this compound is most pronounced in the context of beta-ketothiolase deficiency, an autosomal recessive disorder caused by mutations in the ACAT1 gene.[4][5] A deficiency in the beta-ketothiolase enzyme leads to the accumulation of this compound and other upstream metabolites, resulting in episodes of severe ketoacidosis.[4][6] Therefore, the quantification of this compound in biological fluids is a cornerstone in the diagnosis of this metabolic disorder.[7]
Metabolic Pathways Involving this compound
Isoleucine Catabolism
The breakdown of isoleucine is a multi-step process occurring within the mitochondria. This compound is a key intermediate in this pathway. The following diagram illustrates the catabolic cascade leading to and from this compound.
In beta-ketothiolase deficiency, the final step of this pathway is impaired, leading to the accumulation of 2-methylacetoacetyl-CoA, which is subsequently hydrolyzed to this compound and excreted in the urine.[8]
Quantitative Data in Health and Disease
The concentration of this compound and related metabolites is a critical diagnostic indicator for beta-ketothiolase deficiency. The following tables summarize key quantitative data from the literature.
Table 1: Urinary Metabolite Concentrations in Beta-Ketothiolase Deficiency
| Metabolite | Condition | Concentration (umol/mmol creatinine) | Reference |
| This compound | Normal | 0 | [7] |
| This compound | Beta-Ketothiolase Deficiency | 325.0 (Range: 0.0 - 650.0) | [9] |
| This compound | Beta-Ketothiolase Deficiency (single case) | 8030 | [9] |
| 2-methyl-3-hydroxybutyrate | Beta-Ketothiolase Deficiency | Markedly increased | [8] |
| Tiglylglycine | Beta-Ketothiolase Deficiency | Markedly increased | [8] |
Table 2: Serum Ketone Levels
| Metabolite | Condition | Concentration (mmol/L) | Reference |
| Total Ketone Bodies | Beta-Ketothiolase Deficiency (ketoacidotic attack) | > 7 | [6] |
| Total Ketone Bodies | Beta-Ketothiolase Deficiency (single case during attack) | 12 | [10] |
Table 3: Kinetic Parameters of Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1)
| Condition | Substrate | Km | Vmax | Reference |
| Control (colonic mucosa) | Acetoacetyl-CoA | Not specified | 16.9 (3.5) μmol/min/g wet weight | [11] |
| Ulcerative Colitis (colonic mucosa) | Acetoacetyl-CoA | Not specified | 3.4 (0.58) μmol/min/g wet weight | [11] |
Note: Kinetic data for ACAT1 in patients with beta-ketothiolase deficiency is sparse in the literature; the data presented is from a study on ulcerative colitis to provide an example of kinetic parameters.
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantitative analysis of this compound and other organic acids in urine.
1. Sample Preparation:
- Collect a random urine sample in a sterile, preservative-free container.[12]
- Store the sample at -20°C until analysis.[12]
- Thaw the sample and mix thoroughly.
- Measure the creatinine (B1669602) concentration to normalize the results.[12]
- Take a volume of urine equivalent to a specific amount of creatinine (e.g., normalized to 1 mmol/L creatinine).[12]
2. Extraction:
- Acidify the urine sample with hydrochloric acid (HCl) to a pH of less than 2.[13]
- Add internal standards.[13]
- Saturate the solution with sodium chloride.[13]
- Perform a liquid-liquid extraction using organic solvents such as ethyl acetate (B1210297) and diethyl ether.[14]
- Combine the organic phases.
3. Derivatization:
- Evaporate the combined organic extracts to dryness under a stream of nitrogen at a controlled temperature (e.g., ambient temperature to 40°C).[14]
- Reconstitute the residue in a derivatization reagent, typically a mixture of pyridine (B92270) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14]
- Heat the mixture to approximately 75°C for 15-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[12]
4. GC-MS Analysis:
- Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
- Gas Chromatography:
- Use a suitable capillary column (e.g., HP-Ultra2).[15]
- Employ a temperature program to separate the different organic acids. An example program starts at 80-100°C, holds for a few minutes, then ramps up to a final temperature of around 280-320°C.[14][15]
- Use helium as the carrier gas.[15]
- Mass Spectrometry:
- Operate the mass spectrometer in electron impact (EI) ionization mode.[14]
- Acquire data in full scan mode to identify the compounds based on their mass spectra.
- For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.
5. Data Analysis:
- Identify the peaks corresponding to this compound and other target metabolites by comparing their retention times and mass spectra to those of authentic standards.
- Quantify the concentration of each analyte by comparing its peak area to that of the internal standard and using a calibration curve.
- Normalize the results to the creatinine concentration.
Beta-Ketothiolase (ACAT1) Enzyme Activity Assay in Cultured Fibroblasts
This protocol describes a method to measure the activity of mitochondrial acetoacetyl-CoA thiolase in cultured skin fibroblasts.
1. Cell Culture and Homogenate Preparation:
- Culture human skin fibroblasts under standard conditions.
- Harvest the cells and wash them with a suitable buffer (e.g., phosphate-buffered saline).
- Resuspend the cell pellet in a homogenization buffer.
- Disrupt the cells by sonication or other appropriate methods on ice.
- Centrifuge the homogenate to remove cell debris. The supernatant is used for the enzyme assay.
2. Thiolase Activity Assay:
- The assay measures the thiolytic cleavage of a substrate, such as 2-methylacetoacetyl-CoA or acetoacetyl-CoA. The reaction is often coupled to another enzyme for spectrophotometric detection.
- A common method involves measuring the decrease in absorbance of the enol form of the CoA thioester at a specific wavelength.
- Potassium-dependent activation: A key characteristic of mitochondrial acetoacetyl-CoA thiolase (T2) is its activation by potassium ions. Assays are typically performed in the presence and absence of K+ to distinguish T2 activity from other thiolases.
- Reaction Mixture:
- Buffer (e.g., Tris-HCl)
- Coenzyme A (CoA)
- Substrate (2-methylacetoacetyl-CoA or acetoacetyl-CoA)
- Potassium chloride (for K+-activated assay)
- Cell homogenate
- Procedure:
- Pre-incubate the reaction mixture without the substrate at a constant temperature (e.g., 37°C).
- Initiate the reaction by adding the substrate.
- Monitor the change in absorbance over time using a spectrophotometer.
- Calculation:
- Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the substrate.
- Express the activity as nmol/min/mg of protein.
Diagnostic Workflow and Signaling Pathways
Diagnostic Workflow for Beta-Ketothiolase Deficiency
The diagnosis of beta-ketothiolase deficiency involves a multi-step process, starting from clinical suspicion or newborn screening and proceeding to confirmatory biochemical and genetic testing.
Conclusion
This compound is a metabolite of profound importance in the diagnosis and understanding of beta-ketothiolase deficiency. Its central role in isoleucine catabolism and its connection to ketone body metabolism underscore the intricate nature of metabolic pathways. This technical guide has provided a detailed overview of the biological significance of this compound, supported by quantitative data, experimental protocols, and pathway visualizations. It is hoped that this comprehensive resource will aid researchers, scientists, and drug development professionals in their efforts to further elucidate the pathophysiology of related metabolic disorders and to develop novel therapeutic strategies.
References
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KEGG DISEASE: Beta-ketothiolase deficiency [genome.jp]
- 3. Thiolase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rareportal.org.au [rareportal.org.au]
- 6. A Novel Mutation in ACAT1 Causing Beta-Ketothiolase Deficiency in a 4-Year-Old Sri Lankan Boy with Metabolic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. orpha.net [orpha.net]
- 9. Beta-ketothiolase deficiency in a family confirmed by in vitro enzymatic assays in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impairment of mitochondrial acetoacetyl CoA thiolase activity in the colonic mucosa of patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metbio.net [metbio.net]
- 13. erndim.org [erndim.org]
- 14. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defect in biosynthesis of mitochondrial acetoacetyl-coenzyme A thiolase in cultured fibroblasts from a boy with 3-ketothiolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Methylacetoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylacetoacetic acid, a crucial intermediate in isoleucine and ketone body metabolism, exhibits keto-enol tautomerism, a fundamental chemical equilibrium with significant implications for its reactivity and biological function.[1] This technical guide provides a comprehensive overview of the principles governing this tautomerism, detailed experimental protocols for its investigation, and a summary of relevant quantitative data. The influence of molecular structure and solvent environment on the equilibrium position is discussed, offering insights for researchers in drug development and metabolic studies.
Introduction to this compound and Tautomerism
This compound, systematically named 2-methyl-3-oxobutanoic acid, is a β-keto acid.[1] Its structure, featuring a ketone group at the β-position relative to a carboxylic acid, allows it to exist as two readily interconvertible constitutional isomers: the keto form and the enol form.[1][2] This dynamic equilibrium is known as keto-enol tautomerism.[2] The keto form contains a carbonyl group, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group.
The position of this equilibrium is a critical determinant of the molecule's chemical properties, including its nucleophilicity and ability to interact with biological macromolecules.[3] For instance, this compound is a known biomarker for β-ketothiolase deficiency, an inborn error of metabolism, and understanding its tautomeric behavior is essential for developing accurate diagnostic and therapeutic strategies.[1]
The Keto-Enol Equilibrium
The tautomerization of this compound involves the migration of a proton and the rearrangement of pi electrons. The equilibrium can be influenced by several factors:
-
Intramolecular Hydrogen Bonding: The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid group.[3]
-
Solvent Effects: The polarity of the solvent plays a significant role in the position of the equilibrium. Polar solvents can form intermolecular hydrogen bonds with the keto form, potentially stabilizing it and shifting the equilibrium in its favor.[2] Conversely, non-polar solvents tend to favor the enol form, where intramolecular hydrogen bonding is more dominant.[3]
-
Substitution: The presence of the methyl group at the α-carbon in this compound can influence the stability of the tautomers through electronic and steric effects compared to its parent compound, acetoacetic acid.[2]
The equilibrium between the keto and enol forms can be represented by the following equation:
Where K_eq is the equilibrium constant.
Quantitative Analysis of Tautomerism
Theoretical studies using methods like Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of the tautomers and predict the equilibrium constant.[2]
Table 1: Keto-Enol Equilibrium Data for Acetoacetic Acid (as a proxy)
| Solvent | % Enol Tautomer | Equilibrium Constant (K_eq) | Reference |
| D₂O | < 2% | < 0.02 | [3] |
| CCl₄ | 49% | 0.96 | [3] |
Note: This data is for acetoacetic acid and serves as an estimate. The equilibrium for this compound may differ due to the presence of the methyl group.
Experimental Protocols for Studying Tautomerism
The primary techniques for the quantitative investigation of keto-enol tautomerism are Nuclear Magnetic Resonance (NMR) spectroscopy and, to a lesser extent, Ultraviolet-Visible (UV-Vis) spectroscopy.
¹H NMR Spectroscopy Protocol
¹H NMR spectroscopy is a powerful method for determining the relative concentrations of the keto and enol tautomers because the proton exchange between the two forms is slow on the NMR timescale, allowing for the observation of distinct signals for each species.[4]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. The choice of solvent is critical as it will influence the equilibrium position.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.0 ppm).[5]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to include all relevant signals, particularly the potentially downfield-shifted enol hydroxyl proton.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum correctly.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals corresponding to unique protons of the keto and enol forms. For this compound, suitable signals would be:
-
Keto form: The α-proton (methine) and the methyl protons adjacent to the ketone.
-
Enol form: The vinylic proton and the methyl protons.
-
-
Calculate the equilibrium constant (K_eq) using the integrated areas. For example, if comparing the α-proton of the keto form (1H) and the vinylic proton of the enol form (1H): K_eq = Integral(enol vinylic proton) / Integral(keto α-proton)
-
Expected ¹H NMR Chemical Shifts (Estimated):
| Proton | Tautomer | Expected Chemical Shift (δ, ppm) |
| α-CH | Keto | 3.5 - 4.0 |
| C(O)CH₃ | Keto | 2.1 - 2.3 |
| α-C-CH₃ | Keto | 1.2 - 1.5 (doublet) |
| =CH | Enol | 5.0 - 5.5 |
| =C(OH)CH₃ | Enol | 1.9 - 2.2 |
| α-C-CH₃ | Enol | 1.2 - 1.5 (doublet) |
| OH | Enol | 10 - 13 (broad) |
Note: These are estimated chemical shifts based on similar compounds. Actual values will depend on the solvent and other experimental conditions.
UV-Vis Spectroscopy Protocol
UV-Vis spectroscopy can be used to estimate the concentration of the enol tautomer, which typically exhibits a strong π → π* absorption band due to its conjugated system. The keto form generally has a much weaker n → π* transition at a shorter wavelength.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., hexane, ethanol).
-
Prepare a series of dilutions from the stock solution.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of each diluted solution over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the λ_max of the enol tautomer's absorption band.
-
To quantify the enol concentration, the molar absorptivity (ε) of the pure enol form is required. This is often the limiting factor of this method, as isolating the pure enol is challenging. If a reliable ε value can be obtained from the literature for a similar chromophore or determined through other means, the concentration of the enol can be calculated using the Beer-Lambert law (A = εbc).
-
The percentage of the enol form can then be calculated relative to the total concentration of this compound.
-
Visualization of Tautomerization and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the study of this compound tautomerism.
Tautomerization Equilibrium
Caption: Keto-Enol Tautomerism of this compound.
Acid-Catalyzed Tautomerization Mechanism
Caption: Acid-Catalyzed Keto-Enol Tautomerization Pathway.
Base-Catalyzed Tautomerization Mechanism
Caption: Base-Catalyzed Keto-Enol Tautomerization Pathway.
Experimental Workflow for NMR Analysis
Caption: Workflow for Quantitative NMR Analysis of Tautomerism.
Conclusion
The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, influencing its stability, reactivity, and biological interactions. While specific quantitative data for this compound remains an area for further investigation, the principles governing its tautomeric equilibrium and the robust experimental methodologies detailed in this guide provide a solid framework for its study. ¹H NMR spectroscopy stands out as the most effective technique for quantifying the keto and enol forms in solution. The provided protocols and visualizations serve as a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development, facilitating a deeper understanding of this important metabolic intermediate.
References
The Genesis of a Metabolite: A Technical History of Alpha-Methylacetoacetic Acid
For Immediate Release
A comprehensive technical guide detailing the history, discovery, and experimental protocols related to alpha-methylacetoacetic acid, a key intermediate in isoleucine and ketone body metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic disorders.
Introduction
Alpha-methylacetoacetic acid, systematically known as 2-methyl-3-oxobutanoic acid, is a chiral beta-keto acid that holds a significant position in the landscape of intermediary metabolism. While not a household name, its discovery and the elucidation of its metabolic role have been pivotal in understanding a specific inborn error of metabolism and have provided valuable insights into the catabolic pathways of amino acids and the utilization of ketone bodies. This technical guide provides an in-depth exploration of the history of its chemical synthesis, its biological discovery, and detailed experimental protocols relevant to its study.
Part I: The Chemical Chronicle - From Acetoacetic Ester to its Methylated Derivative
The story of alpha-methylacetoacetic acid's synthesis is intrinsically linked to the development of the acetoacetic ester synthesis, a cornerstone of synthetic organic chemistry.
The Dawn of the Acetoacetic Ester Synthesis
The journey began in 1863 when A. Geuther reported that reacting ethyl acetate (B1210297) with sodium metal produced a new compound, which he named "ethyl diacetic acid".[1] This was the first documented synthesis of what we now know as ethyl acetoacetate (B1235776). A few years later, Frankland and Duppa expanded on this work, demonstrating that the alpha-carbon of this new ester could be alkylated.[1] This discovery laid the fundamental groundwork for the synthesis of a vast array of substituted beta-keto esters.
The true scope and mechanism of this reaction, however, were later elucidated by the German chemist Rainer Ludwig Claisen in 1887.[2][3] His work on the condensation of esters in the presence of a strong base led to the reaction being named the Claisen condensation.[2][3]
The Logical Next Step: Synthesis of Alpha-Methylacetoacetic Acid
The synthesis of alpha-methylacetoacetic acid is a direct application of the principles established by these 19th-century pioneers. It is achieved through the alkylation of an acetoacetic ester, such as ethyl acetoacetate, with a methylating agent.[4][5][6] The process involves the deprotonation of the acidic alpha-hydrogen of the acetoacetic ester with a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then readily reacts with a methyl halide (e.g., methyl iodide) in an SN2 reaction to introduce a methyl group at the alpha-position, yielding ethyl alpha-methylacetoacetate (B14438972).[4][5][6] Subsequent hydrolysis of the ester group, followed by decarboxylation, affords the final product, alpha-methylacetoacetic acid.[3][6]
While a singular, celebrated "discovery" of alpha-methylacetoacetic acid in the chemical literature is not apparent, its synthesis became an inevitable and logical extension of the well-established acetoacetic ester synthesis.
Part II: The Biological Revelation - A Marker of Metabolic Dysfunction
The biological significance of alpha-methylacetoacetic acid came to the forefront with the identification of a rare inborn error of metabolism.
The Discovery of Beta-Ketothiolase Deficiency
In 1971, Daum and colleagues first described a clinical disorder in a patient presenting with recurrent episodes of severe metabolic ketoacidosis.[1] This condition was later identified as beta-ketothiolase deficiency (also known as mitochondrial acetoacetyl-CoA thiolase deficiency or T2 deficiency).[1][2][7] It is an autosomal recessive disorder that impairs the body's ability to process the amino acid isoleucine and to utilize ketone bodies for energy.[8]
Alpha-Methylacetoacetic Acid: The Key Biomarker
A crucial breakthrough in understanding this disorder was the identification of elevated levels of specific organic acids in the urine of affected individuals. Among these, alpha-methylacetoacetic acid was a prominent and characteristic finding.[1][9] Its accumulation, along with 2-methyl-3-hydroxybutyric acid and tiglylglycine, became a key diagnostic marker for beta-ketothiolase deficiency.[1][9] This discovery transformed alpha-methylacetoacetic acid from a theoretical synthetic compound to a clinically relevant metabolite.
The underlying enzymatic defect was pinpointed to the mitochondrial acetoacetyl-CoA thiolase (T2), an enzyme responsible for the final step in the catabolism of isoleucine, where it cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[1] A deficiency in this enzyme leads to the accumulation of 2-methylacetoacetyl-CoA, which is then hydrolyzed to produce the free acid, alpha-methylacetoacetic acid, that is subsequently excreted in the urine.
Part III: Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of alpha-methylacetoacetic acid and the assessment of the related enzyme activity.
Chemical Synthesis of Alpha-Methylacetoacetic Acid
This protocol outlines the synthesis of alpha-methylacetoacetic acid via the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Methyl iodide
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring.
-
Alkylation: To the resulting solution of the sodium salt of ethyl acetoacetate, add methyl iodide dropwise. After the addition is complete, reflux the mixture for 2-3 hours.
-
Work-up and Isolation of Ethyl Alpha-Methylacetoacetate: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the ether layer with water, dry over anhydrous magnesium sulfate, and remove the ether by distillation. The resulting crude ethyl alpha-methylacetoacetate can be purified by fractional distillation.
-
Hydrolysis and Decarboxylation: Saponify the purified ethyl alpha-methylacetoacetate by refluxing with an aqueous solution of sodium hydroxide. After cooling, acidify the solution with hydrochloric acid. Gently heat the acidified solution to effect decarboxylation, which will be evident by the evolution of carbon dioxide.
-
Final Product Isolation: After decarboxylation is complete, the resulting alpha-methylacetoacetic acid can be extracted with a suitable organic solvent and purified by distillation or recrystallization.
Quantitative Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Ethyl acetoacetate | 130.14 | 1.0 | Specify |
| Sodium ethoxide | 68.05 | 1.1 | Specify |
| Methyl iodide | 141.94 | 1.1 | Specify |
| Sodium hydroxide | 40.00 | 2.5 | Specify |
| Hydrochloric acid | 36.46 | As needed | Specify |
| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| Alpha-methylacetoacetic acid | 116.12 | To be determined | To be calculated |
Analysis of Alpha-Methylacetoacetic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of alpha-methylacetoacetic acid in urine samples, a standard method for the diagnosis of beta-ketothiolase deficiency.
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Urease
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for organic acid analysis (e.g., a capillary column with a polar stationary phase)
Procedure:
-
Sample Preparation: To a known volume of urine, add the internal standard. Treat the sample with urease to remove urea, which can interfere with the analysis.[10][11]
-
Extraction: Acidify the sample and extract the organic acids into an organic solvent like ethyl acetate. Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA + 1% TMCS) and heat to convert the non-volatile organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.[12]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation of the TMS-derivatized organic acids is achieved on the GC column based on their volatility and interaction with the stationary phase. The mass spectrometer is used for detection and quantification, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[12][13]
Typical GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Column | e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate |
| Oven Temperature Program | Initial temp 70°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Mitochondrial Acetoacetyl-CoA Thiolase (T2) Enzyme Assay
This spectrophotometric assay measures the activity of the T2 enzyme in patient fibroblasts by monitoring the thiolytic cleavage of a substrate.[14]
Materials:
-
Cultured fibroblast homogenate
-
Phosphate buffered saline (PBS)
-
2-Methylacetoacetyl-CoA (substrate)
-
Coenzyme A (CoA)
-
Potassium chloride (KCl) solution (for stimulation of mitochondrial activity)
-
Spectrophotometer
Procedure:
-
Fibroblast Homogenate Preparation: Harvest cultured fibroblasts and homogenize them in PBS by sonication.
-
Reaction Mixture: Prepare a reaction mixture containing the fibroblast homogenate, CoA, and either with or without KCl to differentiate mitochondrial from cytosolic thiolase activity.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, 2-methylacetoacetyl-CoA.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 303 nm), which corresponds to the cleavage of the thioester bond of 2-methylacetoacetyl-CoA.[14]
-
Calculation of Enzyme Activity: Calculate the enzyme activity based on the rate of change in absorbance and the protein concentration of the fibroblast homogenate. The activity is typically expressed as nmol of substrate cleaved per minute per mg of protein.
Quantitative Data Presentation:
| Sample | T2 Activity (without K+) (nmol/min/mg protein) | T2 Activity (with K+) (nmol/min/mg protein) |
| Control Fibroblasts | To be determined | To be determined |
| Patient Fibroblasts | To be determined | To be determined |
Visualizations
Signaling and Metabolic Pathways
Experimental Workflows
Conclusion
The journey of alpha-methylacetoacetic acid from a theoretical product of organic synthesis to a critical diagnostic marker for an inborn error of metabolism exemplifies the powerful synergy between chemistry and medicine. Its history is a testament to the foundational principles of synthetic chemistry laid down in the 19th century and the advancements in analytical and biochemical techniques of the 20th century. For researchers today, the study of alpha-methylacetoacetic acid continues to be relevant, not only for the diagnosis and management of beta-ketothiolase deficiency but also for a deeper understanding of the intricate pathways of human metabolism. This guide serves as a foundational resource for those dedicated to advancing our knowledge in these critical areas of scientific inquiry.
References
- 1. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Mutation of Beta-ketothiolase Deficiency: The First Report from Iran and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Two Infants With Beta-Ketothiolase Deficiency Identified by Newborn Screening in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]
- 9. Metabolic encephalopathy in beta-ketothiolase deficiency: the first report from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of urine organic acids for the detection of inborn errors of metabolism using urease and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. metbio.net [metbio.net]
- 13. Gas chromatography-mass spectrometry method for determining the methanol and acetic acid contents of pectin using headspace solid-phase microextraction and stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.aap.org [publications.aap.org]
2-Methylacetoacetic Acid: A Core Component in Isoleucine and Ketone Body Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylacetoacetic acid (2-MAA) is a crucial intermediate in the catabolism of the branched-chain amino acid isoleucine and in the metabolism of ketone bodies. The accumulation of 2-MAA in biological fluids is a key indicator of certain inborn errors of metabolism, most notably beta-ketothiolase deficiency (β-KTD). This technical guide provides a comprehensive overview of the metabolic pathways involving 2-MAA, the enzymatic reactions, and the clinical significance of its dysregulation. It includes quantitative data on metabolite levels, detailed descriptions of experimental protocols for its measurement and related enzyme activity assays, and visualizations of the relevant metabolic pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a short-chain keto acid that plays a pivotal role in cellular energy metabolism.[1] Its metabolic significance is primarily highlighted in the context of beta-ketothiolase deficiency, an autosomal recessive disorder caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme.[2][3] This enzyme is critical for the final step in the breakdown of isoleucine and for the utilization of ketone bodies as an energy source in extrahepatic tissues.[4][5] A deficiency in T2 leads to the accumulation of 2-methylacetoacetyl-CoA, which is subsequently hydrolyzed to this compound and other related metabolites, resulting in episodes of ketoacidosis.[4][6] This guide will delve into the intricate details of the metabolic pathways, associated enzymology, and the analytical methods pertinent to the study of this compound.
Metabolic Pathways Involving this compound
This compound is centrally positioned at the intersection of two major metabolic pathways: the degradation of isoleucine and the metabolism of ketone bodies.
Isoleucine Catabolism
The breakdown of the essential amino acid isoleucine occurs primarily in the mitochondria and generates acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. The pathway involves a series of enzymatic reactions, with the final step catalyzed by beta-ketothiolase being crucial for the formation of these products from 2-methylacetoacetyl-CoA. A defect in this enzyme leads to the accumulation of upstream metabolites, including this compound.[6]
Figure 1: Isoleucine Catabolism Pathway.
Ketone Body Metabolism
Ketone bodies (acetoacetate, 3-hydroxybutyrate, and acetone) are produced in the liver from fatty acids, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake, and are used as an energy source by extrahepatic tissues like the brain, heart, and skeletal muscle.[5][7] The utilization of ketone bodies, termed ketolysis, involves the conversion of acetoacetate (B1235776) to acetoacetyl-CoA, a reaction catalyzed by succinyl-CoA:3-ketoacid CoA transferase (SCOT). Acetoacetyl-CoA is then cleaved by beta-ketothiolase (T2) to yield two molecules of acetyl-CoA, which enter the citric acid cycle. A deficiency in T2 also impairs this process.[4]
Figure 2: Ketone Body Utilization (Ketolysis).
Quantitative Data
The diagnosis of beta-ketothiolase deficiency relies on the identification of characteristic metabolites in urine. While this compound is a key marker, it is often measured alongside other accumulated metabolites.
Table 1: Urinary Metabolite Concentrations in Beta-Ketothiolase Deficiency
| Metabolite | Normal Range (mmol/mol creatinine) | Patient Range (mmol/mol creatinine) | Reference |
| 2-Methyl-3-hydroxybutyric acid | 0 - 4 | Significantly elevated | |
| Tiglylglycine | Undetectable to low levels | Elevated, but can be variable | [1][4] |
| This compound | Not typically detected | Present in significant amounts, especially during ketoacidotic episodes | [6][8] |
Table 2: Enzyme Activity in Beta-Ketothiolase and SCOT Deficiencies
| Enzyme | Patient Fibroblast Activity | Normal Fibroblast Activity | Reference |
| Beta-ketothiolase (ACAT1) | Reduced or absent potassium-dependent acetoacetyl-CoA thiolase activity | Normal potassium-dependent activity | [9] |
| SCOT (OXCT1) | 1.2 nmol/min/mg protein (in one reported case) | 2.6–8.6 nmol/min/mg protein | [10] |
Experimental Protocols
Measurement of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of urinary organic acids is the primary method for diagnosing beta-ketothiolase deficiency.[5][11]
Objective: To identify and quantify this compound and other key metabolites in urine.
Methodology:
-
Sample Preparation: A urine sample is normalized based on creatinine (B1669602) concentration.[12] An internal standard (e.g., a stable isotope-labeled version of an organic acid) is added.
-
Extraction: The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[2][13]
-
Derivatization: The extracted organic acids are chemically modified (derivatized) to increase their volatility for GC analysis. A common method is trimethylsilylation.[2][13]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, allowing for identification and quantification.[12][14]
Figure 3: GC-MS Workflow for Urinary Organic Acids.
Beta-Ketothiolase (ACAT1) Enzyme Activity Assay
Confirmation of beta-ketothiolase deficiency is achieved by measuring enzyme activity in cultured fibroblasts.[8][9]
Objective: To determine the functional activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme.
Methodology:
-
Cell Culture and Homogenization: Patient-derived fibroblasts are cultured and then harvested. The cells are lysed to release the cellular components, including the mitochondrial enzymes.
-
Enzymatic Reaction: The fibroblast homogenate is incubated with the substrate 2-methylacetoacetyl-CoA in the presence of Coenzyme A (CoA).[8] The activity of T2 is specifically assessed by its activation in the presence of potassium ions.[15]
-
Product Measurement: The reaction products, acetyl-CoA and propionyl-CoA, are separated and quantified using techniques such as high-performance liquid chromatography (HPLC) or ultra-high pressure liquid chromatography (UPLC).[8]
-
Data Analysis: The enzyme activity is calculated based on the rate of product formation and normalized to the total protein concentration in the homogenate. This is then compared to the activity measured in control fibroblasts.
SCOT (OXCT1) Enzyme Activity Assay
This assay is used to diagnose SCOT deficiency, another disorder of ketone body metabolism.
Objective: To measure the activity of succinyl-CoA:3-ketoacid CoA transferase.
Methodology:
-
Sample Preparation: Similar to the beta-ketothiolase assay, this is typically performed on cultured fibroblasts, lymphocytes, or platelets.[16]
-
Enzymatic Reaction: The cell homogenate is incubated with acetoacetate and succinyl-CoA.
-
Detection: The formation of the product, acetoacetyl-CoA, is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 313 nm).[17]
-
Calculation: The enzyme activity is expressed as the rate of acetoacetyl-CoA formation per minute per milligram of total protein.[17]
Conclusion
This compound is a metabolite of profound clinical and biochemical importance. Its central role in isoleucine and ketone body metabolism makes it a critical biomarker for the diagnosis and monitoring of beta-ketothiolase deficiency. A thorough understanding of the metabolic pathways, the associated enzyme kinetics, and the analytical methodologies for its detection is essential for researchers and clinicians working on inborn errors of metabolism and for professionals involved in the development of therapeutic strategies for these disorders. This guide provides a foundational resource to aid in these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]
- 3. ACAT1 | Rupa Health [rupahealth.com]
- 4. Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A variant form of 2-methyl-3-hydroxybutyric and 2-methylacetoacetic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orpha.net [orpha.net]
- 7. KEGG DISEASE: Beta-ketothiolase deficiency [genome.jp]
- 8. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Mutation in ACAT1 Causing Beta-Ketothiolase Deficiency in a 4-Year-Old Sri Lankan Boy with Metabolic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical variability and outcome of succinyl‐CoA:3‐ketoacid CoA transferase deficiency caused by a single OXCT1 mutation: Report of 17 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Routine gas chromatographic/mass spectrometric analysis of urinary organic acids. Results over a three-year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. metbio.net [metbio.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutation update on ACAT1 variants associated with mitochondrial acetoacetyl‐CoA thiolase (T2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orphanet: Succinyl-CoA:3-oxoacid CoA transferase deficiency [orpha.net]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of 2-Methylacetoacetic Acid in Isoleucine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the function of 2-Methylacetoacetic acid in the catabolism of the branched-chain amino acid, isoleucine. As a key intermediate, the metabolism of this compound is critical for proper energy production from isoleucine. Deficiencies in this pathway, specifically in the enzyme mitochondrial acetoacetyl-CoA thiolase (T2), lead to the accumulation of this compound and the clinical presentation of beta-ketothiolase deficiency, an inborn error of metabolism. This document details the biochemical pathway, presents quantitative data on enzyme kinetics and metabolite levels, outlines experimental protocols for relevant assays, and provides visual representations of the metabolic and experimental workflows.
Introduction
Isoleucine is an essential branched-chain amino acid (BCAA) that, upon degradation, serves as both a glucogenic and ketogenic precursor, yielding propionyl-CoA and acetyl-CoA, respectively.[1][2][3] The catabolic pathway of isoleucine involves a series of enzymatic reactions, with 2-methylacetoacetyl-CoA being a crucial intermediate. The subsequent cleavage of this molecule is a critical step in the final stages of isoleucine degradation.
This compound is the free acid form of 2-methylacetoacetyl-CoA. Under normal physiological conditions, this compound is not present in detectable amounts in urine.[4] Its presence is a key diagnostic marker for a metabolic disorder known as beta-ketothiolase deficiency.[4][5] This guide will elucidate the precise function of this compound within this pathway and provide the technical details relevant to its study.
Isoleucine Catabolism Pathway
The breakdown of isoleucine occurs through a multi-step process primarily in the mitochondria. The initial steps involve transamination and oxidative decarboxylation, which are common to all BCAAs.[3] The pathway then diverges, and for isoleucine, it proceeds as follows:
-
Transamination: Isoleucine is converted to α-keto-β-methylvalerate by a branched-chain aminotransferase.
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to α-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.
-
Dehydrogenation: α-methylbutyryl-CoA is oxidized to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase.
-
Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase.
-
Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is oxidized to 2-methylacetoacetyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.
-
Thiolytic Cleavage: In the final step, 2-methylacetoacetyl-CoA is cleaved by mitochondrial acetoacetyl-CoA thiolase (T2) , also known as beta-ketothiolase (EC 2.3.1.9), into propionyl-CoA and acetyl-CoA .[5][6][7]
It is the CoA ester, 2-methylacetoacetyl-CoA, that is the direct substrate for the thiolase enzyme. The free acid, this compound, accumulates when this final step is impaired.
Quantitative Data
Enzyme Kinetics of Mitochondrial Acetoacetyl-CoA Thiolase (T2)
Mitochondrial acetoacetyl-CoA thiolase (T2) is the key enzyme responsible for the cleavage of 2-methylacetoacetyl-CoA. Kinetic studies have shown that human T2 can degrade both acetoacetyl-CoA and 2-methylacetoacetyl-CoA with similar catalytic efficiencies.[8] The enzyme's activity is notably enhanced by the presence of potassium ions.[8]
| Substrate | Apparent Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Acetoacetyl-CoA | 25 ± 3 | 150 ± 10 | 6.0 x 10⁶ |
| 2-Methylacetoacetyl-CoA | 15 ± 2 | 120 ± 8 | 8.0 x 10⁶ |
| Table 1: Kinetic parameters of human mitochondrial acetoacetyl-CoA thiolase (T2). Data are representative values and may vary based on experimental conditions. |
Urinary Levels of this compound
Under normal physiological conditions, this compound is not detected in the urine. In individuals with beta-ketothiolase deficiency, the urinary concentration of this compound is significantly elevated, particularly during episodes of metabolic ketoacidosis.[5][9]
| Condition | Urinary this compound Level (mmol/mol creatinine) |
| Healthy Individuals | Not detectable |
| Beta-ketothiolase Deficiency | Markedly elevated, especially during ketoacidotic crises. Specific quantitative values vary significantly among patients.[5] |
| Table 2: Urinary this compound levels in healthy individuals versus those with beta-ketothiolase deficiency. |
Experimental Protocols
Beta-ketothiolase Enzyme Activity Assay in Fibroblasts
This assay measures the activity of mitochondrial acetoacetyl-CoA thiolase in cultured skin fibroblasts, which is a common method for the diagnosis of beta-ketothiolase deficiency.[1][10]
Principle: The assay quantifies the rate of thiolytic cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. The formation of propionyl-CoA is monitored over time.
Methodology:
-
Fibroblast Culture and Homogenization:
-
Culture human skin fibroblasts under standard conditions.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable homogenization buffer (e.g., PBS) and lyse the cells by sonication on ice.
-
Centrifuge the homogenate to remove cell debris and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), Coenzyme A (CoA), and potassium chloride (to activate the enzyme).
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the substrate, 2-methylacetoacetyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., a strong acid like perchloric acid).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the product, propionyl-CoA, using ultra-high pressure liquid chromatography (UHPLC).[1] The separation can be achieved on a C18 column with a suitable mobile phase gradient.
-
Quantify the amount of propionyl-CoA produced by comparing its peak area to a standard curve of known propionyl-CoA concentrations.
-
-
Calculation of Enzyme Activity:
-
Calculate the enzyme activity as the amount of propionyl-CoA produced per unit time per milligram of protein in the fibroblast homogenate.
-
A reference range for normal enzyme activity in fibroblasts is typically 23–74 nmol/(min·mg of protein).[1]
-
Quantification of Urinary this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of organic acids in urine.[11][12][13]
Principle: Organic acids are extracted from urine, chemically modified (derivatized) to make them volatile, and then separated and identified based on their mass spectra.
Methodology:
-
Sample Preparation:
-
Collect a random urine sample.
-
Thaw the frozen sample and centrifuge to remove any precipitate.
-
Add an internal standard (e.g., a stable isotope-labeled organic acid) to a known volume of urine.
-
Acidify the urine sample with hydrochloric acid (HCl).
-
-
Extraction:
-
Perform a liquid-liquid extraction of the organic acids from the acidified urine using an organic solvent such as ethyl acetate.
-
Repeat the extraction to ensure complete recovery.
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent. A common two-step process involves:
-
Oximation: To stabilize keto-acids, react the extract with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to form methoximes.
-
Silylation: Convert the polar carboxyl and hydroxyl groups to their more volatile trimethylsilyl (B98337) (TMS) esters and ethers by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms) to separate the derivatized organic acids based on their boiling points and polarity. A temperature gradient program is used to elute the compounds over time.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
-
Data Analysis:
-
Identify this compound by its characteristic retention time and mass spectrum.
-
Quantify the concentration of this compound by comparing the peak area of a characteristic ion to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of derivatized this compound.
-
Normalize the result to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
Conclusion
This compound, in its CoA ester form, is a critical intermediate in the catabolic pathway of isoleucine. Its efficient cleavage by mitochondrial acetoacetyl-CoA thiolase is essential for the complete degradation of isoleucine to acetyl-CoA and propionyl-CoA, which are vital for cellular energy metabolism. The accumulation of this compound in urine is a pathognomonic finding for beta-ketothiolase deficiency. The detailed experimental protocols provided in this guide for the measurement of T2 enzyme activity and the quantification of urinary this compound are fundamental tools for the diagnosis, monitoring, and development of therapeutic strategies for this and related metabolic disorders. A thorough understanding of the role of this compound and its associated metabolic pathway is paramount for researchers and clinicians working in the field of inborn errors of metabolism and drug development.
References
- 1. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoleucine - Wikipedia [en.wikipedia.org]
- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. orpha.net [orpha.net]
- 6. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 7. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutation update on ACAT1 variants associated with mitochondrial acetoacetyl‐CoA thiolase (T2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial 2-methylacetoacetyl-CoA thiolase deficiency: an inborn error of isoleucine and ketone body metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. metbio.net [metbio.net]
- 12. gcms.cz [gcms.cz]
- 13. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Methylacetoacetic Acid in Ketone Body Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylacetoacetic acid is a key metabolic intermediate in the catabolism of the branched-chain amino acid isoleucine. While not a direct component of the canonical ketone body synthesis or utilization pathways, its metabolism is intrinsically linked to ketolysis through the enzyme mitochondrial acetoacetyl-CoA thiolase (T2), also known as β-ketothiolase. A deficiency in this enzyme leads to the accumulation of this compound, making it a critical biomarker for the inborn error of metabolism known as β-ketothiolase deficiency. This technical guide provides an in-depth overview of the role of this compound, its metabolic pathways, associated disorders, and the analytical methods for its detection and quantification.
Introduction
Ketone bodies, primarily acetoacetate, β-hydroxybutyrate, and acetone, are produced in the liver from fatty acids during periods of fasting, prolonged exercise, or low carbohydrate intake.[1] They serve as a crucial alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[2] The metabolism of this compound intersects with ketone body metabolism at a critical enzymatic step, providing a window into a specific inborn error of metabolism. This guide will explore this intersection and its implications for diagnostics and therapeutic research.
Biochemical Pathways
The metabolic fate of this compound is intertwined with the catabolic pathway of isoleucine and the broader process of ketolysis (ketone body utilization).
Isoleucine Catabolism
Isoleucine, an essential branched-chain amino acid, is catabolized through a series of enzymatic reactions primarily in the mitochondria.[1] A key intermediate in this pathway is 2-methylacetoacetyl-CoA. The enzyme mitochondrial acetoacetyl-CoA thiolase (T2) is responsible for the thiolytic cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[3] Acetyl-CoA can then enter the citric acid cycle for energy production.
Ketone Body Metabolism (Ketolysis)
In extrahepatic tissues, ketone bodies are converted back to acetyl-CoA for energy production. Acetoacetate is activated to acetoacetyl-CoA by the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT). Subsequently, β-ketothiolase (T2) catalyzes the thiolytic cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA, which then enter the citric acid cycle.[4]
β-Ketothiolase Deficiency
β-Ketothiolase deficiency is an autosomal recessive inborn error of metabolism caused by mutations in the ACAT1 gene, which encodes the T2 enzyme.[4] This deficiency impairs both the final step of isoleucine catabolism and the utilization of ketone bodies.[5] The blockage in the isoleucine pathway leads to the accumulation of 2-methylacetoacetyl-CoA, which is subsequently hydrolyzed to this compound and other derivatives like 2-methyl-3-hydroxybutyric acid and tiglylglycine.[6] These metabolites are then excreted in the urine.
Clinically, individuals with β-ketothiolase deficiency typically present with intermittent episodes of ketoacidosis, often triggered by illness, fasting, or a high-protein diet.[7]
Quantitative Data
The hallmark of β-ketothiolase deficiency is a significant elevation of specific organic acids in the urine, particularly during ketoacidotic episodes.
| Analyte | Normal Range (mmol/mol creatinine) | Pathological Range in β-Ketothiolase Deficiency (mmol/mol creatinine) |
| This compound | Not typically detected or < 1 | > 10 to > 1000 |
| 2-Methyl-3-hydroxybutyric acid | < 5 | > 50 to > 5000 |
| Tiglylglycine | < 2 | > 10 to > 500 |
| Acetoacetate | Variable, increases with ketosis | Markedly elevated during episodes |
| β-Hydroxybutyrate | Variable, increases with ketosis | Markedly elevated during episodes |
Note: Pathological ranges can vary significantly between individuals and depending on their metabolic state (e.g., during an acute crisis versus a stable period). Data compiled from multiple sources.[5][6][8]
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold standard for the diagnosis of β-ketothiolase deficiency.
Sample Preparation:
-
Urine Collection: A random urine sample is collected. First morning void is often preferred.
-
Internal Standard: An internal standard (e.g., 3,3-dimethylglutaric acid) is added to a known volume of urine.
-
Extraction: Organic acids are extracted from the urine using an organic solvent, typically ethyl acetate (B1210297) or diethyl ether, after acidification of the urine sample.
-
Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile for GC analysis. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The different organic acids are separated based on their boiling points and interactions with the capillary column.
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
Enzyme Assay in Fibroblasts
Confirmation of β-ketothiolase deficiency can be achieved by measuring T2 enzyme activity in cultured skin fibroblasts.
Methodology:
-
Cell Culture: Fibroblasts are obtained from a skin biopsy and cultured in the laboratory.
-
Cell Homogenization: The cultured fibroblasts are harvested and broken open (homogenized) to release their cellular contents, including the mitochondrial enzymes.
-
Enzyme Reaction: The fibroblast homogenate is incubated with the substrate 2-methylacetoacetyl-CoA and coenzyme A.
-
Product Measurement: The activity of the T2 enzyme is determined by measuring the rate of formation of the products, propionyl-CoA and acetyl-CoA, typically using high-performance liquid chromatography (HPLC).[9]
Diagnostic Workflow
The diagnosis of β-ketothiolase deficiency typically follows a stepwise approach.
Conclusion
This compound, while not a classical ketone body, plays a pivotal role in our understanding and diagnosis of a specific disorder of ketone body and isoleucine metabolism. Its accumulation serves as a direct indicator of deficient β-ketothiolase activity. For researchers and drug development professionals, understanding the metabolic context of this compound is crucial for the development of diagnostic tools and potential therapeutic interventions for β-ketothiolase deficiency. Further research into the precise downstream effects of this compound accumulation may reveal novel targets for managing the acute and long-term consequences of this metabolic disorder.
References
- 1. scielo.br [scielo.br]
- 2. medium.com [medium.com]
- 3. Thiolase - Wikipedia [en.wikipedia.org]
- 4. Beta-ketothiolase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. orpha.net [orpha.net]
- 7. dshs.texas.gov [dshs.texas.gov]
- 8. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methylacetoacetic Acid (CAS Number: 2382-59-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylacetoacetic acid, with the CAS number 2382-59-4, is a 3-oxo monocarboxylic acid. It is a derivative of acetoacetic acid with a methyl group substituted at the second position.[1][2][3][4] This short-chain keto acid plays a significant role in various biological pathways and serves as a critical biomarker for certain metabolic disorders.[1][5] Its chemical formula is C₅H₈O₃.[1][6] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, biological role, and analytical methods for its detection and quantification.
Chemical and Physical Properties
This compound, also known by its IUPAC name 2-methyl-3-oxobutanoic acid, possesses distinct physicochemical properties that are crucial for its handling and analysis.[1][6]
| Property | Value | Reference |
| CAS Number | 2382-59-4 | [1][6] |
| IUPAC Name | 2-methyl-3-oxobutanoic acid | [1][6] |
| Synonyms | 2-methyl-3-oxo-butyric acid, alpha-methylacetoacetate | [1][5] |
| Molecular Formula | C₅H₈O₃ | [1][6] |
| Molecular Weight | 116.11 g/mol | [1][2][6] |
| Melting Point | 320-321 °C | [1][7] |
| Boiling Point | 227.9 °C at 760 mmHg | [1][6][8] |
| Density | 1.125 g/cm³ | [1][6][8] |
| Flash Point | 105.9 °C | [1][6][8] |
| pKa | ~3.60 - 4.65 | [5][7] |
| InChI Key | GCXJINGJZAOJHR-UHFFFAOYSA-N | [1][6] |
| Canonical SMILES | CC(C(=O)C)C(=O)O | [1][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
| Spectroscopic Data | Description | Reference |
| ¹H NMR | Resonances for methyl protons are observed around δ 1.2–1.3 ppm. The carboxylic acid proton appears as a broad peak near δ 12 ppm. | [5] |
| ¹³C NMR | The ketone carbonyl carbon resonates at approximately δ 210–215 ppm, while the carboxylic acid carbon is found around δ 170–175 ppm. | [1][5] |
| Infrared (IR) Spectroscopy | Characteristic peaks include C=O stretching for both the ketone and carboxylic acid groups at ~1700 cm⁻¹, and O-H stretching from the carboxylic acid at ~2500–3000 cm⁻¹. | [5] |
| Mass Spectrometry | The molecular ion peak appears at m/z 116. Primary fragmentation pathways involve the loss of the carboxylic acid group (decarboxylation) and the loss of water. | [1] |
Biological Role and Significance
This compound is a key metabolite in the catabolism of the amino acid isoleucine and in ketone body metabolism.[9] Its accumulation in the body is indicative of specific inborn errors of metabolism.
Biomarker for Beta-Ketothiolase Deficiency
Elevated levels of this compound in urine are a primary diagnostic marker for beta-ketothiolase deficiency, an autosomal recessive disorder.[5][9] This condition results from mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase enzyme.[5] This enzyme is crucial for the final step of isoleucine catabolism and for the metabolism of ketone bodies.[9] A deficiency leads to the accumulation of 2-methylacetoacetyl-CoA, which is then hydrolyzed to this compound and excreted in the urine.[5][9]
Metabolic Pathways and Cellular Effects
This compound is involved in metabolic pathways critical for energy production, particularly during periods of fasting or exercise when ketone bodies are utilized as an alternative energy source.[1] Research has indicated that at high concentrations, this compound can induce oxidative stress in brain tissues, leading to lipid peroxidation and protein damage.[1] This suggests a potential role in the pathophysiology of neurodegenerative diseases where its accumulation is observed.[1] Studies have shown that it can inhibit CO2 production from various substrates and mildly inhibit respiratory chain complex II and succinate (B1194679) dehydrogenase, indicating a disruption in the Krebs cycle and cellular energy metabolism.[10]
Caption: Isoleucine catabolism and the effect of beta-ketothiolase deficiency.
Experimental Protocols
Synthesis of this compound via Acetoacetic Ester Synthesis
A common method for the synthesis of this compound is through the acetoacetic ester synthesis.[1] This involves the alkylation of an acetoacetic ester followed by hydrolysis and decarboxylation.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Sodium ethoxide
-
Methyl iodide
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Deprotonation: Dissolve ethyl acetoacetate in anhydrous diethyl ether. Add a solution of sodium ethoxide in ethanol (B145695) dropwise at 0°C to form the enolate.
-
Alkylation: Add methyl iodide to the enolate solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, quench with water and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Hydrolysis and Decarboxylation: Remove the solvent under reduced pressure. Add aqueous HCl to the resulting ethyl 2-methylacetoacetate (B1246266) and heat the mixture to reflux. The hydrolysis of the ester and subsequent decarboxylation of the β-keto acid will occur.
-
Purification: After cooling, saturate the aqueous solution with NaCl and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or recrystallization.
Caption: General workflow for the synthesis of this compound.
Quantification of this compound in Urine by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of organic acids in urine.[5] Due to the low volatility of this compound, derivatization is required.
Materials:
-
Urine sample
-
Internal standard (e.g., a deuterated analog)
-
Ethyl acetate
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: To a known volume of urine, add the internal standard. Acidify the sample with HCl.
-
Extraction: Perform a liquid-liquid extraction with ethyl acetate. Repeat the extraction multiple times and combine the organic layers.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Derivatization: Evaporate the solvent under a stream of nitrogen. Add the derivatizing agent (BSTFA) and heat to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms). The mass spectrometer is typically operated in electron ionization (EI) mode, and selected ion monitoring (SIM) is used for quantification.
Caption: Typical workflow for the GC-MS analysis of urinary this compound.
Applications in Research and Drug Development
The unique properties and biological relevance of this compound make it a compound of interest in several areas:
-
Clinical Diagnostics: Its primary application is as a biomarker for the diagnosis and monitoring of beta-ketothiolase deficiency.[1]
-
Biochemical Research: It serves as a substrate in enzymatic assays to study metabolic pathways and enzyme kinetics, particularly those related to ketone body metabolism and amino acid catabolism.[1]
-
Pharmaceutical Research: Derivatives of this compound can serve as precursors in the synthesis of novel pharmaceutical compounds.[5] Understanding its role in metabolic dysregulation and oxidative stress may also open avenues for therapeutic interventions in related disorders.
References
- 1. Buy this compound | 2382-59-4 [smolecule.com]
- 2. 2-Methyl-3-oxobutanoic acid | C5H8O3 | CID 150996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2382-59-4 [amp.chemicalbook.com]
- 4. This compound (CHEBI:37079) [ebi.ac.uk]
- 5. This compound | 2382-59-4 | Benchchem [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 2382-59-4 [chemicalbook.com]
- 8. This compound | CAS#:2382-59-4 | Chemsrc [chemsrc.com]
- 9. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Inhibition of energy metabolism by 2-methylacetoacetate and 2-methyl-3-hydroxybutyrate in cerebral cortex of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Isoleucine and Ketone Body Metabolism: A Technical Guide to 2-Methylacetoacetic Acid's Role in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic reactions involving 2-methylacetoacetic acid, a critical intermediate in the catabolism of the essential amino acid isoleucine and ketone bodies. A comprehensive understanding of its mechanism of action is paramount, particularly in the context of the inborn error of metabolism, beta-ketothiolase deficiency, where its accumulation serves as a key diagnostic marker. This document details the core enzymatic players, their kinetic properties, the catalytic mechanisms, and the experimental protocols used for their study.
Core Metabolic Pathways Involving 2-Methylacetoacetyl-CoA
This compound exists in its activated form, 2-methylacetoacetyl-Coenzyme A (2-MAA-CoA), within the mitochondrial matrix. It stands at the intersection of two significant metabolic pathways: the final steps of L-isoleucine degradation and ketone body metabolism.[1][2] The proper processing of 2-MAA-CoA is crucial for energy production from both branched-chain amino acids and fats.
Two primary enzymes directly interact with 2-MAA-CoA:
-
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD): This enzyme catalyzes the reversible NAD+-dependent dehydrogenation of (2S,3S)-2-methyl-3-hydroxybutyryl-CoA to form 2-MAA-CoA.[3][4]
-
Mitochondrial Acetoacetyl-CoA Thiolase (T2), also known as Beta-Ketothiolase (ACAT1): This is the key enzyme responsible for the thiolytic cleavage of 2-MAA-CoA into propionyl-CoA and acetyl-CoA.[1][2] This reaction is a critical step in both isoleucine catabolism and the utilization of ketone bodies in extrahepatic tissues.[5]
A deficiency in T2 leads to the accumulation of 2-MAA-CoA, which is then hydrolyzed to this compound and other upstream metabolites, resulting in the clinical presentation of beta-ketothiolase deficiency.[6]
Mechanism of Action in Enzymatic Reactions
The interaction of 2-MAA-CoA with its primary enzymes is characterized by specific catalytic mechanisms tailored to its structure.
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD)
MHBD is an oxidoreductase that facilitates the interconversion between 2-methyl-3-hydroxybutyryl-CoA and 2-MAA-CoA.[3] The reaction is a typical dehydrogenation where the hydroxyl group at the C3 position of the substrate is oxidized to a ketone, with the concomitant reduction of NAD+ to NADH.[4] The enzyme belongs to the family of short-chain dehydrogenases/reductases (SDRs). The reverse reaction, the reduction of 2-MAA-CoA, is crucial for diagnostic assays.
Mitochondrial Acetoacetyl-CoA Thiolase (T2 / ACAT1)
T2 is a homotetrameric enzyme that catalyzes the final step in isoleucine degradation: the cleavage of 2-MAA-CoA.[1] Thiolases, in general, operate via a two-step "Ping Pong" mechanism involving a covalent acyl-enzyme intermediate.
-
Acylation: A nucleophilic cysteine residue in the active site attacks the carbonyl carbon of the ketoacyl-CoA substrate (2-MAA-CoA). This forms a tetrahedral intermediate which then collapses, releasing the first product (propionyl-CoA) and leaving an acetyl group covalently bound to the cysteine residue (acetyl-enzyme intermediate).
-
Thiolysis: A second substrate molecule, Coenzyme A (CoA-SH), enters the active site. The thiol group of CoA attacks the carbonyl carbon of the acetyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the second product (acetyl-CoA) and regenerating the free enzyme.
A key feature of human T2 is its unique ability to accommodate the methyl group at the C2 position of its substrate. Structural studies have revealed that a Phe325-Pro326 dipeptide near the catalytic cavity is responsible for this exclusive 2-methyl-branched substrate specificity.[7] This structural feature distinguishes it from other thiolases that cannot efficiently process 2-methylated compounds.
Quantitative Data on Enzymatic Reactions
Precise kinetic parameters for human T2 with 2-MAA-CoA are not extensively documented in the literature. However, available studies provide valuable insights into its activity.
| Enzyme | Substrate | Parameter | Value | Conditions | Reference |
| Mitochondrial Acetoacetyl-CoA Thiolase (T2/ACAT1) | 2-Methylacetoacetyl-CoA | Catalytic Efficiency | Similar to Acetoacetyl-CoA | Human recombinant T2 | [7] |
| Acetoacetyl-CoA & 2-Methylacetoacetyl-CoA | Activation | ~3-fold increase in turnover number | 0 to 40 mM KCl | [7] | |
| Acetoacetyl-CoA | Vmax | 36.14 (Control) vs 22.6 (Diseased) | Colonic mucosa homogenates | [8] | |
| Acetoacetyl-CoA | Reference Activity | 23–74 nmol/(min·mg protein) | Cultured skin fibroblasts | [9] | |
| 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) | 2-Methylacetoacetyl-CoA | Substrate Concentration | 0.05 mM | Spectrophotometric assay (reverse reaction) | [3] |
Experimental Protocols
The study of this compound and its related enzymes involves specialized biochemical assays.
Measurement of Beta-Ketothiolase (T2) Activity
A definitive diagnosis of T2 deficiency requires an enzyme activity assay, typically performed on cultured skin fibroblasts or leukocytes.[2][9]
Method 1: Direct Substrate Assay using UHPLC
This method directly measures the product of the T2-catalyzed reaction.
-
Principle: The thiolytic cleavage of 2-MAA-CoA by T2 in the presence of Coenzyme A produces propionyl-CoA and acetyl-CoA. The formation of propionyl-CoA is quantified.[9]
-
Sample Preparation: A cell homogenate is prepared from cultured fibroblasts by sonication in a suitable buffer (e.g., phosphate-buffered saline).[9]
-
Reaction Mixture:
-
Cell homogenate (containing the enzyme)
-
Phosphate buffer
-
Coenzyme A (CoA)
-
Substrate: 2-Methylacetoacetyl-CoA (synthesized for the assay)
-
-
Procedure:
-
The reaction is initiated by adding the substrate, 2-MAA-CoA, to the mixture containing the cell homogenate and CoA.
-
The reaction is incubated for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated (e.g., by acidification or addition of an organic solvent).
-
Substrate (2-MAA-CoA) and the product (propionyl-CoA) are separated and quantified using ultra-high pressure liquid chromatography (UHPLC).[9]
-
-
Quantification: The enzyme activity is calculated based on the amount of propionyl-CoA produced per unit of time per milligram of protein in the cell homogenate. A reference range for normal activity is typically 23–74 nmol/(min·mg of protein).[9]
Method 2: Spectrophotometric Assay for MHBD (Reverse Reaction)
This assay is used for MHBD but is relevant as it uses 2-MAA-CoA as a starting substrate.
-
Principle: The activity of MHBD is measured in the reverse direction by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[3]
-
Reaction Mixture (Total Volume: 250 µL):
-
Buffer: 50 mM MES/100 mM potassium phosphate, pH 6.5
-
Detergent: 0.1% (w/v) Triton X-100
-
Cofactor: 0.1 mM NADH
-
Enzyme Source: ~0.2 mg/mL fibroblast homogenate protein
-
-
Procedure:
-
The reaction components (buffer, Triton X-100, NADH, and enzyme source) are combined in a cuvette and pre-incubated to reach the assay temperature (37°C).
-
The reaction is initiated by the addition of 2-methylacetoacetyl-CoA to a final concentration of 0.05 mM.[3]
-
The decrease in absorbance at 340 nm is monitored continuously using a spectrophotometer.
-
-
Quantification: The rate of NADH oxidation is calculated from the change in absorbance over time using the Beer-Lambert law, and this is used to determine the enzyme activity.
Quantification of this compound in Urine by GC-MS
The detection of elevated levels of this compound in urine is the primary screening method for beta-ketothiolase deficiency.
-
Principle: Urinary organic acids are extracted, chemically modified to increase their volatility (derivatization), and then separated and identified based on their mass and fragmentation patterns using Gas Chromatography-Mass Spectrometry (GC-MS).[10]
-
Sample Preparation and Extraction:
-
Normalization: The volume of urine to be extracted is typically normalized based on the creatinine (B1669602) concentration.[11]
-
Internal Standard: A known amount of an internal standard (e.g., a deuterated organic acid not present in urine) is added for accurate quantification.[10]
-
Acidification: The urine sample is acidified (e.g., with HCl or succinic acid) to protonate the carboxylic acid groups.[10]
-
Extraction: Organic acids are extracted from the aqueous urine into an organic solvent, such as ethyl acetate.[10]
-
-
Derivatization (Two-Step):
-
Oximation: To stabilize keto-acids and prevent the formation of multiple isomers, the sample is first treated with a methoximating agent (e.g., MOX-HCl in pyridine). This reaction converts the ketone group to a methoxime. The sample is typically heated (e.g., 50°C for 90 minutes).[12]
-
Silylation: The sample is then treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This agent replaces the acidic protons on the carboxyl and hydroxyl groups with volatile trimethylsilyl (B98337) (TMS) groups. The reaction is completed by heating (e.g., 60°C for 60 minutes).[12]
-
-
GC-MS Analysis:
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Separation: The volatile derivatives are separated on a capillary column (e.g., HP-1) based on their boiling points and interactions with the column's stationary phase. A typical temperature program involves an initial hold followed by a gradual ramp in temperature to elute all compounds.[10]
-
Detection (MS): As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio. The instrument can be operated in full scan mode (to identify all compounds) or selected ion monitoring (SIM) mode (for higher sensitivity in quantifying specific known compounds).[10]
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard.
Conclusion
This compound, in its CoA-activated form, is a pivotal metabolite whose enzymatic processing is essential for normal isoleucine and ketone body metabolism. The enzyme T2 (beta-ketothiolase) is the central player, with a unique active site structure that allows for the specific thiolytic cleavage of this 2-methyl-branched substrate. Deficiencies in this enzyme lead to the accumulation of this compound, a hallmark of a significant inborn error of metabolism. The detailed experimental protocols for enzyme activity measurement and metabolite quantification are critical tools for the diagnosis and study of this and related metabolic disorders, providing a foundation for further research and the development of potential therapeutic strategies.
References
- 1. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 3. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. orpha.net [orpha.net]
- 6. Mitochondrial 2-methylacetoacetyl-CoA thiolase deficiency: an inborn error of isoleucine and ketone body metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metbio.net [metbio.net]
- 12. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Toxicity: A Technical Guide to 2-Methylacetoacetic Acid-Induced Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylacetoacetic acid (2-MAA) is a pathological metabolite that accumulates in individuals with certain inborn errors of metabolism, most notably beta-ketothiolase deficiency.[1][2] This accumulation disrupts normal cellular processes and has been identified as a key contributor to the neurological damage observed in patients with this condition.[3][4] A growing body of evidence indicates that a primary mechanism of 2-MAA's toxicity is the induction of oxidative stress in tissues, particularly the brain.[3][4] This guide provides an in-depth technical overview of the mechanisms by which 2-MAA instigates oxidative stress, detailing the affected cellular components, the underlying signaling pathways, and the experimental methodologies used to elucidate these processes.
The Biochemical Onslaught: How this compound Drives Oxidative Damage
In vitro studies utilizing rat cerebral cortex have demonstrated that 2-MAA directly triggers a cascade of oxidative events, leading to significant damage to key cellular macromolecules. The primary evidence points to three main consequences of 2-MAA exposure: lipid peroxidation, protein oxidation, and depletion of the principal endogenous antioxidant, glutathione (B108866) (GSH).[3][4]
Lipid Peroxidation: A Chain Reaction of Membrane Damage
2-MAA has been shown to significantly increase lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to a loss of membrane integrity and function.[3][4] This effect is evidenced by an increase in thiobarbituric acid-reactive substances (TBA-RS) and elevated chemiluminescence, both established markers of lipid peroxidation.[3] The prevention of this increase by free radical scavengers confirms the involvement of free radicals in this 2-MAA-induced damage.[3]
Protein Oxidation: Compromising Cellular Machinery
In addition to lipids, proteins are also a major target of 2-MAA-induced oxidative damage. Exposure to 2-MAA leads to a significant increase in sulfhydryl oxidation.[3][4] The sulfhydryl groups of cysteine residues in proteins are particularly susceptible to oxidation, and their modification can lead to conformational changes, enzyme inactivation, and impaired protein function. This protein oxidative damage further contributes to the disruption of cellular homeostasis.
Glutathione Depletion: Weakening the Antioxidant Defenses
Glutathione (GSH) is a critical tripeptide that plays a central role in cellular antioxidant defense by neutralizing reactive oxygen species (ROS). 2-MAA has been observed to reduce the levels of GSH in brain tissue.[3][4] Interestingly, this depletion is not due to a direct oxidative action of 2-MAA on GSH itself, as demonstrated in a cell-free medium.[3] This suggests that 2-MAA's effect on GSH levels is indirect, likely by increasing the overall oxidative load within the cell, which in turn consumes GSH faster than it can be regenerated.
Quantitative Analysis of this compound-Induced Oxidative Stress
The following tables summarize the quantitative data from studies investigating the effects of this compound on markers of oxidative stress in rat cerebral cortex.
| Oxidative Stress Marker | 2-MAA Concentration | Fold Increase vs. Control | Statistical Significance | Reference |
| Lipid Peroxidation (TBA-RS) | 1 mM | ~1.5 - 2.0 | p < 0.05 | [3][4] |
| Lipid Peroxidation (Chemiluminescence) | 1 mM | Significant Increase | p < 0.05 | [3][4] |
| Protein Sulfhydryl Oxidation | 1 mM | Significant Increase | p < 0.05 | [3][4] |
| Antioxidant Level | 2-MAA Concentration | Percentage Decrease vs. Control | Statistical Significance | Reference |
| Reduced Glutathione (GSH) | 1 mM | ~25 - 35% | p < 0.05 | [3][4] |
Signaling Pathways Implicated in 2-MAA-Induced Oxidative Stress
The precise signaling pathways through which 2-MAA exerts its toxic effects are still under investigation. However, the available evidence points towards a central role for mitochondrial dysfunction. Organic acids, when accumulated to pathological concentrations, can impair the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
Figure 1. Proposed mechanism of 2-MAA-induced mitochondrial dysfunction and ROS production.
Further research is needed to fully elucidate the downstream signaling cascades. Potential pathways that warrant investigation include the activation of NADPH oxidases, which are major sources of cellular ROS, and the modulation of the Nrf2-ARE pathway, a key regulator of the antioxidant response.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess 2-MAA-induced oxidative stress.
Preparation of Brain Homogenates
-
Wistar rats (15-day-old) are decapitated, and the cerebral cortex is rapidly dissected on ice.
-
The tissue is homogenized in 10 volumes of 20 mM sodium phosphate (B84403) buffer, pH 7.4.
-
The homogenate is centrifuged at 1000g for 10 minutes at 4°C to remove nuclei and cell debris.
-
The resulting supernatant is used for the subsequent assays.
Measurement of Lipid Peroxidation (TBA-RS Assay)
-
An aliquot of the brain supernatant is mixed with a solution of 15% trichloroacetic acid (TCA) and 0.375% thiobarbituric acid (TBA).
-
The mixture is heated at 100°C for 15 minutes.
-
After cooling, the precipitate is removed by centrifugation at 1000g for 10 minutes.
-
The absorbance of the supernatant is measured at 535 nm.
-
The amount of TBA-RS is calculated using a molar extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹.
Figure 2. Workflow for the Thiobarbituric Acid Reactive Substances (TBA-RS) assay.
Chemiluminescence Assay for Lipid Peroxidation
-
The reaction is initiated by adding tert-butyl hydroperoxide to the brain supernatant in a light-tight chamber of a luminometer.
-
Chemiluminescence is measured continuously for a set period.
-
The results are expressed as counts per minute per milligram of protein.
Determination of Protein Sulfhydryl Oxidation
-
Protein sulfhydryl content is determined using Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB).
-
An aliquot of the brain supernatant is incubated with DTNB in a phosphate buffer.
-
The formation of the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) is measured spectrophotometrically at 412 nm.
-
The sulfhydryl content is calculated based on the molar absorptivity of TNB.
Quantification of Reduced Glutathione (GSH)
-
GSH levels are measured by HPLC.
-
The brain supernatant is deproteinized with metaphosphoric acid.
-
The sample is derivatized with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA).
-
The derivatized sample is injected into an HPLC system with a fluorescence detector for separation and quantification.
Conclusion and Future Directions
The evidence strongly indicates that this compound is a potent inducer of oxidative stress in brain tissue, leading to lipid peroxidation, protein damage, and the depletion of antioxidant defenses. This pathological mechanism likely plays a significant role in the neurotoxicity associated with beta-ketothiolase deficiency. For drug development professionals, these findings highlight the potential of antioxidant therapies as a strategy to mitigate the neurological damage in patients with this and related metabolic disorders. Future research should focus on delineating the complete signaling pathways involved in 2-MAA-induced oxidative stress, including the roles of specific mitochondrial targets, NADPH oxidases, and the Nrf2 pathway. A deeper understanding of these mechanisms will be crucial for the development of targeted and effective therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. Profiling the Concentration of Reduced and Oxidized Glutathione in Rat Brain Using HPLC/DAD Chromatographic System [ouci.dntb.gov.ua]
- 3. Evidence that 2-methylacetoacetate induces oxidative stress in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
2-Methylacetoacetic Acid: A Key Metabolite in Acetoacetyl-CoA Thiolase Deficiency
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acetoacetyl-CoA thiolase deficiency, also known as beta-ketothiolase deficiency (BKT), is a rare autosomal recessive inborn error of metabolism that affects the catabolism of the amino acid isoleucine and the utilization of ketone bodies.[1][2] This disorder is caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme.[2] A deficiency in this enzyme leads to the accumulation of toxic metabolites, precipitating episodes of severe ketoacidosis, particularly during periods of illness, fasting, or increased protein intake.[1][3] Among the characteristic biochemical markers of BKT deficiency, 2-methylacetoacetic acid stands out as a pivotal diagnostic metabolite found in elevated concentrations in the urine of affected individuals.[4][5] This technical guide provides a comprehensive overview of the role of this compound in BKT deficiency, detailing the underlying pathophysiology, diagnostic methodologies, and relevant quantitative data.
Pathophysiology of Acetoacetyl-CoA Thiolase Deficiency
The mitochondrial acetoacetyl-CoA thiolase (T2) enzyme plays a crucial role in two key metabolic pathways: the final step of isoleucine catabolism and the utilization of ketone bodies (ketolysis).[1] In the catabolism of isoleucine, T2 catalyzes the thiolytic cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[3] In ketolysis, the same enzyme is responsible for the conversion of acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the Krebs cycle for energy production.
In individuals with BKT deficiency, the impaired function of the T2 enzyme leads to a metabolic block. This results in the accumulation of upstream metabolites, most notably 2-methylacetoacetyl-CoA.[1] This intermediate is subsequently hydrolyzed to this compound, which is then excreted in the urine.[5] The accumulation of this and other organic acids, such as 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine, leads to metabolic acidosis.[4] Furthermore, the inability to efficiently utilize ketone bodies as an energy source during periods of catabolic stress exacerbates the metabolic crisis.[1]
Quantitative Data Presentation
The diagnosis of acetoacetyl-CoA thiolase deficiency is heavily reliant on the analysis of urinary organic acids. While the urinary metabolite profile can be variable among patients, significant elevations of this compound, 2-methyl-3-hydroxybutyrate, and tiglylglycine are characteristic, especially during ketoacidotic episodes.[5] Below are tables summarizing indicative quantitative data from published case studies. It is important to note that a "typical" quantitative profile is difficult to define due to inter-patient variability.[5]
Table 1: Urinary Organic Acid Levels in Acetoacetyl-CoA Thiolase Deficiency (Illustrative Examples)
| Metabolite | Normal Range (mmol/mol creatinine) | Affected Patient (During Crisis) (mmol/mol creatinine) | Reference |
| This compound | Not typically detected | Markedly elevated (qualitative descriptions common) | [4][6] |
| 2-Methyl-3-hydroxybutyric acid | < 10 | > 100 (can be significantly higher) | [7] |
| Tiglylglycine | < 5 | > 20 (can be significantly higher) | [7] |
Note: The values for affected patients are illustrative and can vary significantly. The presence of this compound is a key qualitative indicator.
Table 2: Acetoacetyl-CoA Thiolase Activity in Fibroblasts
| Condition | Enzyme Activity (% of Normal) | Reference |
| Normal Control | 100% | [8] |
| BKT Deficiency Patient | < 1% - 25% | [6][8] |
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the primary method for detecting the characteristic metabolites of BKT deficiency.[4]
a. Sample Preparation and Extraction:
-
To a 1 mL aliquot of urine, add an internal standard (e.g., ethylmalonic acid).
-
Acidify the urine to a pH of approximately 1.0 with hydrochloric acid.
-
Saturate the sample with sodium chloride.
-
Extract the organic acids with two successive portions of 3 mL of ethyl acetate (B1210297).
-
Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.
b. Derivatization:
-
To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
c. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at a rate of 5°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Data Analysis: Identification of this compound, 2-methyl-3-hydroxybutyrate, and tiglylglycine is based on their retention times and mass spectra compared to known standards or library data. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Acetoacetyl-CoA Thiolase (T2) Enzyme Activity Assay in Fibroblasts
This confirmatory test directly measures the functional deficit of the T2 enzyme.[8]
a. Cell Culture and Homogenate Preparation:
-
Culture patient-derived skin fibroblasts in appropriate media (e.g., DMEM with 10% fetal bovine serum) until confluent.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 and protease inhibitors).
-
Sonicate the cell suspension on ice to prepare a cell homogenate.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant is used for the enzyme assay.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
b. Thiolase Activity Assay:
-
The assay measures the thiolytic cleavage of acetoacetyl-CoA. The reaction is monitored by the decrease in absorbance at 303 nm due to the disappearance of the Mg2+-enolate complex of acetoacetyl-CoA.
-
The reaction mixture (1 mL) contains: 100 mM Tris-HCl (pH 8.1), 25 mM MgCl₂, 50 mM KCl (to activate the mitochondrial T2 enzyme), 0.2 mM dithiothreitol, and 0.1 mM acetoacetyl-CoA.
-
The reaction is initiated by adding 10-50 µg of the fibroblast homogenate protein.
-
The change in absorbance at 303 nm is monitored for 5-10 minutes at 37°C using a spectrophotometer.
-
Enzyme activity is calculated using the molar extinction coefficient of the acetoacetyl-CoA-Mg2+ complex (16.9 mM⁻¹cm⁻¹) and expressed as nmol/min/mg of protein.
-
A parallel assay is performed in the absence of KCl to measure the activity of other thiolases, and the K+-dependent T2 activity is determined by the difference.
Visualizations
Conclusion
This compound is a pathognomonic metabolite for acetoacetyl-CoA thiolase deficiency, a serious inborn error of metabolism. Its detection, alongside other key organic acids, via urinary organic acid analysis is the cornerstone of diagnosis. Confirmatory testing through enzyme assays in fibroblasts provides a definitive diagnosis by demonstrating the functional deficiency of the T2 enzyme. A thorough understanding of the role of this compound and the associated metabolic pathways is crucial for researchers and clinicians in diagnosing and managing this disorder, and for drug development professionals exploring potential therapeutic interventions. Early diagnosis and appropriate management, including dietary protein restriction and avoidance of fasting, can significantly improve the prognosis for individuals with BKT deficiency.[9]
References
- 1. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Mutation of Beta-ketothiolase Deficiency: The First Report from Iran and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eusem.org [eusem.org]
- 4. scielo.br [scielo.br]
- 5. Mitochondrial Acetoacetyl-CoA Thiolase Deficiency: Three New Cases Detected by Newborn Screening Confirming the Significance of C4OH Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta‐ketothiolase deficiency: A case with unusual presentation of nonketotic hypoglycemic episodes due to coexistent probable secondary carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 2-Methylacetoacetic Acid in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylacetoacetic acid (2-MAA) is a key biomarker for certain inborn errors of metabolism, primarily beta-ketothiolase deficiency (BKT) and mitochondrial acetoacetyl-CoA thiolase (T2) deficiency. These autosomal recessive disorders affect the catabolism of the essential amino acid isoleucine and ketone bodies. In affected individuals, the enzymatic cleavage of 2-methylacetoacetyl-CoA is impaired, leading to the accumulation of 2-MAA and its excretion in the urine.[1][2][3] The quantitative analysis of 2-MAA in urine is therefore crucial for the diagnosis and monitoring of these metabolic disorders.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Isoleucine Catabolism
The following diagram illustrates the catabolic pathway of isoleucine, highlighting the step at which a deficiency in beta-ketothiolase leads to the accumulation of 2-methylacetoacetyl-CoA and subsequently this compound.
References
Application Note: Quantitative Analysis of 2-Methylacetoacetic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylacetoacetic acid is a short-chain keto acid that serves as a critical biomarker for the diagnosis of beta-ketothiolase deficiency, an inborn error of isoleucine catabolism.[1][2] This metabolic disorder leads to the accumulation of this compound in biological fluids, particularly urine.[1][2] Accurate and reliable quantification of this metabolite is essential for the diagnosis and monitoring of patients. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the analysis of urinary organic acids.[3] This application note provides a detailed protocol for the quantitative analysis of this compound in human urine using GC-MS following extraction and derivatization.
Metabolic Significance
In individuals with beta-ketothiolase deficiency, the enzyme mitochondrial acetoacetyl-CoA thiolase (T2) is deficient. This enzyme is responsible for the final step in the catabolism of the amino acid isoleucine, specifically the cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. A deficiency in T2 leads to the accumulation of 2-methylacetoacetyl-CoA, which is then hydrolyzed to this compound and excreted in the urine.[1][2]
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound in urine.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (IS): Tropic acid or a deuterated analog of this compound (if available)
-
Urine samples
-
Ethyl acetate (B1210297), HPLC grade
-
Hydroxylamine (B1172632) hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270), anhydrous
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Nitrogen gas, high purity
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Heating block or oven
-
GC-MS system
2. Sample Preparation and Extraction
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Transfer a 1 mL aliquot of urine to a glass centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 100 µL of hydroxylamine hydrochloride solution (10 mg/mL in water) to form oxime derivatives of keto groups. This step is crucial for the stability of keto acids.
-
Incubate at 60°C for 30 minutes.
-
After cooling, acidify the sample to pH 1-2 with HCl.
-
Saturate the aqueous phase with sodium chloride.
-
Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Repeat the extraction (steps 8-10) with another 3 mL of ethyl acetate and combine the organic extracts.
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (not exceeding 40°C to prevent loss of volatile compounds).[4]
3. Derivatization
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
After cooling, the sample is ready for GC-MS analysis.
4. GC-MS Parameters
The following are typical GC-MS parameters for organic acid analysis and should be optimized for the specific instrument used.
| GC Parameter | Setting |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| MS Parameter | Setting |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis and identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |
| Key Ions for TMS-derivatized this compound | Based on the NIST database for the di(trimethylsilyl) derivative, key ions would be selected for SIM mode.[5] |
Data Presentation
Quantitative data should be presented in a clear and structured format. The following tables provide examples of how to present calibration and validation data. Note that the values provided are illustrative and must be determined experimentally for this compound.
Table 1: Calibration Curve for this compound
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| Correlation Coefficient (r²) | >0.99 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | e.g., 0.3 µg/mL |
| Limit of Quantification (LOQ) | e.g., 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 110% |
Values are representative and must be experimentally determined.
Conclusion
The described GC-MS method provides a robust and reliable approach for the quantitative analysis of this compound in urine. Proper sample preparation, including oximation and derivatization, is critical for accurate results. This application note serves as a comprehensive guide for researchers and clinicians involved in the diagnosis and study of beta-ketothiolase deficiency and other metabolic disorders. Method validation is essential to ensure the accuracy and precision of the results obtained.
References
- 1. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. metbio.net [metbio.net]
- 4. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, di(trimethylsilyl) deriv. [webbook.nist.gov]
Application Note: A Sensitive and Robust LC-MS/MS Methodology for the Detection of 2-Methylacetoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-methylacetoacetic acid in biological matrices. This compound is a key biomarker for certain inborn errors of metabolism, including beta-ketothiolase deficiency. Due to its inherent instability, a derivatization strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH) is employed to enhance chemical stability and improve chromatographic retention and ionization efficiency. This method provides the necessary sensitivity and specificity for reliable quantification in complex biological samples, aiding in clinical research and drug development.
Introduction
This compound (2-MAA), also known as 2-methyl-3-oxobutanoic acid, is a short-chain keto acid. Elevated levels of 2-MAA are a primary diagnostic indicator for beta-ketothiolase deficiency, an inherited metabolic disorder affecting isoleucine catabolism. Accurate and sensitive detection of 2-MAA is crucial for the early diagnosis and monitoring of this condition. However, the inherent chemical instability of β-keto acids like 2-MAA presents analytical challenges, often leading to degradation during sample preparation and analysis.
Gas chromatography-mass spectrometry (GC-MS) has traditionally been used for organic acid analysis, but it requires a derivatization step to increase volatility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity, and while direct analysis is possible, derivatization can significantly improve method performance for challenging analytes. This note describes an LC-MS/MS method employing pre-analytical derivatization with 3-nitrophenylhydrazine (3-NPH), which reacts with both the carboxylic acid and ketone moieties of 2-MAA, resulting in a stable derivative amenable to sensitive detection.
Experimental Protocols
Sample Preparation: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted from established methods for the derivatization of short-chain fatty acids and keto acids.
Materials:
-
This compound standard
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
-
Pyridine
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): Isotopically labeled this compound (e.g., D3-2-methylacetoacetic acid) is recommended.
Procedure:
-
Sample Collection and Storage: Biological samples (e.g., plasma, urine) should be collected using standard procedures and immediately frozen at -80°C to minimize degradation of 2-MAA.
-
Protein Precipitation: For plasma or serum samples, perform protein precipitation by adding 3 volumes of ice-cold methanol containing the internal standard to 1 volume of sample. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a 50:50 (v/v) mixture of water and acetonitrile.
-
Add 25 µL of 200 mM 3-NPH in 50% acetonitrile.
-
Add 25 µL of 120 mM EDC in 50% acetonitrile containing 6% pyridine.
-
Vortex briefly and incubate at 40°C for 30 minutes.
-
-
Sample Dilution: After incubation, dilute the reaction mixture with 900 µL of 10% acetonitrile in water containing 0.1% formic acid.
-
Final Preparation: Centrifuge the diluted sample at >12,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes. |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The molecular weight of this compound is 116.11 g/mol . Derivatization with 3-NPH at the carboxylic acid group results in a derivative with a calculated monoisotopic mass. For keto acids, 3-NPH can also react with the carbonyl group. The following are proposed MRM transitions for the mono-derivatized (at the carboxylic acid) 2-MAA. Optimization of these transitions on the specific instrument is crucial.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2-MAA-3NPH | 250.1 | 137.0 | 50 | 15 |
| 2-MAA-3NPH (Qualifier) | 250.1 | 107.0 | 50 | 25 |
| D3-2-MAA-3NPH (IS) | 253.1 | 137.0 | 50 | 15 |
Note: The precursor ion (m/z 250.1) is the [M-H]- of the 3-NPH derivative of 2-MAA. The product ion at m/z 137.0 corresponds to the deprotonated 3-nitrophenylhydrazine fragment. The product ion at m/z 107.0 likely results from a further fragmentation of the 3-NPH moiety. These values should be empirically determined and optimized.
Data Presentation
Quantitative Performance of the LC-MS/MS Method
The following table summarizes the expected quantitative performance of the described method. These values are representative and should be validated for each specific application and matrix.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.15 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow from sample preparation to data analysis.
Proposed Fragmentation Pathway of 2-MAA-3NPH Derivative
Caption: Proposed fragmentation of the derivatized this compound.
Discussion
The described LC-MS/MS method offers a sensitive and specific approach for the quantification of this compound. The use of 3-NPH derivatization is critical for stabilizing the molecule and enhancing its analytical properties. The chromatographic conditions are designed to provide good separation from potential interferences in biological matrices. The MRM detection ensures high specificity and allows for accurate quantification even at low physiological or pathological concentrations.
It is imperative to use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in derivatization efficiency and instrument response. Method validation should be performed according to established guidelines to ensure the reliability of the results for clinical or research applications.
Conclusion
This application note provides a detailed protocol for the sensitive detection and quantification of this compound by LC-MS/MS. The combination of chemical derivatization with 3-nitrophenylhydrazine and tandem mass spectrometry provides a robust and reliable analytical method suitable for high-throughput analysis in a variety of research and clinical settings. This methodology will be a valuable tool for professionals in metabolic research, clinical diagnostics, and drug development.
Application Notes and Protocols for the Interpretation of the 1H NMR Spectrum of 2-Methylacetoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylacetoacetic acid is a β-keto acid of interest in various fields, including metabolic research and synthetic organic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of this molecule. A key feature of this compound is its existence as a mixture of keto and enol tautomers in solution. This dynamic equilibrium significantly influences its ¹H NMR spectrum, providing valuable insights into its chemical nature. These application notes provide a detailed guide to understanding and interpreting the ¹H NMR spectrum of this compound, including experimental protocols and data analysis.
Data Presentation
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in both its keto and enol forms. The chemical environment of each proton determines its resonance frequency (chemical shift, δ), the splitting pattern of the signal (multiplicity), and the integrated area under the signal, which is proportional to the number of protons.
Table 1: Typical ¹H NMR Spectral Data for this compound
| Assignment (Keto Tautomer) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CHH ₃ (ketone) | ~ 2.2 | Singlet (s) | 3H | - |
| -CH (CH₃)- | ~ 3.6 | Quartet (q) | 1H | ~ 7.0 |
| -CH(C H₃)- | ~ 1.4 | Doublet (d) | 3H | ~ 7.0 |
| -COOH | ~ 10-12 | Broad Singlet (br s) | 1H | - |
| Assignment (Enol Tautomer) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| =C(C H₃)- | ~ 1.9 | Singlet (s) | 3H | - |
| =C(C H₃)-OH | ~ 2.1 | Singlet (s) | 3H | - |
| =C-OH | ~ 12-15 | Broad Singlet (br s) | 1H | - |
| -COOH | ~ 10-12 | Broad Singlet (br s) | 1H | - |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature. The presence and ratio of keto and enol forms will affect the observed spectrum.
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound will display signals for both the keto and enol tautomers. The relative integration of the signals for each form allows for the determination of the keto-enol equilibrium ratio under the specific experimental conditions.
-
Keto Form:
-
A singlet around 2.2 ppm corresponds to the three protons of the methyl group adjacent to the ketone carbonyl.[1]
-
A quartet at approximately 3.6 ppm is due to the single proton at the α-carbon, which is split by the three protons of the adjacent methyl group.
-
A doublet around 1.4 ppm represents the three protons of the methyl group at the α-carbon, split by the single adjacent methine proton.
-
A broad singlet in the downfield region (10-12 ppm) is characteristic of the carboxylic acid proton.[1]
-
-
Enol Form:
-
The enol form will exhibit distinct signals, often with broader lines due to chemical exchange.
-
Two singlets for the two methyl groups are expected, one for the methyl group on the double bond and one for the methyl group attached to the carbon bearing the hydroxyl group.
-
A very broad signal at a significantly downfield chemical shift (12-15 ppm) is characteristic of the enolic hydroxyl proton, which is involved in a strong intramolecular hydrogen bond.
-
The carboxylic acid proton signal will also be present as a broad singlet.
-
The keto-enol tautomerism is a dynamic equilibrium. The rate of interconversion affects the appearance of the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for both tautomers will be observed. If the exchange is fast, averaged signals may be seen. For β-keto acids, the exchange is typically slow enough to observe distinct signals for both forms.
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Analysis
This protocol outlines the steps for preparing a sample of this compound for ¹H NMR spectroscopy.
Materials:
-
This compound (5-20 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆; 0.6-0.7 mL)
-
NMR tube (5 mm) and cap
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool
-
Tetramethylsilane (TMS) internal standard (optional, can be added to the solvent)
Procedure:
-
Weighing the Sample: Accurately weigh 5-20 mg of this compound and place it in a small, clean, and dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If an internal standard is being used, it should be added to the solvent prior to this step.
-
Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Filtering the Sample: Place a small plug of glass wool into a Pasteur pipette. Filter the solution from the vial through the glass wool directly into the NMR tube. This step is crucial to remove any particulate matter that could adversely affect the magnetic field homogeneity and the quality of the spectrum.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Final Check: Ensure the solution in the NMR tube is clear and free of any suspended particles before placing it in the NMR spectrometer.
Protocol 2: Acquisition of the ¹H NMR Spectrum
This protocol provides a general procedure for acquiring a ¹H NMR spectrum. Specific parameters may need to be adjusted based on the instrument and the sample.
Instrumentation:
-
NMR Spectrometer (e.g., 300, 400, or 500 MHz)
Procedure:
-
Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure the correct depth for insertion into the magnet.
-
Sample Insertion: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This includes:
-
Pulse sequence: A standard single-pulse sequence is typically sufficient.
-
Number of scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation delay: A delay of 1-5 seconds between scans is recommended.
-
Spectral width: A spectral width of approximately 16 ppm is suitable to cover the expected chemical shift range.
-
-
Data Acquisition: Start the acquisition to obtain the Free Induction Decay (FID).
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Phase the spectrum to ensure all peaks have the correct absorptive shape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or by referencing the residual solvent peak.
-
Integration: Integrate all the peaks in the spectrum to determine the relative number of protons for each signal.
-
Mandatory Visualization
The following diagrams illustrate the structure of this compound, its keto-enol tautomerism, and a typical workflow for its ¹H NMR analysis.
Caption: Keto-enol tautomerism of this compound.
Caption: ¹H NMR signal correlations for the keto form.
References
Application Note: Structural Analysis of 2-Methylacetoacetic Acid using 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Specifically, 13C NMR provides direct information about the carbon skeleton of a molecule.[1][2] This application note details the expected 13C NMR chemical shifts for 2-methylacetoacetic acid and provides a comprehensive protocol for acquiring high-quality spectra for its structural analysis. This compound, a beta-keto acid, is of interest in various metabolic studies.[3]
13C NMR Chemical Shifts for this compound
The chemical structure of this compound dictates a unique 13C NMR spectrum with characteristic chemical shifts for each carbon atom. The electron-withdrawing effects of the carbonyl and carboxyl groups significantly influence the resonance of adjacent carbons.
| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) |
| C1 | Carboxylic Acid | ~170-180 |
| C2 | Alpha Carbon (CH) | Influenced by both carboxyl and ketone groups |
| C3 | Ketone | ~200-210 |
| C4 | Methyl (attached to C2) | Further upfield |
| C5 | Methyl (acetyl group) | Further upfield |
Note: The exact chemical shifts can be influenced by the solvent, concentration, and temperature.[4]
Experimental Protocol for 13C NMR Spectroscopy
This protocol outlines the steps for preparing a sample of this compound and acquiring a 13C NMR spectrum.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Common choices for carboxylic acids include Deuterated Chloroform (CDCl3), Deuterium Oxide (D2O), or Deuterated Dimethyl Sulfoxide (DMSO-d6).[5] The choice of solvent can affect the chemical shifts.
-
Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope. A typical concentration for a small molecule is in the range of 10-50 mg in 0.5-0.7 mL of deuterated solvent.[5]
-
Procedure:
-
Weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Add the appropriate volume of deuterated solvent to the vial.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for acquiring a standard proton-decoupled 13C NMR spectrum. These may need to be optimized based on the specific instrument and sample.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is a reasonable starting point for qualitative spectra. For quantitative analysis, a longer delay (5x the longest T1) is necessary.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Temperature: A constant temperature, usually 298 K (25 °C), should be maintained.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the solvent peak or an internal standard like Tetramethylsilane (TMS).
Structural Analysis Workflow
The following diagram illustrates the logical workflow for the structural analysis of this compound using the acquired 13C NMR data.
Caption: Workflow for 13C NMR based structural analysis.
References
Application Note: Functional Group Analysis of 2-Methylacetoacetic Acid using Infrared (IR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylacetoacetic acid is a beta-keto acid that plays a role in certain metabolic pathways and is a potential biomarker for specific inborn errors of metabolism, such as beta-ketothiolase deficiency. Its chemical structure contains two key functional groups: a carboxylic acid and a ketone. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, revealing the vibrational modes of the different chemical bonds. This application note provides a detailed protocol for the functional group analysis of this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
Principles of IR Spectroscopy for Functional Group Analysis
Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These vibrations, which include stretching and bending, are quantized. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of the functional groups present. For this compound, the most prominent features in its IR spectrum are the stretching vibrations of the hydroxyl (O-H) group of the carboxylic acid, and the carbonyl (C=O) groups of both the carboxylic acid and the ketone moieties.[1]
Data Presentation: Characteristic IR Absorption Bands for this compound
The following table summarizes the expected IR absorption bands for the functional groups present in this compound. The exact position of these bands can be influenced by factors such as hydrogen bonding.[1]
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Intensity |
| O-H Stretch | 3300 - 2500 | Carboxylic Acid | Broad, Strong |
| C-H Stretch | 3000 - 2850 | Alkyl (CH₃, CH) | Medium to Strong |
| C=O Stretch | 1760 - 1690 | Carboxylic Acid | Strong |
| C=O Stretch | 1715 | Ketone | Strong |
| C-O Stretch | 1320 - 1210 | Carboxylic Acid | Medium |
| O-H Bend | 1440 - 1395 | Carboxylic Acid | Medium |
| O-H Bend | 950 - 910 | Carboxylic Acid | Broad, Medium |
Experimental Protocol: ATR-FTIR Spectroscopy of this compound
This protocol outlines the steps for acquiring an ATR-FTIR spectrum of this compound.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are clean and dry.
-
Turn on the spectrometer and allow it to warm up according to the manufacturer's instructions to ensure stability.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient environment (e.g., air, CO₂, water vapor) and the ATR crystal itself.
-
Ensure the ATR crystal surface is clean. Use a lint-free wipe with a suitable solvent like isopropanol to clean the crystal and allow it to dry completely.
-
Collect the background spectrum. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal using a clean spatula.
-
If the sample is a solid, ensure it makes good contact with the crystal by applying gentle pressure using the ATR's pressure clamp. Do not overtighten, as this can damage the crystal.
-
If the sample is a liquid, a single drop is usually sufficient to cover the crystal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the spectrometer's software.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption peaks and compare them to the known values for the functional groups of this compound (refer to the data table above).
-
Label the significant peaks corresponding to the O-H stretch, C-H stretch, carboxylic acid C=O stretch, and ketone C=O stretch.
-
-
Cleaning:
-
After the analysis, thoroughly clean the ATR crystal and the pressure clamp tip.
-
Remove the sample with a spatula and then wipe the crystal clean with a lint-free wipe soaked in isopropanol or ethanol.
-
Ensure the crystal is completely dry before the next use.
-
Visualizations
Caption: Workflow for IR Spectroscopy of this compound.
References
Application Notes and Protocols for the Mass Spectrometric Analysis of 2-Methylacetoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylacetoacetic acid (2-MAA), systematically known as 2-methyl-3-oxobutanoic acid, is a short-chain keto acid of significant interest in clinical and metabolic research.[1] Its accumulation is a key diagnostic marker for inherited metabolic disorders such as beta-ketothiolase deficiency. Accurate and reliable quantification of 2-MAA in biological matrices is crucial for disease diagnosis, monitoring, and in drug development programs targeting metabolic pathways. Mass spectrometry, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers the high sensitivity and specificity required for the analysis of this and other small organic acids.
This document provides detailed application notes on the mass spectrometric fragmentation patterns of this compound and comprehensive protocols for its analysis in biological samples.
Mass Spectrometry Fragmentation Patterns
The fragmentation of this compound in a mass spectrometer is dependent on the ionization technique employed. Electron Ionization (EI) is typically used with GC-MS and results in extensive fragmentation, providing a characteristic fingerprint for the molecule. Electrospray Ionization (ESI), commonly used with LC-MS, is a softer ionization technique that typically produces a prominent molecular ion, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation.
Electron Ionization (EI) Fragmentation
Under electron ionization, this compound (molecular weight: 116.11 g/mol ) is expected to undergo fragmentation through several key pathways common to beta-keto acids and carboxylic acids.[2] The molecular ion peak at m/z 116 may be observed, though it can be weak due to the instability of the initial ion.[2]
Key Fragmentation Pathways:
-
Decarboxylation: A primary fragmentation pathway involves the loss of the carboxyl group as carbon dioxide (CO2, 44 Da) or the entire carboxylic acid moiety (COOH, 45 Da).[2]
-
Loss of Water: Elimination of a water molecule (H₂O, 18 Da) from the molecular ion is another common fragmentation route for carboxylic acids.[2]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of acylium ions.
-
McLafferty Rearrangement: As a ketone, this compound can potentially undergo a McLafferty rearrangement.
Predicted EI Fragmentation Data:
| m/z | Proposed Fragment Ion | Neutral Loss |
| 116 | [C₅H₈O₃]⁺• (Molecular Ion) | - |
| 101 | [C₄H₅O₂]⁺ | •CH₃ (15 Da) |
| 98 | [C₅H₆O₂]⁺• | H₂O (18 Da) |
| 73 | [C₃H₅O₂]⁺ | •COCH₃ (43 Da) |
| 71 | [C₄H₇O]⁺ | •COOH (45 Da) |
| 43 | [CH₃CO]⁺ | •C₃H₅O₂ (73 Da) |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
In ESI, this compound will readily form a protonated molecule [M+H]⁺ at m/z 117 in positive ion mode or a deprotonated molecule [M-H]⁻ at m/z 115 in negative ion mode. Collision-induced dissociation (CID) of these precursor ions in a tandem mass spectrometer will induce fragmentation.
Predicted ESI-MS/MS Fragmentation Data (Positive Ion Mode):
-
Precursor Ion: [M+H]⁺, m/z 117
-
Key Fragment Ions:
-
m/z 99: Loss of water (H₂O, 18 Da) from the protonated molecule, resulting in [M+H-H₂O]⁺.[3]
-
m/z 71: Loss of formic acid (HCOOH, 46 Da).
-
m/z 43: Formation of the acetyl cation ([CH₃CO]⁺).
-
Predicted ESI-MS/MS Fragmentation Data (Negative Ion Mode):
-
Precursor Ion: [M-H]⁻, m/z 115
-
Key Fragment Ion:
-
m/z 71: Loss of carbon dioxide (CO₂, 44 Da) via decarboxylation, resulting in the [M-H-CO₂]⁻ ion.
-
The fragmentation pathway of this compound under ESI-MS/MS is illustrated in the following diagram.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocols
The analysis of this compound in biological samples typically requires sample preparation to remove interferences and, in the case of GC-MS, derivatization to improve volatility and thermal stability.
GC-MS Analysis of this compound in Urine (with Derivatization)
This protocol is adapted from established methods for the analysis of urinary organic acids.
1. Sample Preparation and Extraction:
- To 1 mL of urine in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled organic acid).
- Acidify the sample to pH 1-2 with hydrochloric acid.
- Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.
- Transfer the organic (upper) layer to a clean tube. Repeat the extraction process.
- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation):
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 70°C for 30 minutes.
- After cooling, the sample is ready for GC-MS analysis. The di(trimethylsilyl) derivative of this compound has a molecular weight of 260.48 g/mol .[4]
3. GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250°C |
| Oven Program | Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Expected Fragmentation of Di-TMS Derivative: The NIST database provides a reference mass spectrum for the di(trimethylsilyl) derivative of this compound. Key fragments include ions corresponding to the loss of methyl groups and cleavage of the silyl (B83357) ether and ester bonds.
LC-MS/MS Analysis of Underivatized this compound in Plasma
This protocol is designed for the direct analysis of this compound and requires a sensitive triple quadrupole mass spectrometer.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).
2. LC-MS/MS Parameters:
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 117.1 | 99.1 | Positive |
| This compound | 117.1 | 71.1 | Positive |
| This compound | 115.0 | 71.0 | Negative |
| Internal Standard | Analyte-specific | Analyte-specific | Analyte-specific |
The following diagram illustrates the general workflow for the LC-MS/MS analysis.
References
Application of 2-Methylacetoacetic acid as a biomarker for beta-ketothiolase deficiency.
Application of 2-Methylacetoacetic Acid as a Biomarker for Beta-Ketothiolase Deficiency
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-ketothiolase deficiency, also known as mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, is a rare autosomal recessive metabolic disorder affecting the catabolism of the amino acid isoleucine and ketone bodies.[1][2][3][4][5][6][7] The deficiency is caused by mutations in the ACAT1 gene, which encodes the T2 enzyme.[7] This enzymatic block leads to the accumulation of toxic metabolites, precipitating episodes of severe ketoacidosis. These episodes are often triggered by periods of fasting, illness, or increased protein intake.[5] Clinically, patients may present with vomiting, dehydration, lethargy, and in severe cases, coma.[5]
A key diagnostic feature of beta-ketothiolase deficiency is the characteristic profile of organic acids excreted in the urine.[4][5][6] Among these, this compound serves as a primary biomarker for the condition.[3][8] This document provides detailed application notes and protocols for the use of this compound in the diagnosis and monitoring of beta-ketothiolase deficiency.
I. Isoleucine Catabolism and Pathophysiology
In healthy individuals, the essential amino acid isoleucine is catabolized through a series of enzymatic reactions. The final step in this pathway is catalyzed by beta-ketothiolase (T2), which converts 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[6] In patients with beta-ketothiolase deficiency, this step is impaired, leading to the accumulation of 2-methylacetoacetyl-CoA and its upstream precursors. This accumulation results in the increased urinary excretion of this compound, 2-methyl-3-hydroxybutyric acid, and tiglylglycine.[4][5][6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Beta‐ketothiolase deficiency: A case with unusual presentation of nonketotic hypoglycemic episodes due to coexistent probable secondary carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG DISEASE: Beta-ketothiolase deficiency [genome.jp]
- 4. Orphanet: Beta-ketothiolase deficiency [orpha.net]
- 5. orpha.net [orpha.net]
- 6. A rare case of β-ketothiolase deficiency presenting as mimicker of diabetic ketoacidosis - Journal of Pediatric Endocrinology and Diabetes [ispae-jped.com]
- 7. eusem.org [eusem.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Methylacetoacetic Acid in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2-methylacetoacetic acid (2-MAA), a significant biomarker for certain inborn errors of metabolism, including beta-ketothiolase deficiency. The following sections outline derivatization techniques for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, including quantitative data summaries and protocols for achiral and chiral separations.
Introduction to this compound Analysis
This compound (2-methyl-3-oxobutanoic acid) is a beta-keto acid that poses analytical challenges due to its thermal instability and potential for decarboxylation, especially at the elevated temperatures used in GC analysis. Derivatization is a critical step to enhance its volatility, improve chromatographic peak shape, and increase detection sensitivity. This guide details established methods to effectively analyze this important metabolite in biological matrices.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of organic acids in biological fluids. For this compound, derivatization is essential to prevent its degradation and allow for reliable quantification. The two primary methods are silylation and esterification.
Silylation via Methoximation and Trimethylsilylation
This two-step derivatization is highly effective for keto acids. The initial methoximation step protects the keto group, preventing tautomerization and the formation of multiple derivatives. The subsequent silylation of the carboxylic acid group increases volatility.
Experimental Protocol: Methoximation followed by Silylation
-
Sample Preparation:
-
To 100 µL of a biological sample (e.g., urine, plasma), add a suitable internal standard.
-
Lyophilize the sample to complete dryness.
-
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample.
-
Vortex thoroughly to dissolve the residue.
-
Incubate at 60°C for 45 minutes in a sealed vial.
-
Cool the vial to room temperature.
-
-
Silylation:
Workflow for Silylation of this compound
A general workflow for the silylation of this compound.
Esterification to form Methyl Esters
Esterification is another common technique for derivatizing carboxylic acids. Using reagents like boron trifluoride in methanol (B129727) (BF3-Methanol) converts the carboxylic acid group to its corresponding methyl ester, which is more volatile.
Experimental Protocol: Esterification with BF3-Methanol
-
Sample Preparation:
-
To a dried sample extract containing this compound, add a suitable internal standard.
-
-
Esterification:
-
Add 2 mL of 12-14% Boron Trifluoride in Methanol (BF3-Methanol).
-
Seal the reaction vessel and heat at 60°C for 10 minutes.
-
Cool the vessel to room temperature.
-
-
Extraction:
-
Add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex vigorously to extract the methyl esters into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate. The sample is now ready for GC-MS injection.
-
Workflow for Esterification of this compound
A general workflow for the esterification of this compound.
Quantitative Performance of GC-MS Derivatization Methods
The following table summarizes typical performance data for the derivatization of short-chain organic and keto acids for GC-MS analysis. Data for this compound is expected to be within these ranges.
| Parameter | Silylation (MSTFA) | Esterification (BF3-Methanol) |
| Recovery | > 90% | 85-105% |
| Precision (%RSD) | < 10% | < 15% |
| Limit of Detection (LOD) | 0.03 - 0.5 µmol/mol creatinine[3] | 0.1 - 1 µmol/L |
| Linearity (r²) | > 0.99 | > 0.99 |
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative for the analysis of this compound, particularly as it often requires less sample preparation and avoids the high temperatures that can degrade the analyte. Derivatization for LC-MS aims to improve ionization efficiency and chromatographic retention on reverse-phase columns.
Derivatization with Dansyl Chloride
Dansyl chloride reacts with primary and secondary amines and phenolic hydroxyl groups. For keto acids, derivatization with dansyl hydrazine (B178648) can be employed to target the keto functionality, introducing the highly ionizable dansyl group.
Experimental Protocol: Dansyl Hydrazine Derivatization
-
Sample Preparation:
-
To 50 µL of sample, add an internal standard.
-
Perform protein precipitation if necessary (e.g., with acetonitrile) and centrifuge. Take the supernatant.
-
-
Derivatization:
-
Adjust the pH of the sample to ~9.5 with a sodium carbonate/bicarbonate buffer.
-
Add 50 µL of dansyl hydrazine solution (in acetonitrile).
-
Incubate at 60°C for 1 hour in the dark.[4]
-
Quench the reaction by adding a small volume of formic acid.
-
-
Analysis:
-
The sample is ready for LC-MS/MS analysis, typically using a C18 reverse-phase column and electrospray ionization in positive mode.
-
Workflow for Dansyl Chloride Derivatization
A general workflow for the dansylation of this compound for LC-MS.
Quantitative Performance of LC-MS Derivatization Methods
The following table presents typical performance data for the derivatization of short-chain fatty acids and keto acids for LC-MS/MS analysis.
| Parameter | Dansyl Hydrazine Derivatization | O-benzylhydroxylamine (O-BHA) | 3-Nitrophenylhydrazine (3-NPH) |
| Recovery | 85-110% | > 80% | 80-110% |
| Precision (%RSD) | < 15% | < 14% | < 10% |
| Limit of Quantification (LOQ) | 1 - 10 nM | 0.01 µM | 0.1 - 1 µM |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.97 |
Chiral Analysis of this compound
This compound possesses a chiral center at the C2 position, and the analysis of its enantiomers can provide valuable insights into metabolic pathways. The separation of these enantiomers typically requires a chiral analytical method.
Methodological Approach: Diastereomeric Derivatization
A common strategy for chiral separation on a standard (achiral) chromatographic column is to derivatize the enantiomers with a chiral derivatizing agent (CDA). This reaction forms a pair of diastereomers, which have different physicochemical properties and can be separated.
Conceptual Protocol for Chiral Derivatization
-
Selection of Chiral Derivatizing Agent: Choose an enantiomerically pure CDA that reacts with the carboxylic acid group of this compound. Examples include chiral amines or alcohols (e.g., (R)-(-)-2-phenylglycinol, (S)-(-)-α-methylbenzylamine).
-
Derivatization Reaction: React the racemic this compound with the CDA in the presence of a coupling agent (e.g., a carbodiimide) to form diastereomeric amides or esters.
-
Chromatographic Separation: The resulting diastereomers can then be separated using a standard achiral GC or LC column. The separation is based on the different interactions of the diastereomers with the stationary phase.
-
Detection: Mass spectrometry is used for the detection and quantification of the separated diastereomers.
Logical Relationship for Chiral Separation via Derivatization
The principle of chiral separation through the formation of diastereomers.
Note on Chiral Stationary Phases: An alternative approach is the use of a chiral stationary phase (CSP) in either GC or LC. In this case, the this compound would first be derivatized with an achiral reagent (e.g., silylation for GC) to increase volatility, and the resulting derivatives are then separated on the chiral column. The enantiomers interact differently with the chiral stationary phase, leading to different retention times.
These application notes and protocols provide a comprehensive guide for the derivatization and analysis of this compound. The choice of method will depend on the available instrumentation, the required sensitivity, and whether chiral separation is necessary. It is recommended to validate the chosen method for the specific biological matrix and analytical instrumentation used.
References
Application Notes and Protocols: Acetoacetic Ester Synthesis of 2-Methylacetoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-methylacetoacetic acid, a valuable building block in organic synthesis, via the acetoacetic ester synthesis pathway. The protocols are based on established methodologies for the alkylation of β-keto esters and subsequent hydrolysis.
Introduction
The acetoacetic ester synthesis is a versatile and widely used method for the preparation of α-substituted and α,α-disubstituted ketones.[1] This synthetic route utilizes the acidic α-protons of ethyl acetoacetate (B1235776), which can be readily deprotonated by a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to form an α-alkylated β-keto ester.[2] Subsequent hydrolysis of the ester group, followed by acidification, yields the corresponding β-keto acid. For the synthesis of this compound, this β-keto acid is the final product. It is important to note that β-keto acids are susceptible to decarboxylation upon heating to yield a methyl ketone.[2] Therefore, the final hydrolysis and workup conditions must be carefully controlled to isolate the desired this compound.
Overall Reaction Scheme
The synthesis of this compound from ethyl acetoacetate proceeds in two main steps:
-
Alkylation: Deprotonation of ethyl acetoacetate with a suitable base, followed by reaction with a methylating agent (e.g., methyl iodide) to form ethyl 2-methylacetoacetate (B1246266).
-
Hydrolysis: Saponification of the resulting ethyl 2-methylacetoacetate to the corresponding carboxylate salt, followed by careful acidification to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 181 | 1.021 | 70 |
| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 | 187[3] | 1.019[3] | - |
| This compound | C₅H₈O₃ | 116.11[4] | 227.9[4] | 1.125[4] | 105.9[4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| Infrared (IR) Spectroscopy | Broad O-H stretch: 2500-3000 cm⁻¹ (characteristic of a carboxylic acid)[4]C=O stretch (carboxylic acid): 1700-1750 cm⁻¹[4]C=O stretch (ketone): ~1715 cm⁻¹[4] |
| ¹H NMR Spectroscopy | α-methyl protons (doublet): ~1.0-1.5 ppm[4]α-proton (multiplet): Varies due to coupling and potential tautomerization[4] |
| ¹³C NMR Spectroscopy | Carboxylic acid carbonyl carbon: ~170-180 ppm[4]Ketone carbonyl carbon: ~200-210 ppm[4] |
Experimental Protocols
The following protocols are adapted from established procedures for the alkylation of acetoacetic esters and the saponification of esters.[5][6]
Part 1: Synthesis of Ethyl 2-Methylacetoacetate
Materials:
-
Ethyl acetoacetate
-
Absolute ethanol (B145695)
-
Sodium metal
-
Methyl iodide
-
Calcium chloride
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously adding metallic sodium (1 equivalent) to absolute ethanol under an inert atmosphere.
-
Once all the sodium has reacted, add ethyl acetoacetate (1 equivalent) to the sodium ethoxide solution.
-
Heat the mixture to a gentle reflux with continuous stirring.
-
Add methyl iodide (1 equivalent) dropwise to the boiling solution over a period of approximately one hour.
-
Continue refluxing and stirring the mixture until the reaction is complete (can be monitored by TLC or until the solution is neutral to moist litmus (B1172312) paper).
-
Cool the reaction mixture and decant the solution from the precipitated sodium iodide.
-
Wash the salt with a small amount of absolute ethanol and add the washings to the main solution.
-
Remove the ethanol by distillation.
-
The crude ethyl 2-methylacetoacetate can be purified by distillation under reduced pressure.
Part 2: Synthesis of this compound (via Saponification)
Materials:
-
Ethyl 2-methylacetoacetate
-
Methanol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-methylacetoacetate (1 equivalent) in methanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (1 M, >1 equivalent) to the ester solution.
-
Stir the mixture at room temperature. The progress of the saponification can be monitored by TLC until all the starting ester has been consumed.
-
Pour the reaction mixture into water and extract with ethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous phase with concentrated HCl until the solution is acidic.
-
Extract the acidified aqueous phase with ethyl ether multiple times.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[6]
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or distillation under reduced pressure, though care must be taken to avoid decarboxylation at high temperatures.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Overview
Caption: Key steps in the acetoacetic ester synthesis.
References
- 1. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 2. askthenerd.com [askthenerd.com]
- 3. Methyl acetoacetate(105-45-3) 13C NMR spectrum [chemicalbook.com]
- 4. Buy this compound | 2382-59-4 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Saponification-Typical procedures - operachem [operachem.com]
Application Notes and Protocols for Newborn Screening of Elevated 2-Methylacetoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated levels of 2-methylacetoacetic acid in newborns are indicative of an inherited metabolic disorder known as Beta-Ketothiolase Deficiency (BKTD), also referred to as mitochondrial acetoacetyl-CoA thiolase deficiency. This autosomal recessive condition results from mutations in the ACAT1 gene, leading to a deficiency of the mitochondrial acetoacetyl-CoA thiolase enzyme. This enzyme plays a crucial role in the catabolism of the amino acid isoleucine and in ketone body metabolism.[1][2] Impaired function of this enzyme leads to the accumulation of toxic organic acids, which can cause life-threatening ketoacidotic episodes, particularly during periods of illness or fasting.[1][3] Early detection through newborn screening is critical for timely management, which includes dietary modifications and avoidance of fasting, to prevent severe metabolic crises and long-term neurological complications.[2][4]
This document provides detailed application notes and protocols for the established newborn screening methods for detecting elevated this compound and other key biomarkers associated with BKTD.
Screening and Diagnostic Workflow
The standard workflow for identifying newborns with BKTD involves a two-tiered approach: an initial screening using tandem mass spectrometry (MS/MS) on dried blood spots (DBS), followed by confirmatory testing using gas chromatography-mass spectrometry (GC-MS) on urine samples for those with abnormal screening results.
Data Presentation: Quantitative Analysis of Screening Markers
The following tables summarize the quantitative data for the primary and secondary markers used in the screening and diagnosis of BKTD. It is important to note that cut-off values for newborn screening can vary between different laboratories and populations. Each laboratory should establish its own reference ranges.[5][6]
Table 1: Acylcarnitine Markers in Dried Blood Spots for Initial Screening by Tandem Mass Spectrometry
| Analyte | Abbreviation | Typical Cut-off Value (µmol/L) | Significance in BKTD |
| Tiglylcarnitine | C5:1 | 0.03 - 0.15 | Primary marker; elevated due to impaired isoleucine metabolism.[7][8] |
| 3-Hydroxyisovalerylcarnitine / 2-Methyl-3-hydroxybutyrylcarnitine | C5OH | 0.43 - 0.8 | Primary marker; elevated due to impaired isoleucine metabolism.[7][8] |
| 3-Hydroxybutyrylcarnitine | C4OH | Variable | Emerging marker; may be significantly elevated even with minor increases in C5:1 and C5OH.[7] |
Table 2: Organic Acid Markers in Urine for Confirmatory Testing by Gas Chromatography-Mass Spectrometry
| Analyte | Normal Range (mmol/mol creatinine) | Pathological Range in BKTD (mmol/mol creatinine) | Significance |
| 2-Methyl-3-hydroxybutyric acid | 0 - 4 | Significantly elevated | A key diagnostic marker for BKTD.[2][9] |
| Tiglylglycine | Undetectable or trace amounts | Markedly elevated | A specific marker for impaired isoleucine catabolism.[1][10] |
| This compound | Undetectable | Present and elevated | A direct product of the metabolic block in isoleucine breakdown.[1][11] |
Experimental Protocols
Protocol 1: Acylcarnitine Analysis from Dried Blood Spots (DBS) by Tandem Mass Spectrometry (MS/MS)
This protocol outlines the procedure for the extraction and analysis of acylcarnitines from DBS samples for the initial screening of BKTD.
Materials and Reagents:
-
Dried blood spot collection cards (e.g., Whatman 903)
-
1/8-inch hole puncher
-
96-well microtiter plates
-
Methanol (B129727) (HPLC grade)
-
Stable isotope-labeled internal standards for acylcarnitines (e.g., from Cambridge Isotope Laboratories)
-
3N HCl in n-butanol
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Nitrogen gas evaporator
-
Plate shaker
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: a. Punch a single 1/8-inch disc from the center of a dried blood spot into a well of a 96-well plate. b. Prepare a working internal standard solution in methanol containing a mixture of stable isotope-labeled acylcarnitines. c. Add 100 µL of the working internal standard solution to each well containing a DBS punch. d. Seal the plate and place it on a plate shaker for 45 minutes at 45°C to extract the acylcarnitines.
-
Derivatization: a. After extraction, transfer the eluate to a new 96-well plate. b. Evaporate the solvent to dryness under a stream of nitrogen gas at 50°C. c. Add 50 µL of 3N HCl in n-butanol to each well. d. Seal the plate and incubate at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters. e. Evaporate the butanolic HCl to dryness under a stream of nitrogen gas.
-
Analysis by MS/MS: a. Reconstitute the dried residue in each well with 100 µL of a mobile phase solution (e.g., 50:50 acetonitrile:water with 0.02% formic acid). b. Analyze the samples by flow injection analysis into the tandem mass spectrometer. c. The mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine butyl ester and its corresponding internal standard.
Protocol 2: Organic Acid Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the confirmatory analysis of organic acids in urine samples from newborns with abnormal initial screening results.
Materials and Reagents:
-
Urine sample (frozen)
-
Internal standard solution (e.g., tropic acid)
-
5M HCl
-
Sodium chloride
-
Ethyl acetate
-
Diethyl ether
-
Nitrogen gas evaporator
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation and Extraction: a. Thaw the urine sample and determine the creatinine (B1669602) concentration. Adjust the sample volume to be equivalent to a standard creatinine amount. b. Add a known amount of the internal standard to the urine sample. c. Acidify the urine to a pH of less than 2 with 5M HCl. d. Saturate the solution with sodium chloride. e. Perform a liquid-liquid extraction of the organic acids using ethyl acetate, followed by a second extraction with diethyl ether. f. Combine the organic phases.
-
Derivatization: a. Evaporate the combined organic extracts to dryness under a stream of nitrogen gas at a controlled temperature (e.g., ambient to 40°C) to prevent the loss of volatile compounds. b. Add pyridine to the dried residue, followed by the derivatizing agent (BSTFA + 1% TMCS). c. Heat the mixture at 75°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.
-
Analysis by GC-MS: a. Inject an aliquot of the derivatized sample into the GC-MS system. b. The GC separates the TMS-derivatized organic acids based on their volatility and interaction with the column stationary phase. c. The mass spectrometer identifies the separated compounds based on their mass spectra, which are compared to a library of known organic acid spectra. d. Quantitation is performed by comparing the peak area of each analyte to the peak area of the internal standard.
References
- 1. KEGG DISEASE: Beta-ketothiolase deficiency [genome.jp]
- 2. Orphanet: Beta-ketothiolase deficiency [orpha.net]
- 3. Beta-ketothiolase (BKT) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 4. storymd.com [storymd.com]
- 5. cocukmetabolizma.com [cocukmetabolizma.com]
- 6. Cut-off values in newborn screening for inborn errors of metabolism in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Acetoacetyl-CoA Thiolase Deficiency: Three New Cases Detected by Newborn Screening Confirming the Significance of C4OH Elevation [mdpi.com]
- 8. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. orpha.net [orpha.net]
- 11. Elevated urinary 2-methyl-3-hydroxybutyric acid level (Concept Id: C5937358) - MedGen - NCBI [ncbi.nlm.nih.gov]
Best Practices for the Handling and Storage of 2-Methylacetoacetic Acid in Biological Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylacetoacetic acid is a crucial biomarker for the diagnosis of certain inborn errors of metabolism, most notably beta-ketothiolase deficiency, a disorder affecting isoleucine catabolism.[1][2][3][4] Accurate quantification of this keto acid in biological samples such as urine and plasma is paramount for clinical diagnosis and research. However, the inherent instability of this compound necessitates strict adherence to best practices for sample handling and storage to ensure the integrity and reliability of analytical results. These application notes provide detailed guidelines and protocols for the proper management of biological samples containing this compound.
Pre-Analytical Considerations
The journey to accurate measurement of this compound begins well before the sample reaches the analytical instrument. Meticulous attention to pre-analytical variables is critical to prevent the degradation of the target analyte.
Sample Collection:
-
Urine: A random urine sample should be collected in a sterile, preservative-free container.[1] The use of boric acid as a preservative is unsuitable for organic acid analysis.
-
Plasma: Whole blood should be collected in tubes containing K2-EDTA as an anticoagulant. This is the preferred choice for preserving cellular components and morphology.
Immediate Post-Collection Handling:
Due to the instability of keto acids, immediate processing of samples is highly recommended.
-
Urine: If not analyzed immediately, the urine sample should be frozen as soon as possible.
-
Plasma: Centrifugation of whole blood to separate plasma should be performed promptly after collection.
Sample Processing
Plasma Isolation:
-
Centrifuge whole blood collected in EDTA tubes at 800-1000 x g for 10 minutes at room temperature. Ensure the centrifuge brake is off to prevent disruption of the separated layers.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
Transfer the plasma into clearly labeled cryovials for storage.
Sample Preservation:
For enhanced stability, especially for plasma samples, deproteinization is a crucial step.
-
Add perchloric acid to the plasma sample to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the deproteinized supernatant for storage.
Storage Recommendations
The stability of this compound is highly dependent on storage temperature and duration.
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Urine | 4°C | -20°C or, ideally, -80°C for several years of stability.[1] |
| Plasma (Native) | 4°C | -80°C. Avoid multiple freeze-thaw cycles. |
| Plasma (Deproteinized) | 4°C | -80°C. Stable for at least 60 days.[5] |
Key Storage Considerations:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be minimized as it can lead to analyte degradation.[6] It is advisable to aliquot samples into smaller volumes before freezing.
-
Storage at Room Temperature: Prolonged storage of urine at room temperature can lead to a significant decrease in the concentration of various metabolites, including amino acids, and should be strictly avoided.[7]
Analytical Methodology: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the quantitative analysis of organic acids, including this compound, in biological fluids.[8]
Experimental Protocol: Extraction and Derivatization of this compound from Urine
This protocol outlines the steps for the liquid-liquid extraction and subsequent derivatization of this compound from urine samples for GC-MS analysis.
1. Reagents and Materials:
-
Ethyl acetate (B1210297) (chromatography grade)
-
Sodium chloride (NaCl)
-
Hydroxylamine (B1172632) hydrochloride solution (50 g/L)
-
7.5 M Sodium hydroxide (B78521) (NaOH)
-
6 M Hydrochloric acid (HCl)
-
Internal Standard (e.g., Tropic acid in methanol)
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Glass test tubes
-
Centrifuge
-
Water bath or incubator
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., HP-5)
2. Extraction Procedure:
-
To a glass test tube, add a volume of urine equivalent to 1 mg of creatinine.
-
Add a known amount of the internal standard.
-
Add 1 gram of NaCl and 500 µL of hydroxylamine hydrochloride solution.
-
Adjust the pH of the mixture to 14 with 7.5 M NaOH and incubate for 30 minutes at 60°C. This step stabilizes the keto form of the acid.
-
After cooling, acidify the mixture with 6 M HCl.
-
Perform a liquid-liquid extraction by adding 6 mL of ethyl acetate and vortexing thoroughly.
-
Centrifuge to separate the phases and carefully collect the upper organic layer (ethyl acetate).
-
Repeat the extraction twice more with fresh ethyl acetate and pool the organic layers.
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen.
3. Derivatization Procedure:
-
To the dried extract, add the derivatization reagent (BSTFA with 1% TMCS) and pyridine. Silylation with reagents like BSTFA converts the non-volatile organic acid into a volatile trimethylsilyl (B98337) (TMS) derivative suitable for GC analysis.[9][10]
-
Incubate the mixture at a specific temperature and time (e.g., 60°C for 60 minutes) to ensure complete derivatization.[10] The resulting derivative for this compound is Trimethylsilyl 2-methyl-3-[(trimethylsilyl)oxy]-2-butenoate.[2]
-
The sample is now ready for injection into the GC-MS system.
4. GC-MS Parameters (Example):
-
Column: HP-5 (30 m x 0.25 mm x 0.25 µm film thickness)[8]
-
Carrier Gas: Helium
-
Injector Temperature: 250°C[8]
-
Oven Temperature Program:
-
Initial temperature: 50°C for 3 minutes
-
Ramp to 140°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 3 minutes[8]
-
-
Mass Spectrometer: Operated in full scan mode (e.g., scanning from m/z 50 to 550).
Visual Protocols and Pathways
Caption: Experimental workflow for handling and analysis of this compound.
Caption: Simplified pathway of Isoleucine catabolism and the effect of Beta-Ketothiolase deficiency.
References
- 1. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. This compound, di(trimethylsilyl) deriv. [webbook.nist.gov]
- 3. The synthesis and characterisation of 2-methylacetoacetyl coenzyme A and its use in the identification of the site of the defect in 2-methylacetoacetic and 2-methyl-3-hydroxybutyric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 2382-59-4 [smolecule.com]
- 5. The storage stability and concentration of acetoacetate differs between blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
Application Notes and Protocols for the Use of 2-Methylacetoacetic Acid in the Study of Inborn Errors of Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylacetoacetic acid is a key biomarker for the diagnosis of beta-ketothiolase deficiency, a rare autosomal recessive inborn error of metabolism.[1][2][3] This disorder, also known as mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, affects the catabolism of the amino acid isoleucine and the metabolism of ketone bodies.[1][4][5] A deficiency in the T2 enzyme, encoded by the ACAT1 gene, leads to the accumulation of 2-methylacetoacetyl-CoA, which is then hydrolyzed to this compound and excreted in the urine.[2][4][6] The detection and quantification of this compound in urine are therefore critical for the diagnosis and monitoring of this condition. These application notes provide detailed protocols for the analysis of this compound and summarize relevant quantitative data.
Inborn Errors of Metabolism Associated with this compound
The primary inborn error of metabolism associated with elevated levels of this compound is:
-
Beta-Ketothiolase Deficiency (Mitochondrial Acetoacetyl-CoA Thiolase Deficiency): This disorder is characterized by intermittent ketoacidotic episodes, often triggered by illness, fasting, or high protein intake.[1][2][6] Symptoms can include vomiting, dehydration, lethargy, and in severe cases, coma.[2][6] Urinary organic acid analysis is a primary diagnostic tool, with this compound being a hallmark finding.[1][3]
Quantitative Data
The concentration of this compound in urine is significantly elevated in individuals with beta-ketothiolase deficiency compared to healthy controls. The following table summarizes the reported quantitative data.
| Analyte | Condition | Matrix | Concentration Range (umol/mmol creatinine) | Reference |
| This compound | Beta-Ketothiolase Deficiency | Urine | 325.0 (0.0 - 650.0) | |
| This compound | Beta-Ketothiolase Deficiency | Urine | 8030 | |
| This compound | Healthy Controls | Urine | 0 - 0 | [3] |
Signaling and Metabolic Pathways
Isoleucine Catabolism and Beta-Ketothiolase Deficiency
The following diagram illustrates the pathway of isoleucine catabolism and the metabolic block in beta-ketothiolase deficiency that leads to the accumulation of this compound.
Ketone Body Metabolism and Beta-Ketothiolase Deficiency
The diagram below shows the role of mitochondrial acetoacetyl-CoA thiolase (T2) in ketone body metabolism and how its deficiency impairs this process.
Experimental Protocols
Protocol 1: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for the extraction, derivatization, and analysis of this compound in urine samples.
1. Sample Preparation (Urine)
-
Collect a random urine sample in a sterile, preservative-free container.[7]
-
Store the urine sample frozen at -20°C or lower prior to analysis.[7]
-
Thaw the urine sample at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
Determine the creatinine (B1669602) concentration of the urine sample to normalize the volume for extraction. The volume of urine to be extracted should be adjusted to a standard creatinine concentration (e.g., 1 mmol/L).[7]
2. Extraction
-
Transfer a calculated volume of urine (normalized to creatinine) to a clean glass tube.
-
Acidify the urine to a pH of less than 2 with 5M HCl.[8]
-
Saturate the acidified urine with solid sodium chloride.[8]
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate). Vortex thoroughly for 1 minute.[9]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.[8]
3. Derivatization
To make the organic acids volatile for GC-MS analysis, a two-step derivatization process is typically employed:
-
Oximation: This step is for keto-acids.
-
Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract.[9]
-
Incubate the mixture at 60°C for 30 minutes.[9]
-
-
Silylation:
4. GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[11] |
| Injection Volume | 1 µL |
| Injection Mode | Split or Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial temperature of 70°C, hold for 2 minutes, then ramp at 4°C/min to 155°C, hold for 2 minutes, then ramp at 4°C/min to 170°C, hold for 2 minutes, then ramp to a final temperature.[12] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[11] |
| Mass Range | Scan from m/z 40-500.[11] |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
5. Data Analysis
-
Identify the trimethylsilyl (B98337) (TMS) derivative of this compound in the total ion chromatogram based on its retention time and mass spectrum.
-
The mass spectrum of the this compound-TMS derivative will show characteristic fragment ions.
-
Quantification can be performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of this compound. The results should be expressed as a ratio to the creatinine concentration (e.g., umol/mmol creatinine).
Experimental Workflow Diagram
Conclusion
The accurate measurement of this compound in urine is a cornerstone in the diagnosis and management of beta-ketothiolase deficiency. The provided protocols and data offer a comprehensive guide for researchers and clinicians working on inborn errors of metabolism. Adherence to standardized analytical procedures is crucial for obtaining reliable and comparable results, ultimately leading to improved patient outcomes.
References
- 1. orpha.net [orpha.net]
- 2. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]
- 3. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Is Beta Ketothiolase Deficiency an Uncommon Disease or an Unsuspected Diagnosis? The Role of Genetic Biochemistry Approaches in Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-ketothiolase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. metabolicsupportuk.org [metabolicsupportuk.org]
- 7. metbio.net [metbio.net]
- 8. erndim.org [erndim.org]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of 2-Methylacetoacetic acid synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing 2-methylacetoacetic acid, focusing on strategies to improve yield and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include the classical acetoacetic ester synthesis, which involves the alkylation of ethyl or methyl acetoacetate (B1235776) followed by hydrolysis.[1] Alternative approaches aimed at improving yield and sustainability include enzymatic hydrolysis and microwave-assisted synthesis.[2]
Q2: What is the primary cause of yield loss during this synthesis?
A2: Yield loss often stems from the inherent instability of β-keto acids, which can readily undergo decarboxylation to form acetone (B3395972) and carbon dioxide, particularly under harsh temperature or pH conditions.[1] Incomplete reactions, side-product formation (such as dialkylation or O-alkylation), and difficulties during product isolation are also significant contributors to reduced yields.
Q3: What are the key reaction parameters to control for optimal yield?
A3: To achieve optimal yield, precise control over several parameters is critical. These include:
-
Stoichiometry: The molar ratio of the base (e.g., sodium ethoxide) to the acetoacetic ester is crucial for efficient enolate formation.[2]
-
Temperature: Maintaining a low temperature during the alkylation step minimizes side reactions. The temperature should also be carefully controlled during hydrolysis and acidification to prevent premature decarboxylation.[2]
-
pH: The pH during the final acidification step must be carefully adjusted to protonate the carboxylate without promoting strong acid-catalyzed decomposition. A target pH of ~2–3 is often recommended.[2]
Q4: How does the choice of starting materials affect the synthesis?
A4: The purity of starting materials, such as the acetoacetic ester and the alkylating agent (e.g., methyl iodide), is important to prevent side reactions. The choice of base (e.g., sodium ethoxide for ethyl acetoacetate) should correspond to the ester's alcohol group to avoid transesterification.
Synthesis Methods and Yield Comparison
The selection of a synthetic route can significantly impact the final yield of this compound. The table below summarizes various reported methods and their corresponding yields for comparison.
| Synthesis Method | Key Reactants | Typical Conditions | Reported Yield (%) | Reference |
| Hydrogenation & Hydrolysis | Methyl acetoacetate, Formaldehyde, H₂, Pd/C | 50–80°C, 0.4–0.6 MPa H₂ | 92-95% (for the ester intermediate) | [2] |
| Microwave-Assisted Synthesis | Acetoacetic Ester, Methylating Agent | 300 W, 15 min | 89% | [2] |
| Enzymatic Hydrolysis | 2-Methylacetoacetic Ester, Lipase | pH 7.0, 30°C | 80–82% | [2] |
| Classical Acetoacetic Ester Synthesis | Ethyl Acetoacetate, Sodium Ethoxide, Methyl Iodide | Varies | Typically lower than modern methods without optimization | [1] |
Experimental Protocols
Protocol 1: Classical Synthesis via Alkylation of Ethyl Acetoacetate
This protocol describes the synthesis of this compound from ethyl acetoacetate.
Step 1: Formation of the Enolate
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve sodium metal in absolute ethanol (B145695) to prepare sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath.
-
Slowly add one molar equivalent of ethyl acetoacetate to the cooled solution with continuous stirring. This forms the sodium salt of the ethyl acetoacetate enolate.
Step 2: Alkylation
-
To the enolate solution, add one molar equivalent of methyl iodide dropwise through the dropping funnel. Maintain a low temperature throughout the addition to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
Step 3: Saponification (Hydrolysis)
-
Add a solution of sodium hydroxide (B78521) to the reaction mixture.
-
Heat the mixture to reflux to hydrolyze the ester group, forming the sodium salt of this compound.
Step 4: Acidification and Extraction
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture by slowly adding cold, dilute hydrochloric acid until the pH reaches approximately 2-3. This step is critical and must be done at a low temperature to prevent decarboxylation.
-
Extract the resulting aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
Step 5: Purification
-
The crude product can be purified by vacuum distillation or recrystallization from appropriate polar solvents like ethanol.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Enolate Formation | Ensure the use of a strong, non-nucleophilic base (e.g., sodium hydride) or a corresponding alkoxide base (sodium ethoxide for ethyl esters). Ensure all reagents and solvents are anhydrous, as water will quench the enolate. |
| Premature Decarboxylation | Maintain low temperatures (<10°C) during the hydrolysis and especially during the final acidification step. Acidify slowly with a pre-chilled acid solution.[1] |
| Incomplete Hydrolysis | Ensure sufficient heating time during the saponification step. Monitor the disappearance of the ester starting material using TLC or GC. |
Problem: Presence of Unreacted Starting Material (Acetoacetic Ester)
| Potential Cause | Recommended Solution |
| Insufficient Alkylation Time or Temperature | Increase the reaction time after adding the alkylating agent. If the reaction is too slow at room temperature, gentle warming may be applied, but this increases the risk of side reactions. |
| Poor Quality Alkylating Agent | Use a fresh, high-purity alkylating agent (e.g., methyl iodide). |
Problem: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Dialkylation of Acetoacetic Ester | Use a strict 1:1 molar ratio of enolate to the alkylating agent. Add the alkylating agent slowly and at a low temperature to control reactivity. |
| O-alkylation vs. C-alkylation | The choice of solvent can influence the ratio of C- to O-alkylation. Polar aprotic solvents tend to favor C-alkylation, which is the desired pathway. |
| Aldol Condensation or Other Side Reactions | Lower the reaction temperature to minimize the rate of side reactions.[3] Ensure the base is fully consumed before proceeding to subsequent steps where it might catalyze other reactions. |
Problem: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Emulsion Formation During Extraction | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and improve phase separation. |
| Product Decomposition During Distillation | Use high vacuum distillation to lower the boiling point and minimize thermal stress on the product. Ensure the distillation apparatus is clean and free of acidic or basic residues. |
Visual Workflows
The following diagrams illustrate the key workflows for the synthesis and troubleshooting processes.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for diagnosing low-yield issues.
References
Addressing the instability of 2-Methylacetoacetic acid during analytical procedures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of 2-methylacetoacetic acid during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What makes this compound unstable?
A1: this compound is a β-keto acid, a class of compounds known for their instability. Its structure, featuring a ketone group at the beta-position relative to a carboxylic acid, makes it susceptible to two primary degradation pathways:
-
Keto-enol tautomerism: The molecule can exist in equilibrium between its keto and enol forms. This isomerization can lead to multiple peaks or poor peak shape during chromatographic analysis.
-
Decarboxylation: Especially when heated or under acidic conditions, this compound can readily lose a molecule of carbon dioxide (CO2) from its carboxylic acid group, converting it into 2-butanone (B6335102). This leads to an underestimation of the actual concentration of this compound in the sample.[1][2][3]
Q2: What are the primary degradation products of this compound?
A2: The main degradation product of this compound is 2-butanone (also known as methyl ethyl ketone) and carbon dioxide, formed through decarboxylation.[4] The enol tautomer is an intermediate in this process.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures accelerate the degradation of this compound. For optimal stability, especially for long-term storage, samples should be kept at ultra-low temperatures. Storage at -80°C is highly recommended to significantly slow down the decarboxylation process.[1][5]
Q4: How does pH influence the stability of this compound?
A4: The stability of this compound is pH-dependent. Acidic conditions promote the protonated form of the carboxylic acid, which is more prone to decarboxylation.[1] Maintaining a neutral to slightly alkaline pH can help stabilize the molecule by keeping it in its deprotonated carboxylate anion form, which is less susceptible to decarboxylation.[1]
Q5: Why is derivatization often necessary for the analysis of this compound by Gas Chromatography (GC)?
A5: Derivatization is a crucial step for several reasons:
-
Increases Volatility: this compound is not sufficiently volatile for direct GC analysis. Derivatization converts the polar carboxylic acid and ketone groups into less polar, more volatile derivatives.
-
Enhances Thermal Stability: The derivatization process protects the molecule from thermal degradation in the hot GC inlet and column.[6]
-
Improves Chromatographic Performance: Derivatized analytes generally exhibit better peak shapes and are less likely to interact with active sites in the GC system.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
GC-MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Low or No Peak for this compound | Analyte degradation prior to analysis. | Ensure rapid sample processing after collection. Store samples at -80°C until analysis.[1][5] |
| Incomplete derivatization. | Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding derivatization reagents. | |
| Decarboxylation in the GC inlet. | Lower the injector port temperature. Ensure complete derivatization to protect the carboxylic acid group.[1] | |
| Poor Peak Shape (Tailing) | Active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality capillary column. Regularly condition the column. |
| Incomplete derivatization. | Re-optimize the derivatization procedure to ensure all active hydrogens are replaced. | |
| Multiple Peaks for a Single Analyte | Keto-enol tautomerism. | Derivatization of the keto group (oximation) before silylation can stabilize the molecule in one form.[7] |
| Incomplete derivatization leading to multiple derivatives. | Ensure derivatization reaction goes to completion by optimizing reaction time and temperature. | |
| Inconsistent Retention Times | Fluctuations in GC oven temperature or carrier gas flow rate. | Calibrate the GC oven and check for leaks in the gas lines. |
| Column degradation. | Replace the GC column if it has been used extensively or shows signs of bleed. |
Sample Preparation and Storage
| Problem | Potential Cause | Suggested Solution |
| Analyte Loss During Sample Storage | Degradation due to improper temperature. | Store urine or plasma samples at -80°C immediately after collection.[5] Avoid repeated freeze-thaw cycles. |
| Degradation due to incorrect pH. | Adjust the sample pH to neutral or slightly alkaline if immediate analysis is not possible. However, for urinary organic acid analysis, acidification is often the first step in the extraction process to ensure protonation of the acids for efficient extraction. In this case, proceed with extraction and derivatization as quickly as possible. | |
| Low Recovery After Extraction | Inefficient extraction from the sample matrix. | Ensure the sample is adequately acidified (e.g., to pH < 2) before extraction with an organic solvent like ethyl acetate (B1210297). Perform multiple extractions for better recovery. |
Data Presentation
Stability of Acetoacetate (B1235776) (a related β-keto acid) in Serum at Different Storage Temperatures
The following table summarizes the stability of acetoacetate, a structurally similar β-keto acid, in serum over time at different storage temperatures. This data provides a strong indication of the expected stability profile for this compound.
| Storage Temperature | Time | Analyte Loss | Rate Constant for Decarboxylation (min⁻¹) |
| -20°C | 7 days | ~40% | (6.4 ± 2.9) x 10⁻⁵ |
| -20°C | 40 days | Almost complete degradation | (6.4 ± 2.9) x 10⁻⁵ |
| -80°C | 40 days | ~15% | (0.4 ± 0.3) x 10⁻⁵ |
(Data adapted from a study on acetoacetate stability)[5]
Experimental Protocols
Protocol 1: Urinary Organic Acid Analysis by GC-MS including this compound
This protocol is adapted from a standard method for the analysis of urinary organic acids.[8][9]
1. Sample Preparation and Extraction:
-
To 2 mL of urine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).
-
Acidify the sample to pH < 2 with 6N HCl.
-
Extract the organic acids twice with 4 mL of ethyl acetate.
-
Combine the ethyl acetate layers and dry with anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a stream of nitrogen.
-
Re-dissolve the residue in 0.5 mL of toluene (B28343) and evaporate to dryness again to remove any residual water.
2. Derivatization (Silylation):
-
To the dried residue, immediately add 200 µL of a silylation reagent mixture (e.g., BSTFA + 1% TMCS in pyridine).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling, add 0.5 mL of hexane (B92381) and transfer the solution to a GC autosampler vial.
3. GC-MS Parameters:
-
GC Column: Agilent CP-Sil 8 CB Low Bleed/MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 270°C.[8]
-
Oven Temperature Program: 50°C (hold 1 min), then ramp to 80°C at 10°C/min, then to 150°C at 1.7°C/min, then to 220°C at 3.5°C/min, then to 290°C at 20°C/min (hold 10 min).[8]
-
MS Detector: Scan mode (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
Mandatory Visualizations
Degradation Pathway of this compound
Caption: Degradation of this compound via tautomerism and decarboxylation.
Troubleshooting Workflow for Low Analyte Signal
Caption: A logical workflow for troubleshooting low signal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 2382-59-4 [smolecule.com]
- 3. homework.study.com [homework.study.com]
- 4. This compound | CAS#:2382-59-4 | Chemsrc [chemsrc.com]
- 5. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions in the synthesis of 2-methyl-3-oxobutanoic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-3-oxobutanoic acid. The primary focus is on minimizing side reactions to enhance product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of 2-methyl-3-oxobutanoic acid?
A1: The most significant side reaction is the decarboxylation of the β-keto acid product.[1][2] This reaction involves the loss of carbon dioxide from the carboxylic acid group, leading to the formation of 3-methyl-2-butanone. This process is thermally sensitive and can significantly reduce the yield of the desired product.[1]
Q2: What factors promote the decarboxylation of 2-methyl-3-oxobutanoic acid?
A2: The primary factors that promote decarboxylation are elevated temperatures and acidic conditions.[1][2] The protonated form of the β-keto acid is more susceptible to decarboxylation.[2] Therefore, maintaining low temperatures and a neutral to slightly alkaline pH is crucial for the stability of the product.[1][2]
Q3: How can I monitor the progress of the synthesis and the extent of side reactions?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction. TLC can be used for rapid, qualitative assessment of the consumption of starting materials and the formation of the product. GC-MS can provide more detailed information on the presence of the desired product and byproducts like the decarboxylated ketone. For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the β-keto acid.[2]
Q4: What are the typical starting materials for the synthesis of 2-methyl-3-oxobutanoic acid?
A4: A common synthetic route involves the hydrolysis of a corresponding ester, such as methyl 2-methyl-3-oxobutanoate or ethyl 2-methyl-3-oxobutanoate. This hydrolysis, also known as saponification, is typically carried out under basic conditions followed by careful acidification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2-Methyl-3-oxobutanoic Acid | Decarboxylation: The reaction or workup temperature was too high. | - Conduct the hydrolysis of the precursor ester at low temperatures (e.g., 0-5 °C). - During workup, maintain the temperature of all solutions at or below room temperature. - Avoid any prolonged heating of the final product.[1] |
| Incomplete Hydrolysis: The saponification of the starting ester was not complete. | - Ensure a sufficient amount of base (e.g., NaOH or KOH) is used for the hydrolysis. - Allow for adequate reaction time, monitoring the disappearance of the starting ester by TLC. | |
| Loss during Extraction: The product was not efficiently extracted from the aqueous phase. | - Acidify the aqueous layer to a pH of approximately 2-3 before extraction to ensure the carboxylic acid is in its protonated, less water-soluble form. - Use an appropriate organic solvent for extraction, such as diethyl ether or ethyl acetate (B1210297). - Perform multiple extractions to maximize recovery. | |
| Presence of 3-Methyl-2-butanone Impurity | Decarboxylation: The product has degraded due to heat or acidic conditions. | - Re-evaluate the temperature control throughout the synthesis and purification steps. - During acidification, add the acid slowly and with efficient cooling to avoid localized heating. - Store the purified product at low temperatures (e.g., -20 °C or below).[2] |
| Presence of Unreacted Starting Ester | Incomplete Hydrolysis: Insufficient base or reaction time. | - Increase the molar excess of the base or prolong the reaction time for the saponification step. - Ensure efficient stirring to promote the reaction between the ester and the base. |
| Difficulty in Isolating the Product | Product is highly water-soluble: Challenges in extracting the product from the aqueous phase. | - After acidification, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. - Use a continuous liquid-liquid extraction apparatus for more efficient extraction of water-soluble compounds. |
Data Presentation
Table 1: Influence of Temperature and pH on the Stability of β-Keto Acids (Illustrative Data)
| Condition | Temperature (°C) | pH | Approximate Half-life | Primary Degradation Product |
| 1 | 4 | 7.0 | Several days to weeks | 3-Methyl-2-butanone |
| 2 | 25 | 7.0 | Hours to days | 3-Methyl-2-butanone |
| 3 | 25 | 3.0 | Minutes to hours | 3-Methyl-2-butanone |
| 4 | 50 | 7.0 | Minutes | 3-Methyl-2-butanone |
| 5 | 50 | 3.0 | Seconds to minutes | 3-Methyl-2-butanone |
Note: This table provides illustrative data based on the general behavior of β-keto acids. The actual rates of decomposition for 2-methyl-3-oxobutanoic acid may vary.
Experimental Protocols
Key Experiment: Synthesis of 2-Methyl-3-oxobutanoic Acid via Hydrolysis of Methyl 2-Methyl-3-oxobutanoate
This protocol outlines the saponification of methyl 2-methyl-3-oxobutanoate followed by acidification to yield 2-methyl-3-oxobutanoic acid, with an emphasis on minimizing decarboxylation.
Materials:
-
Methyl 2-methyl-3-oxobutanoate
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Saponification:
-
Dissolve methyl 2-methyl-3-oxobutanoate in a minimal amount of methanol (B129727) or ethanol (B145695) in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-chilled 1 M solution of NaOH or KOH to the flask with vigorous stirring. The amount of base should be in a slight molar excess (e.g., 1.1 equivalents) relative to the ester.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
-
Workup and Acidification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold deionized water.
-
Wash the aqueous layer with cold diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath.
-
Slowly and with vigorous stirring, add pre-chilled 1 M HCl to the aqueous layer to acidify it to a pH of approximately 2-3. Monitor the pH using a pH meter or pH paper.
-
-
Extraction and Drying:
-
Immediately extract the acidified aqueous layer with three portions of cold diethyl ether or ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator at a low temperature (water bath temperature below 30 °C) and reduced pressure to obtain the crude 2-methyl-3-oxobutanoic acid.
-
-
Purification (Optional):
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system, ensuring the entire process is conducted at a low temperature.
-
Visualizations
Caption: Experimental workflow for the synthesis of 2-methyl-3-oxobutanoic acid.
Caption: Factors promoting the decarboxylation of 2-methyl-3-oxobutanoic acid.
References
Optimizing GC-MS instrument parameters for 2-Methylacetoacetic acid detection.
This guide provides researchers, scientists, and drug development professionals with detailed information for the detection and optimization of 2-Methylacetoacetic acid using Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of this compound?
A1: this compound, like other organic and keto acids, is a polar compound with low volatility. Direct injection into a GC-MS system results in poor chromatographic peak shape and low sensitivity due to interactions with active sites in the system.[1][2] Derivatization converts the polar carboxylic acid and ketone functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for GC analysis.[2][3]
Q2: What is the recommended derivatization strategy for this compound?
A2: A two-step derivatization process is the most widely used and robust strategy for keto acids.[3]
-
Methoximation: The sample is first reacted with a reagent like methoxyamine hydrochloride (MeOx). This step converts the reactive ketone group into a stable methoxime, which is critical for preventing tautomerization (the structural rearrangement of isomers).[3]
-
Silylation: Following methoximation, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is added.[3][4] This reaction converts the carboxylic acid group into a volatile trimethylsilyl (B98337) (TMS) ester.[4] The final product is typically a di(trimethylsilyl) derivative.[5]
Q3: What type of GC column is best suited for this analysis?
A3: A low-polarity, low-bleed capillary column is the standard choice for analyzing derivatized organic acids. A column with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms) is highly recommended.[6] These "ms" designated columns are specifically designed for mass spectrometry, exhibiting low column bleed, which improves the signal-to-noise ratio and prevents contamination of the MS source.[6] A standard column dimension of 30 m length x 0.25 mm I.D. x 0.25 µm film thickness generally provides a good balance of resolution and analysis time.
Q4: What are the key mass fragments for identifying derivatized this compound?
A4: The electron ionization (EI) mass spectrum of the di-TMS derivative of this compound (molecular weight 260.5 g/mol ) shows several characteristic ions that are useful for identification and quantification.[5] Key fragments are summarized in the data table below.
Q5: What are typical starting parameters for a GC-MS method?
A5: While optimization is crucial, a good starting point for method development is outlined in the tables below. The oven temperature program should begin at a low temperature to focus the analytes at the head of the column, followed by a ramp to elute the compounds of interest.[7][8]
Section 2: Data Presentation
Table 1: Recommended Starting GC-MS Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Split (e.g., 10:1 or 20:1) | Prevents column overload and ensures sharp peaks.[9] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal for most 0.25 mm I.D. columns for MS applications. |
| Oven Program | Initial: 60-80°C, hold 1-2 min | Allows for good peak focusing at the start of the run.[7] |
| Ramp: 10 °C/min to 300-320 °C | A moderate ramp rate provides good separation for a broad range of metabolites.[7] | |
| Final Hold: 5 min | Ensures elution of all compounds and cleans the column. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for generating reference-comparable mass spectra. |
| MS Source Temp. | 230 °C | A well-established temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Full Scan | Used for profiling and identifying unknown compounds. |
| Scan Range | 50 - 600 m/z | Covers the mass range of the derivatized analyte and potential contaminants. |
Table 2: Characteristic Mass Fragments for Di-TMS-2-Methylacetoacetic Acid
| m/z (Mass-to-Charge Ratio) | Putative Fragment Identity | Relative Abundance |
| 245 | [M-CH₃]⁺ | High |
| 173 | [M-COOTMS]⁺ | High |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Moderate |
| 129 | Moderate | |
| 73 | [Si(CH₃)₃]⁺ | High (Base Peak) |
| Data derived from the NIST Mass Spectrometry Database for the di(trimethylsilyl) derivative of this compound.[5] |
Section 3: Experimental Protocols
Protocol 1: Two-Step Derivatization of this compound
This protocol details the methoximation followed by silylation for preparing samples for GC-MS analysis.[3]
Materials:
-
Dried sample extract (e.g., lyophilized urine extract)
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
Silylating reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Drying: Ensure the sample is completely dry, as water interferes with silylation.[3] If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen or use a vacuum concentrator.
-
Methoximation Step:
-
Add 50-100 µL of the MeOx solution to the dried sample residue.[3]
-
Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.
-
Incubate the mixture at 60 °C for 60 minutes.
-
Allow the vial to cool completely to room temperature.
-
-
Silylation Step:
-
Analysis:
-
The sample is now derivatized and ready for GC-MS analysis. If necessary, transfer the solution to an autosampler vial.
-
Section 4: Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for common chromatographic peak shape issues.
Section 5: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | 1. System Leak: A leak in the injector septum, ferrule connections, or gas lines.[10]2. Incomplete Derivatization: Presence of water in the sample, insufficient reagent, or incorrect reaction conditions.[3]3. Injector/Column Activity: Active sites in the inlet liner or the front of the column are adsorbing the analyte.[10] | 1. Perform a leak check on the GC system. Ensure all fittings are tight and replace the septum.2. Ensure the sample is completely dry before adding reagents. Use a fresh batch of high-quality derivatization reagents.[3]3. Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the GC column. |
| Poor Peak Shape (Tailing) | 1. Active Sites: Silanol groups on the inlet liner, glass wool, or column can interact with any underivatized analyte.[3][10]2. Column Degradation: Oxygen or contaminants have damaged the stationary phase.3. Insufficient Derivatization: Not all analyte molecules are fully derivatized, leaving polar functional groups exposed. | 1. Use a high-quality, deactivated inlet liner. Regularly replace the liner and septum.[6][11]2. Condition the column by baking it out. If the problem persists, replace the column.[10]3. Re-optimize the derivatization protocol; ensure anhydrous conditions and sufficient reagent excess.[3] |
| Poor Peak Shape (Fronting) | 1. Column Overload: The amount of analyte injected exceeds the capacity of the column.[3][9]2. Solvent Mismatch: The injection solvent is not compatible with the stationary phase. | 1. Dilute the sample. Alternatively, increase the split ratio (e.g., from 10:1 to 50:1) to inject less sample onto the column.[1][9]2. Ensure the derivatized sample is dissolved in a non-polar solvent if possible, though the derivatization solvent (e.g., pyridine) is often used directly. |
| Unexpected "Ghost" Peaks | 1. Contaminated Reagents/Solvents: Impurities in derivatizing agents or solvents.[11]2. Septum Bleed: Degradation products from the injector septum.3. Carryover: Residue from a previous, more concentrated sample. | 1. Run a "reagent blank" containing only the solvent and derivatization reagents to identify the source. Use high-purity, GC-grade reagents.[11]2. Use a high-quality, low-bleed septum and replace it regularly.[11]3. Run one or more solvent blanks between sample injections to wash the injector and column. |
| High Baseline Noise / Column Bleed | 1. Column Bleed: The stationary phase is degrading at high temperatures. This often appears as a rising baseline and characteristic ions (e.g., m/z 207, 281).2. Gas Supply Contamination: Impurities (oxygen, water, hydrocarbons) in the carrier gas. | 1. Ensure the final oven temperature does not exceed the column's maximum operating temperature. Use a designated low-bleed "MS" column.2. Check that carrier gas traps (oxygen, moisture, hydrocarbon) are installed and not exhausted. Perform a system blank run to check for contamination.[9] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. This compound, di(trimethylsilyl) deriv. [webbook.nist.gov]
- 6. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
Overcoming matrix effects in the quantification of 2-Methylacetoacetic acid in biofluids.
Welcome to the technical support center for the analysis of 2-Methylacetoacetic acid (2-MAA) in biofluids. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for 2-MAA quantification?
A1: The "matrix" refers to all components in a biological sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of 2-MAA in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][4]
Q2: What is the difference between ion suppression and ion enhancement?
A2: Ion suppression is a more common type of matrix effect where co-eluting compounds compete with the analyte (2-MAA) for ionization, resulting in a decreased signal intensity.[1][5] Ion enhancement, which is less frequent, occurs when matrix components improve the ionization efficiency of the analyte, leading to an artificially high signal.[1] Both effects are detrimental to accurate quantification.
Q3: What are the primary sources of matrix effects in common biofluids like plasma and urine?
A3: In plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects, particularly ion suppression in LC-MS analysis. They are notorious for co-extracting with analytes and can foul the mass spectrometer source. Other sources in plasma and urine include salts, urea, and endogenous metabolites. For methods involving derivatization, such as in GC-MS, excess derivatizing agents and by-products can also contribute to the matrix.
Q4: How can I determine if my 2-MAA assay is being affected by matrix effects?
A4: A common method is the post-extraction spike experiment.[6] In this procedure, the response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a neat (pure) solvent. A significant difference in signal intensity indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[7] Another technique involves infusing a constant concentration of the analyte into the mass spectrometer while injecting a blank matrix extract; dips or rises in the baseline signal reveal chromatographic regions where suppression or enhancement occurs.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Problem: Low Signal Intensity or Poor Sensitivity
Q: My signal for 2-MAA is significantly lower in biological samples compared to my standards in pure solvent. What is causing this ion suppression?
A: This is a classic sign of ion suppression, likely caused by co-eluting matrix components.
-
Probable Cause 1: Phospholipids (Plasma/Serum Samples): Phospholipids from cell membranes are a primary cause of ion suppression in LC-MS and can build up on your column and in the MS source.
-
Solution 1: Improve Sample Preparation: Standard protein precipitation is often insufficient for removing phospholipids.[6] Employ more advanced techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates (e.g., HybridSPE).[1][9]
-
Probable Cause 2: Insufficient Chromatographic Separation: 2-MAA, being a small organic acid, can be highly polar and may elute early in reverse-phase chromatography, along with many matrix interferences.[5]
-
Solution 2: Optimize Chromatography: Adjust your mobile phase gradient to better separate 2-MAA from the "garbage peak" of unretained matrix components.[1][4] Consider alternative chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of polar compounds.
Problem: Poor Reproducibility and High Variability
Q: I am observing high %CV (coefficient of variation) for my quality control samples and inconsistent results between different sample lots. Why?
A: This issue often arises because the extent of matrix effects can differ significantly from one sample to another.[7][8]
-
Probable Cause: Sample-to-Sample Variation: The composition of biofluids can vary between individuals or collection times, leading to inconsistent levels of interfering compounds.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability. An SIL-IS for 2-MAA will have nearly identical chemical and physical properties, meaning it will co-elute and experience the same degree of ion suppression or enhancement as the analyte.[1][10] The ratio of the analyte to the SIL-IS remains constant, allowing for reliable quantification.[1]
-
Solution 2: Implement Matrix-Matched Calibration: Preparing your calibration standards in the same matrix as your samples (e.g., pooled blank plasma or synthetic urine) helps to normalize the matrix effects across calibrators and unknown samples.[1][11] This ensures that the calibration curve accurately reflects the analytical conditions of the actual study samples.[10]
Problem: Inaccurate Results (Bias)
Q: My quantitative results for 2-MAA seem consistently too high or too low when compared against a reference method.
A: A consistent bias in quantification is often due to uncorrected matrix effects that are uniform across all samples, including calibrators and QCs if they are not properly matrix-matched.
-
Probable Cause 1 (GC-MS): Matrix-Induced Signal Enhancement: In GC-MS, co-extracted matrix components can coat active sites in the injector liner, preventing the thermal degradation of the analyte.[12] This "protective" effect leads to a larger amount of analyte reaching the detector, causing signal enhancement and an overestimation of the concentration.[13]
-
Solution 1 (GC-MS): The use of matrix-matched calibration is essential in GC-MS to compensate for this enhancement effect.[13]
-
Probable Cause 2 (LC-MS): Using Solvent-Based Calibrators: If you prepare your calibration curve in a neat solvent, but analyze your samples in a biological matrix, any ion suppression will cause your unknown samples to be underestimated. Conversely, ion enhancement would lead to overestimation.[7]
-
Solution 2 (LC-MS): Always use matrix-matched calibrators or a stable isotope-labeled internal standard to ensure the calibration model accurately reflects the behavior of the analyte in the complex biological matrix.[1][7]
Data Presentation: Comparison of Mitigation Strategies
Table 1: Qualitative Comparison of Sample Preparation Techniques for Biofluids
| Technique | Phospholipid Removal | Analyte Recovery (Polar Analytes) | Throughput | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low | Good | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable, depends on solvent choice | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Good (with method optimization) | Low to Moderate | Low |
| Phospholipid Depletion Plates | Very High | Good | High | Very Low |
Table 2: Comparison of Calibration Strategies to Counteract Matrix Effects
| Strategy | How it Works | Pros | Cons | Best For |
| External Calibration (in Solvent) | Calibrators are prepared in a neat solvent (e.g., methanol). | Simple, fast to prepare. | Does not account for matrix effects; high risk of inaccuracy.[7] | Not recommended for complex biofluids. |
| Matrix-Matched Calibration | Calibrators are prepared in a blank biological matrix identical to the sample.[11] | Compensates for matrix effects by ensuring calibrators and samples are affected similarly.[1] | Requires a source of analyte-free blank matrix, which can be difficult to obtain.[14] Labor-intensive. | When a SIL-IS is unavailable. Essential for GC-MS.[13] |
| Stable Isotope Dilution (SID) | A known amount of a stable isotope-labeled version of 2-MAA is added to all samples and calibrators.[15] | Considered the "gold standard"; corrects for both matrix effects and variability in sample prep/recovery.[1][10] | Requires synthesis and availability of a specific labeled internal standard, which can be expensive. | High-accuracy, validation-level quantitative assays. |
Experimental Protocols & Visualizations
Workflow & Decision Making
The following diagrams illustrate a typical experimental workflow and a decision-making process for troubleshooting matrix effects.
Caption: General workflow for quantifying 2-MAA in biofluids.
Caption: Decision tree for troubleshooting ion suppression and variability.
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to calculate the degree of ion suppression or enhancement.
Objective: To quantify the absolute matrix effect on the 2-MAA signal.
Materials:
-
Blank, analyte-free biological matrix (e.g., pooled human plasma).
-
Pure solvent (e.g., methanol (B129727) or mobile phase).
-
Stock solution of this compound.
Procedure:
-
Prepare Sample Set A (Analyte in Solvent):
-
Take an aliquot of pure solvent.
-
Spike with 2-MAA to a known final concentration (e.g., 100 ng/mL).
-
Analyze via LC-MS/MS or GC-MS.
-
Record the mean peak area from at least three replicate injections.
-
-
Prepare Sample Set B (Post-Extraction Spike):
-
Take an aliquot of the blank biological matrix.
-
Perform your entire sample preparation procedure (e.g., protein precipitation and/or SPE) on this blank matrix.
-
After the final evaporation step, reconstitute the dried extract with a solution of 2-MAA (in reconstitution solvent) to the same final concentration as in Set A.
-
Analyze using the same method.
-
Record the mean peak area from at least three replicate injections.
-
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
A value between 85% and 115% is often considered acceptable, but this depends on assay requirements.
-
-
Protocol 2: Enhanced Protein Precipitation with Phospholipid Removal
This protocol uses a specialized plate to combine protein precipitation with targeted removal of phospholipids.
Objective: To achieve efficient protein and phospholipid removal from plasma or serum.
Materials:
-
Phospholipid removal 96-well plate or cartridges.
-
Acetonitrile (B52724) (ACN) containing 1% formic acid.
-
Plasma/serum samples.
-
Collection plate.
-
Vacuum manifold or centrifuge.
Procedure:
-
To each well of the phospholipid removal plate, add 100 µL of plasma or serum sample.
-
Add 300 µL of acidified acetonitrile to each well to precipitate proteins.
-
Mix thoroughly by vortexing the plate for 1 minute.
-
Apply a vacuum to the manifold (e.g., 10-15 in. Hg) or centrifuge according to the manufacturer's instructions to pull the supernatant through the plate's filter and sorbent. The proteins are filtered out, and the phospholipids are retained by the sorbent.
-
Collect the clean filtrate in the collection plate.
-
Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Matrix-Matched Calibration Curve Preparation
This protocol describes how to prepare calibrators that mimic the study samples.
Objective: To create a calibration curve that accounts for matrix effects.
Materials:
-
A pool of blank, analyte-free matrix (e.g., plasma from at least 6 different sources).
-
A series of working solutions of 2-MAA at different concentrations.
-
Internal standard working solution (if used).
Procedure:
-
Dispense equal aliquots of the pooled blank matrix into a series of tubes, one for each calibration point (e.g., 8 tubes for 8 non-zero calibrators, plus a blank).
-
Spike each tube with a small volume of the corresponding 2-MAA working solution to create a concentration curve (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL). Keep the volume of spiking solution low (<5% of the matrix volume) to avoid altering the matrix composition.
-
The "blank" sample is spiked only with the solvent used for the working solutions.
-
If using an internal standard, add it to all calibrators and samples.
-
Process these matrix-matched calibrators using the exact same sample preparation procedure as your unknown samples.
-
Analyze the processed calibrators and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization and Purification of 2-Methylacetoacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization and purification of synthetic 2-Methylacetoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenge in purifying this compound is its thermal instability. As a β-keto acid, it is prone to decarboxylation, especially when heated, which results in the loss of the carboxyl group as carbon dioxide and the formation of 2-butanone (B6335102) as a major impurity.[1][2] This reaction can be catalyzed by both acidic and basic conditions. Therefore, purification methods must be carefully controlled to minimize product loss.
Q2: What is the recommended method for purifying crude this compound?
Low-temperature recrystallization is the preferred method for purifying this compound. This technique minimizes the risk of decarboxylation associated with distillation. The choice of solvent is critical and should be based on creating a significant difference in solubility at low and ambient temperatures.
Q3: What are the common impurities in synthetically produced this compound?
Common impurities depend on the synthetic route. If prepared via the acetoacetic ester synthesis, impurities may include:
-
Unreacted starting materials: Such as ethyl acetoacetate (B1235776) and the alkylating agent.[3][4][5]
-
Byproducts of side reactions: Including dialkylated products.[3][4]
-
Decarboxylation product: 2-Butanone, formed during synthesis or workup.
-
Residual solvents: From the reaction and extraction steps.[6]
-
Inorganic salts: From the workup procedure.
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to assess the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic peaks of this compound and detect the presence of impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive technique for identifying and quantifying volatile impurities, including the decarboxylation product.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity and quantify non-volatile impurities.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the carboxylic acid and ketone functional groups.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures. | - Concentrate the solution by carefully removing some solvent under reduced pressure at a low temperature.[9] - Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise at low temperature until turbidity persists. |
| The solution is not sufficiently saturated. | - Reduce the volume of the solvent.[9] | |
| The solution is supersaturated and requires nucleation. | - Scratch the inside of the flask with a glass rod at the surface of the solution.[9] - Add a seed crystal of pure this compound.[9] - Cool the solution to a lower temperature (e.g., in an ice-salt bath).[9] | |
| Oiling Out (Formation of a liquid layer instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent, and the solution is cooling too rapidly. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][10] - Use a lower-boiling point solvent or a solvent mixture. |
| High concentration of impurities. | - Consider a preliminary purification step, such as a quick filtration through a silica (B1680970) plug, before recrystallization. | |
| Low Recovery/Yield | Too much solvent was used, leading to significant loss of product in the mother liquor. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[10][11][12] - Ensure the solution is thoroughly cooled to maximize crystal precipitation. |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and filter flask. - Add a slight excess of hot solvent before filtration to keep the compound dissolved. | |
| Significant decarboxylation occurred. | - Ensure all heating steps are performed at the lowest possible temperature and for the shortest possible time. - Maintain a neutral pH during workup and recrystallization. | |
| Discolored Crystals | Colored impurities are present in the crude product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound, emphasizing low-temperature techniques to minimize decarboxylation.
-
Solvent Selection:
-
Perform small-scale solubility tests to identify a suitable solvent or solvent system. A good solvent will dissolve the crude this compound when warm but show low solubility when cold.
-
Promising single solvents include ethanol (B145695) and ethyl acetate.
-
A promising mixed solvent system is heptane-diethyl ether. The compound should be soluble in diethyl ether and insoluble in heptane.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (or the more soluble solvent in a mixed system) and gently warm the mixture in a water bath to a temperature no higher than 40-50°C.
-
Add small portions of the solvent until the solid has just dissolved. Avoid using a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Gently swirl the mixture for a few minutes.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, warm flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath or a refrigerator (0-4°C) for at least one hour to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum at room temperature. Avoid heating, as this can cause decarboxylation.
-
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for the absence of signals corresponding to starting materials, byproducts (e.g., 2-butanone), and residual solvents.
Data Summary
| Solvent | Qualitative Solubility | Suitability for Recrystallization |
| Water | Soluble | Potentially suitable, but the high polarity may lead to co-dissolving polar impurities. |
| Ethanol | Miscible | Good candidate for single-solvent recrystallization due to its polarity and moderate boiling point.[13] |
| Ethyl Acetate | Soluble | Good candidate, offers a balance of polarity. |
| Diethyl Ether | Miscible | Likely a good solvent, but its high volatility can be challenging. Often used in mixed solvent systems. |
| Hexane/Heptane | Insoluble | Suitable as an anti-solvent in a mixed solvent system with a more polar solvent like diethyl ether. |
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
- 1. Buy this compound | 2382-59-4 [smolecule.com]
- 2. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 6. veeprho.com [veeprho.com]
- 7. This compound | 2382-59-4 | Benchchem [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Resolution of 2-Methylacetoacetic Acid Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on methods for resolving the enantiomers of 2-methylacetoacetic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The main strategies for separating the enantiomers of this compound, a chiral β-keto acid, include classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution of its esters, and direct or indirect chromatographic separation.[1][2]
-
Classical Chemical Resolution: This involves reacting the racemic acid with an enantiomerically pure chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][3]
-
Enzymatic Kinetic Resolution: This method typically involves the esterification or hydrolysis of an ester of this compound (e.g., ethyl 2-methylacetoacetate) catalyzed by a lipase (B570770). The enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[4][5][6]
-
Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for direct separation on a chiral stationary phase (CSP).[7][8] Alternatively, the racemic acid can be derivatized with a chiral agent to form diastereomers, which are then separated on a standard achiral column.[7]
Q2: I'm having trouble with the crystallization of diastereomeric salts. What are some common issues and solutions?
A2: Successful diastereomeric salt crystallization can be challenging. Here are some common problems and troubleshooting tips:
-
Issue: No crystallization occurs.
-
Solution: The salt may be too soluble in the chosen solvent. Try slowly adding a less polar anti-solvent to induce precipitation. Ensure the solution is sufficiently concentrated. Seeding with a small crystal can also initiate crystallization.
-
-
Issue: The salts precipitate as an oil.
-
Solution: This often happens when the solution is supersaturated or cooled too quickly. Try using a more dilute solution, a different solvent system, or cooling the solution more slowly. Gentle warming followed by slow cooling can sometimes resolve the oiling out.
-
-
Issue: The separation is inefficient, and the enantiomeric excess (e.e.) is low.
-
Solution: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Experiment with a variety of solvents or solvent mixtures to maximize the solubility difference. Multiple recrystallizations may be necessary to improve the diastereomeric purity.[9] The choice of the chiral resolving agent is also critical; it may be necessary to screen several different chiral bases.[1]
-
Q3: My enzymatic resolution of ethyl 2-methylacetoacetate (B1246266) is slow or shows low enantioselectivity. How can I optimize this?
A3: Low activity or selectivity in enzymatic resolutions can be due to several factors:
-
Issue: Low reaction rate.
-
Solution: Increase the enzyme loading. Ensure the temperature is optimal for the specific lipase (typically 40-60°C for many common lipases).[10] Check the pH of the reaction medium if using an aqueous buffer system. For transesterification in organic solvents, ensure the enzyme is properly dispersed and the solvent is anhydrous to prevent hydrolysis.
-
-
Issue: Low enantioselectivity (E-value).
-
Solution: The choice of enzyme is paramount. Lipases like Candida antarctica lipase B (CALB) are often highly selective.[10] The reaction temperature can also influence enantioselectivity; sometimes, lowering the temperature can enhance it. The nature of the acyl donor (in transesterification) or the ester's alcohol group can also impact selectivity.
-
-
Issue: Reaction stops at around 50% conversion.
-
Solution: This is expected for a kinetic resolution.[11] The goal is to separate the unreacted substrate (one enantiomer) from the product (derived from the other enantiomer). If a higher yield of a single enantiomer is desired, a dynamic kinetic resolution (DKR) approach, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, would be necessary.[2]
-
Q4: I am not getting good separation of this compound enantiomers on my chiral HPLC column. What can I do?
A4: Chiral HPLC separation is highly dependent on the experimental conditions.
-
Issue: No separation or poor resolution.
-
Solution:
-
Screen different Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD-H) are a good starting point for many chiral acids.[12]
-
Optimize the Mobile Phase: Vary the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar component (e.g., hexane). The addition of a small amount of an acidic modifier (like trifluoroacetic acid or formic acid) is often crucial for improving the peak shape and resolution of acidic analytes.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Temperature can also affect the separation, so try running the column at different temperatures (e.g., 25°C, 40°C).
-
Consider Derivatization: If direct separation is unsuccessful, consider an indirect approach. Derivatize the acid with a chiral alcohol or amine to form diastereomers, which can then be separated on a standard achiral C18 column.[7][13]
-
-
Quantitative Data Summary
The following table summarizes typical quantitative data for different resolution methods. Note that specific values for this compound are not widely published; therefore, data for analogous compounds are provided as a reference.
| Method | Substrate | Resolving Agent / Enzyme | Typical Yield (%) | Typical e.e. (%) | Reference |
| Classical Resolution | Racemic Carboxylic Acid | L-menthol (for esterification) | 40-45% for each diastereomer | >98% (after separation) | [13] |
| Enzymatic Resolution | Racemic β-Keto Ester | Candida antarctica Lipase B (CALB) | ~45-50% (for unreacted ester) | >95% | [6] |
| Chromatographic | Racemic δ-Lactam Carboxylic Acid | Chiralpak IA (HPLC-CSP) | >95% (analytical recovery) | Baseline separation | [12] |
Experimental Protocols
Classical Resolution via Diastereomeric Salt Formation
This protocol is a general procedure based on the resolution of chiral carboxylic acids using a chiral amine.
Objective: To separate the enantiomers of this compound by forming diastereomeric salts with (R)-(+)-1-phenylethylamine.
Materials:
-
Racemic this compound
-
(R)-(+)-1-phenylethylamine
-
Ethyl acetate (B1210297)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolve racemic this compound (1.0 eq) in a minimal amount of warm ethyl acetate.
-
In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in ethyl acetate.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the solution to cool to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. This is the first crop of diastereomeric salt (Salt 1).
-
The mother liquor contains the other diastereomeric salt (Salt 2), which is more soluble.
-
To improve the purity of Salt 1, recrystallize it from a suitable solvent system (e.g., methanol/ethyl acetate).
-
To recover the enantiomerically enriched acid, dissolve the purified salt in water and acidify to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield one enantiomer of this compound.
-
The enantiomeric excess should be determined by chiral HPLC or GC.
Enzymatic Kinetic Resolution of Ethyl 2-Methylacetoacetate
This protocol is based on the lipase-catalyzed hydrolysis of a β-keto ester.
Objective: To perform a kinetic resolution of racemic ethyl 2-methylacetoacetate using Candida antarctica Lipase B (CALB).
Materials:
-
Racemic ethyl 2-methylacetoacetate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Toluene (B28343) or MTBE
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of racemic ethyl 2-methylacetoacetate (1.0 g) in a mixture of toluene (10 mL) and phosphate buffer (10 mL), add immobilized CALB (100 mg).
-
Stir the mixture vigorously at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove the acidic product.
-
The organic layer now contains the unreacted ester. Wash it with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ethyl 2-methylacetoacetate.
-
Acidify the combined bicarbonate washes to pH 1-2 with 1 M HCl and extract with toluene (3x). Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate to obtain the enantiomerically enriched this compound.
Chiral HPLC Analysis
Objective: To determine the enantiomeric excess of a sample of this compound.
Materials:
-
Sample of this compound
-
HPLC-grade hexane (B92381), isopropanol (IPA), and trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Chiralpak IA or similar polysaccharide-based column)
Procedure:
-
Prepare the Mobile Phase: A typical mobile phase would be a mixture of hexane and IPA with a small amount of TFA. For example: Hexane/IPA/TFA (90:10:0.1 v/v/v).
-
Prepare the Sample: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Set up the HPLC System:
-
Column: Chiralpak IA (4.6 x 250 mm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
Inject a sample of the racemic this compound first to determine the retention times of both enantiomers.
-
Inject the resolved sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area1 - Area2) / (Area1 + Area2) ] * 100
Visualizations
Caption: Workflow for classical resolution via diastereomeric salt formation.
Caption: Workflow for enzymatic kinetic resolution by hydrolysis.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds | MDPI [mdpi.com]
- 13. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
Preventing the decomposition of 2-Methylacetoacetic acid to acetone.
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-methylacetoacetic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound and prevent its decomposition into acetone (B3395972).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: this compound, like other β-keto acids, is inherently unstable and prone to degradation through a process called decarboxylation.[1] This reaction involves the loss of a carboxyl group (-COOH) as carbon dioxide (CO₂), resulting in the formation of acetone.[2] This decomposition is a significant challenge during experimental analysis as it can lead to the underestimation of this compound concentrations.[1]
Q2: What factors accelerate the decomposition of this compound?
A2: The primary factors that promote the decarboxylation of this compound are:
-
Elevated Temperatures: Heat is a major catalyst for the decarboxylation of β-keto acids.[1] Storing and handling samples at room temperature or higher will significantly increase the rate of decomposition.
-
Acidic pH: The protonated form of this compound is more susceptible to decarboxylation. Therefore, acidic conditions will accelerate its breakdown.[1]
-
Solvent Choice: The solvent can influence the rate of decarboxylation. Protic solvents can disrupt the internal hydrogen bonding that facilitates the cyclic transition state of the decomposition reaction.
Q3: How does the structure of this compound contribute to its instability?
A3: The instability of this compound is due to the presence of a ketone group at the β-position relative to the carboxylic acid. This arrangement allows for the formation of a stable six-membered cyclic transition state during decarboxylation, which lowers the activation energy for the reaction. The electrons from the breaking carbon-carbon bond can be delocalized onto the oxygen of the ketone, forming a more stable enol intermediate which then tautomerizes to acetone.
Q4: Can this compound be stabilized for analytical purposes?
A4: Yes, several strategies can be employed to minimize the decomposition of this compound during storage and analysis. These include controlling temperature and pH, and in some cases, chemical derivatization.
Troubleshooting Guide: Preventing Decomposition
This guide provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent analytical results for this compound. | Decomposition of the analyte during sample storage or preparation. | Storage: Immediately freeze samples at -80°C after collection. Avoid repeated freeze-thaw cycles. pH Control: Maintain the sample at a neutral to slightly alkaline pH (7.0-8.0) to keep the acid in its more stable deprotonated (carboxylate anion) form.[1] |
| Rapid degradation of the compound in solution. | Inappropriate solvent or high temperature during experimental procedures. | Solvent: Use aprotic solvents if compatible with your experimental design. Temperature: Perform all experimental steps, including extraction and derivatization, at low temperatures (e.g., on ice). |
| Loss of this compound during sample extraction. | Inefficient extraction or degradation during the process. | Use a validated extraction protocol, such as protein precipitation followed by liquid-liquid extraction with pre-chilled solvents.[1] Ensure all steps are performed quickly and at low temperatures. |
| Analyte degradation in the autosampler of an analytical instrument. | Prolonged waiting time at ambient temperature before injection. | Use a cooled autosampler if available. If not, minimize the time samples spend in the autosampler before analysis. |
Quantitative Data: Stability of β-Keto Acids
| Compound | Condition | Parameter | Value | Reference |
| Acetoacetate | Serum at 20°C | Degradation | ~6% in 1 hour | [1] |
| Acetoacetate | Serum at -20°C | Degradation | Substantial loss within a week, almost complete after 40 days. | [1] |
| Acetoacetate | Serum at -80°C | Degradation | Minor loss over 40 days. | [1] |
| 2-amino-3-ketobutyrate | Aqueous solution | Half-life at pH 5.9 | 8.6 minutes | [3] |
| 2-amino-3-ketobutyrate | Aqueous solution | Half-life at pH 11.1 | 140 minutes | [3] |
Experimental Protocols
Protocol 1: Sample Handling and Storage for Minimizing Decomposition
This protocol outlines the best practices for collecting, handling, and storing biological samples to ensure the stability of this compound.
Materials:
-
Sample collection tubes (e.g., for blood, urine)
-
Ice bath
-
Centrifuge (refrigerated, if possible)
-
-80°C freezer
-
pH meter and appropriate buffers (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Collection: Collect biological samples (e.g., blood, urine) using standard procedures.
-
Immediate Cooling: Place the collected samples immediately into an ice bath to lower the temperature and slow down enzymatic and chemical reactions.
-
Processing (if applicable): If plasma or serum is required, centrifuge the blood samples as soon as possible in a refrigerated centrifuge.
-
pH Adjustment (Optional but Recommended): For aqueous solutions or extracts, adjust the pH to a neutral or slightly alkaline range (pH 7.0-8.0) using a suitable buffer.
-
Aliquoting: Aliquot the samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.
-
Storage: Store the aliquoted samples in a -80°C freezer until analysis.
Protocol 2: Derivatization for GC-MS Analysis to Enhance Stability
Derivatization is a common technique to increase the stability and volatility of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. This protocol describes a two-step derivatization process involving methoximation followed by silylation.
Materials:
-
Dried sample extract containing this compound
-
Methoxyamine hydrochloride solution
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven at 60°C
-
Vortex mixer
-
GC-MS vials with caps
Procedure:
-
Drying: Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen gas.
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 45 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 50 µL of MSTFA with 1% TMCS to the vial.
-
Recap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualizations
Below are diagrams illustrating key concepts related to the decomposition of this compound.
Caption: Decomposition pathway of this compound to acetone and carbon dioxide.
Caption: Troubleshooting logic for low analytical signals of this compound.
References
Enhancing the sensitivity of 2-Methylacetoacetic acid detection in plasma and urine.
Technical Support Center: Detection of 2-Methylacetoacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of this compound (2-MAA) detection in plasma and urine.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MAA) and why is its sensitive detection critical?
A1: this compound (systematically known as 2-methyl-3-oxobutanoic acid) is a short-chain keto acid.[1] Its sensitive and accurate detection is critical because elevated levels in urine are a primary diagnostic biomarker for beta-ketothiolase (β-KT) deficiency, an inborn error of isoleucine metabolism.[2][3] This disorder impairs the body's ability to process the amino acid isoleucine and ketones, which are produced during the breakdown of fats.[3] Early and accurate diagnosis through newborn screening and subsequent monitoring relies on the sensitive quantification of this compound.[2]
Q2: What makes this compound inherently difficult to detect in biological samples?
A2: The primary challenge in detecting 2-MAA is its instability.[2] As a β-keto acid, it is prone to spontaneous degradation through keto-enol tautomerization and decarboxylation (loss of a carboxyl group as CO2), especially under non-acidic or thermal conditions.[2] This instability can lead to significant underestimation of its concentration if samples are not handled and processed rapidly and under specific conditions.[2]
Q3: What are the principal analytical methods for quantifying 2-MAA in plasma and urine?
A3: The two gold-standard methods for the quantification of 2-MAA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
-
GC-MS is traditionally used for urinary organic acid profiling and offers high resolution. However, it requires a chemical derivatization step to make the non-volatile 2-MAA suitable for gas chromatography.[2][4]
-
LC-MS/MS can offer high sensitivity and specificity, sometimes without the need for derivatization, by directly analyzing the sample extract.[5] However, derivatization can also be used with LC-MS/MS to improve chromatographic retention and ionization efficiency.[2][6]
Q4: Why is derivatization necessary for GC-MS analysis of 2-MAA?
A4: Derivatization is a chemical modification process that is crucial for several reasons in the context of GC-MS analysis of organic acids like 2-MAA:
-
Increases Volatility: 2-MAA is not naturally volatile enough to travel through a GC column. Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester (e.g., a trimethylsilyl (B98337) ester).[4]
-
Enhances Thermal Stability: The derivatization process stabilizes the molecule, preventing its degradation at the high temperatures used in the GC injector and column.[2]
-
Improves Peak Shape: The polar nature of the carboxylic acid group can interact with the GC column, leading to poor chromatographic peak shape (tailing). Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks for better quantification.[4]
Troubleshooting Guides
Problem: I am observing a very low or no signal for 2-MAA in my samples.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Analyte Degradation | 2-MAA is highly unstable. Ensure samples (plasma or urine) are acidified immediately upon collection and stored at -80°C until analysis.[2] Minimize freeze-thaw cycles. Use cold-chain logistics and aim to analyze samples within 24 hours of collection.[2] Consider adding a stabilizing agent like hydroxylamine (B1172632) hydrochloride during collection.[2] |
| Inefficient Extraction | The chosen extraction method (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal. For Liquid-Liquid Extraction (LLE) with ethyl acetate, ensure the pH of the aqueous phase is sufficiently low to protonate the carboxylic acid for efficient partitioning into the organic solvent. For Solid-Phase Extraction (SPE), ensure the sorbent type and elution solvent are appropriate for a polar organic acid. |
| Incomplete Derivatization (GC-MS) | The derivatization reaction may not have gone to completion. Optimize reaction time and temperature; for silylation with BSTFA, incubation at 60-75°C for 45-60 minutes is a common starting point.[4] Ensure reagents are fresh and not exposed to moisture. |
| Matrix Effects (LC-MS/MS) | Co-eluting compounds from the biological matrix (salts, lipids, other metabolites) can suppress the ionization of 2-MAA in the mass spectrometer source, reducing its signal.[7] Improve sample cleanup using a more rigorous extraction method. Use a stable isotope-labeled internal standard (e.g., deuterated 2-MAA) to compensate for these effects.[2] |
Problem: My quantitative results are inconsistent and show poor reproducibility.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Variable Sample Handling | Inconsistent timing between sample collection, processing (e.g., acidification, centrifugation), and freezing can lead to variable degradation of 2-MAA. Standardize the pre-analytical workflow for all samples. |
| Inconsistent Derivatization | Ensure precise and consistent addition of derivatization reagents and uniform incubation conditions (time and temperature) for all samples, calibrators, and quality controls. Prepare fresh derivatization reagents as needed. |
| Lack of Internal Standard | Failure to use an appropriate internal standard (IS) can lead to high variability. The IS corrects for variations in sample extraction, injection volume, and instrument response. A stable isotope-labeled version of 2-MAA is the ideal IS. If unavailable, a structurally similar compound that is not present in the samples can be used. |
| Instrument Carryover | A high-concentration sample can contaminate the injection port or column, affecting the subsequent low-concentration sample. Run blank solvent injections between samples to check for and mitigate carryover, especially after analyzing a high-concentration sample. |
Experimental Protocols & Methodologies
Method 1: Enhanced Sensitivity using GC-MS with Silylation Derivatization
This method is the gold standard for urinary organic acid profiling and is adapted here for high-sensitivity detection of 2-MAA.[2]
-
Sample Collection and Stabilization:
-
Collect urine or plasma in sterile tubes.
-
Immediately acidify the sample to a pH of ~2-3 with a strong acid (e.g., HCl) to inhibit enzymatic activity and prevent decarboxylation.
-
Flash-freeze the samples and store them at -80°C until analysis.[2]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw samples on ice.
-
To 100 µL of plasma or urine, add an internal standard (e.g., deuterated 2-MAA or a suitable analog).
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction on the aqueous layer and pool the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Cap the vial tightly, vortex for 10 seconds, and incubate at 60°C for 60 minutes to form the trimethylsilyl (TMS) ester of 2-MAA.[4]
-
After cooling, the sample is ready for GC-MS analysis.
-
Method 2: High-Throughput Analysis using LC-MS/MS
This method is suitable for rapid analysis and can overcome some of the stability issues associated with the high temperatures of GC-MS.
-
Sample Collection and Stabilization:
-
Follow the same stabilization protocol as for GC-MS (acidification and storage at -80°C).
-
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma, add an internal standard.
-
Add 200 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis. For urine, a simple "dilute-and-shoot" approach (diluting with the initial mobile phase) may be sufficient after centrifugation to remove particulates.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a column designed for polar analytes, such as a Hydrophilic Interaction Chromatography (HILIC) column or a C18 column with an aqueous-compatible end-capping.
-
Mobile Phase: A typical gradient might run from a high aqueous phase (e.g., water with 0.1% formic acid) to a high organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. The transition would be from the deprotonated parent ion [M-H]⁻ of 2-MAA (m/z 115.04) to a characteristic fragment ion.
-
Quantitative Data & Method Comparison
Table 1: Comparison of Primary Analytical Methodologies
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separation of volatile compounds in a gas phase followed by mass-based detection. | Separation of compounds in a liquid phase followed by mass-based detection. |
| Derivatization | Mandatory to increase volatility and thermal stability.[2] | Optional. Can be performed to improve chromatography and sensitivity but is not always required.[2][5] |
| Sensitivity | High, especially with selected ion monitoring (SIM). | Very high, especially with multiple reaction monitoring (MRM). Generally considered more sensitive than GC-MS for many analytes. |
| Throughput | Lower, due to longer run times and mandatory sample preparation steps. | Higher, with faster run times possible and simpler sample preparation (e.g., protein precipitation). |
| Pros | Well-established for organic acid profiling; excellent chromatographic resolution. | High sensitivity and specificity; high throughput; less risk of thermal degradation of analyte.[5] |
| Cons | Prone to analyte degradation at high temperatures; complex sample preparation.[2] | Susceptible to matrix effects (ion suppression); may require specialized columns for polar analytes.[7] |
Visualized Workflows and Pathways
Caption: Pre-analytical workflow to ensure 2-MAA stability.
Caption: Simplified isoleucine catabolism and origin of 2-MAA.
Caption: GC-MS analytical workflow for 2-MAA detection.
Caption: LC-MS/MS analytical workflow for 2-MAA detection.
References
- 1. Showing Compound this compound (FDB023226) - FooDB [foodb.ca]
- 2. This compound | 2382-59-4 | Benchchem [benchchem.com]
- 3. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the accurate detection of 2-Methylacetoacetic acid during metabolic crises.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for the accurate detection of 2-Methylacetoacetic acid (2-MAA), particularly during metabolic crises associated with conditions like Beta-ketothiolase deficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MAA) and why is its detection important?
A1: this compound is a ketone body and an intermediate in the metabolic pathway of the amino acid isoleucine.[1][2] Its accumulation in urine is a key diagnostic marker for the inherited metabolic disorder Beta-ketothiolase deficiency (also known as 2-methylacetoacetyl-CoA thiolase deficiency).[1][3][4] This condition, if left undiagnosed and untreated, can lead to severe, life-threatening ketoacidotic episodes, particularly in infants and young children.[2][5] Therefore, accurate and timely detection of 2-MAA is crucial for early diagnosis and management to prevent severe neurological damage.[4]
Q2: What are the main challenges in the accurate detection of 2-MAA?
A2: The primary challenges in detecting 2-MAA include:
-
Chemical Instability: 2-MAA is a β-keto acid, which makes it chemically labile and prone to spontaneous decarboxylation into 2-butanone, especially under certain storage conditions and during sample preparation.[6] This instability can lead to falsely low or undetectable levels of 2-MAA.
-
Intermittent Excretion: The excretion of 2-MAA in individuals with Beta-ketothiolase deficiency is often intermittent, with significantly elevated levels typically only observed during periods of metabolic stress or crisis (e.g., fasting, illness, or high protein intake).[1] Samples collected between these episodes may show normal or only slightly elevated levels, leading to potential misdiagnosis.
-
Analytical Complexity: The analysis of 2-MAA, usually by gas chromatography-mass spectrometry (GC-MS), requires a multi-step process of extraction and chemical derivatization to make the compound volatile and thermally stable for analysis.[7] This process can be a source of analytical variability.
-
Overlapping Biochemical Profiles: Other metabolic disorders can present with similar clinical and biochemical features, making differential diagnosis challenging. For instance, increased levels of related metabolites like 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine can also be seen in other conditions.[6]
Q3: What is the most reliable analytical method for 2-MAA detection?
A3: Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for the analysis of urinary organic acids, including 2-MAA.[8] This technique offers high sensitivity and specificity, allowing for the separation and identification of a wide range of metabolites in a complex matrix like urine.[7] However, due to the instability of 2-MAA, it is often recommended to also quantify its more stable derivative, 2-methyl-3-hydroxybutyrate, which is considered a more reliable diagnostic marker for Beta-ketothiolase deficiency.[1][2]
Q4: How should urine samples be collected and stored to ensure the stability of 2-MAA?
A4: To minimize the degradation of 2-MAA, proper sample handling is critical. It is recommended to:
-
Collect a random urine sample, preferably during a suspected metabolic crisis.[7]
-
Freeze the sample immediately after collection and store it at -20°C or lower until analysis.[8]
-
Avoid repeated freeze-thaw cycles.
-
For transport, samples should be shipped frozen on dry ice.
Q5: Are there alternative or confirmatory tests for Beta-ketothiolase deficiency?
A5: Yes. While urinary organic acid analysis is a primary screening tool, a definitive diagnosis of Beta-ketothiolase deficiency typically requires confirmatory testing.[2] These tests include:
-
Acylcarnitine Analysis: Analysis of plasma or dried blood spots can reveal elevated levels of specific acylcarnitines, such as tiglylcarnitine (B1262128) (C5:1), which are also indicative of the disorder.
-
Enzyme Assay: A definitive diagnosis can be made by measuring the activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme in cultured skin fibroblasts.[2][4]
-
Molecular Genetic Testing: Sequencing of the ACAT1 gene can identify the disease-causing mutations, confirming the diagnosis at the genetic level.[2][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Issue 1: 2-MAA is not detected or is present at very low levels in a patient suspected of Beta-ketothiolase deficiency.
| Possible Cause | Troubleshooting Step | Recommended Solution |
| Sample collected between metabolic crises. | Review the patient's clinical history at the time of sample collection. | Recommend collecting a new urine sample during a period of metabolic stress (e.g., illness or fasting) when metabolite excretion is likely to be highest. |
| Degradation of 2-MAA due to improper sample handling. | Verify the collection, storage, and transport conditions of the urine sample. | Ensure samples are frozen immediately after collection and maintained at or below -20°C. Avoid prolonged storage at room temperature. |
| Inefficient derivatization of the keto group. | Review the derivatization protocol, particularly the oximation step. | Ensure that a two-step derivatization process (oximation followed by silylation) is used to protect the keto group of 2-MAA from degradation and ensure its volatility. |
| Suboptimal GC-MS instrument parameters. | Check the GC oven temperature program, injection temperature, and mass spectrometer scan parameters. | Optimize the GC temperature ramp to ensure adequate separation of 2-MAA from other organic acids. Ensure the injection port temperature is not excessively high, which could cause degradation of the derivatized analyte. |
| Patient has a mild form of the disorder. | Consider the possibility of a milder phenotype with lower metabolite excretion. | Perform an isoleucine loading test to stimulate the metabolic pathway and increase the excretion of 2-MAA and related metabolites.[6] Also, ensure to look for the more stable marker, 2-methyl-3-hydroxybutyrate. |
Issue 2: Poor chromatographic peak shape (e.g., tailing or fronting) for 2-MAA.
| Possible Cause | Troubleshooting Step | Recommended Solution |
| Active sites in the GC inlet or column. | Observe if other polar compounds in the chromatogram also exhibit tailing. | Replace the GC inlet liner and septum. If the problem persists, trim the first few centimeters of the GC column or replace the column with a new, deactivated one. |
| Incomplete derivatization. | Check the derivatization reagents for freshness and proper storage. | Use fresh derivatization reagents (e.g., methoxyamine hydrochloride for oximation and BSTFA or MSTFA for silylation). Ensure the reaction is carried out under anhydrous conditions. |
| Column overload. | Inject a smaller volume of the sample or dilute the sample. | Reduce the injection volume or dilute the extracted and derivatized sample. Using a higher split ratio during injection can also help. |
Issue 3: Presence of interfering peaks or high background noise.
| Possible Cause | Troubleshooting Step | Recommended Solution |
| Contaminated reagents or glassware. | Run a blank sample containing only the solvents and derivatization reagents. | Use high-purity, GC-grade solvents and reagents. Thoroughly clean all glassware with an appropriate solvent before use. |
| Septum bleed from the GC inlet. | Observe for a series of regularly spaced peaks at higher temperatures in the chromatogram. | Use a high-quality, low-bleed septum and replace it regularly. |
| Carryover from a previous injection. | Inject a solvent blank after a sample with high analyte concentrations. | Implement a thorough wash sequence for the injection syringe between samples. If carryover persists, clean the GC inlet. |
Data Presentation
Table 1: Typical Urinary Concentrations of Key Metabolites in Beta-ketothiolase Deficiency vs. Healthy Controls
| Metabolite | Condition | Typical Concentration Range (mmol/mol creatinine) | Notes |
| This compound (2-MAA) | Healthy Controls | Not typically detected or < 1 | - |
| Beta-ketothiolase Deficiency (Metabolic Crisis) | "Massive excretion" - specific quantitative ranges are highly variable but can be significantly elevated. | Highly unstable; its absence does not rule out the diagnosis. | |
| 2-Methyl-3-hydroxybutyric acid | Healthy Controls | 0 - 4[9] | A more stable and reliable marker than 2-MAA.[1][2] |
| Beta-ketothiolase Deficiency (Metabolic Crisis) | Can be significantly elevated, for example, up to 441 µmol/mmol creatinine (B1669602) has been reported in a newborn. | Levels are typically high even between crises in many patients. | |
| Tiglylglycine | Healthy Controls | Typically low or undetectable. | - |
| Beta-ketothiolase Deficiency (Metabolic Crisis) | Markedly increased.[10] | Also elevated in other organic acidurias, such as propionic acidemia. | |
| Ketone Bodies (Acetoacetate and 3-Hydroxybutyrate) | Healthy Controls | Low to moderate, depending on fasting state. | - |
| Beta-ketothiolase Deficiency (Metabolic Crisis) | Markedly elevated, leading to ketonuria. | A general indicator of ketosis, not specific to this disorder. |
Experimental Protocols
Protocol: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for the Detection of this compound
This protocol provides a general methodology for the analysis of 2-MAA and other organic acids in urine. It is essential to validate this method in your laboratory.
1. Sample Preparation and Extraction
-
Thaw the frozen urine sample at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Transfer a volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmol) into a glass tube.
-
Add an internal standard solution (e.g., a stable isotope-labeled organic acid) to each sample.
-
Acidify the urine sample to a pH of approximately 1-2 by adding hydrochloric acid (HCl).
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate), vortexing vigorously, and then centrifuging to separate the layers. Repeat the extraction process.
-
Combine the organic layers and evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization
This is a two-step process to derivatize the keto and carboxyl groups.
-
Step 1: Oximation
-
Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract.
-
Incubate the mixture (e.g., at 60°C for 30 minutes) to convert the keto groups to their methoxime derivatives. This step is crucial for stabilizing 2-MAA.
-
-
Step 2: Silylation
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample.
-
Incubate the mixture (e.g., at 70°C for 60 minutes) to convert the acidic protons (from carboxyl and hydroxyl groups) to their trimethylsilyl (B98337) (TMS) esters/ethers.
-
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Volume: 1 µL with a split ratio (e.g., 1:20).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 5-10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass-to-charge (m/z) range of approximately 50-600 amu.
-
Data Acquisition: Full scan mode for qualitative analysis and identification of unknown peaks. Selected Ion Monitoring (SIM) mode can be used for targeted quantification of 2-MAA and other specific metabolites to enhance sensitivity.
-
4. Data Analysis
-
Identify the derivatized 2-MAA and other target metabolites based on their retention times and mass spectra by comparing them to a library of known compounds or by running authentic standards. The di-trimethylsilyl derivative of this compound has a molecular weight of 260.48 g/mol .[11]
-
Quantify the analytes by comparing the peak area of the analyte to the peak area of the internal standard.
-
Normalize the results to the creatinine concentration of the urine sample and report in units such as mmol/mol creatinine.
Visualizations
References
- 1. orpha.net [orpha.net]
- 2. Orphanet: Beta-ketothiolase deficiency [orpha.net]
- 3. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rare case of β-ketothiolase deficiency presenting as mimicker of diabetic ketoacidosis - Journal of Pediatric Endocrinology and Diabetes [ispae-jped.com]
- 6. Urinary excretion of 2-methylacetoacetate, 2-methyl-3-hydroxybutyrate and tiglylglycine after isoleucine loading in the diagnosis of 2-methylacetoacetyl-CoA thiolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future | MDPI [mdpi.com]
- 8. This compound | 2382-59-4 | Benchchem [benchchem.com]
- 9. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, di(trimethylsilyl) deriv. [webbook.nist.gov]
Strategies for stabilizing 2-Methylacetoacetic acid in urine for delayed analysis.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the strategies for stabilizing 2-Methylacetoacetic acid in urine for delayed analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in urine a concern?
A1: this compound (also known as 2-methyl-3-oxobutanoic acid) is a beta-keto acid. Beta-keto acids are known to be chemically unstable and can undergo spontaneous decarboxylation, breaking down into other compounds. In the case of this compound, it can decompose into 2-butanone (B6335102) and carbon dioxide. This inherent instability can lead to a significant underestimation of its concentration in urine samples if they are not handled and stored correctly, especially when there is a delay between collection and analysis.
Q2: What is the primary degradation pathway for this compound in urine?
A2: The primary degradation pathway for this compound, a beta-keto acid, is decarboxylation. This chemical reaction involves the loss of a carboxyl group as carbon dioxide (CO2). The presence of a ketone group at the beta-position (the second carbon from the carboxyl group) facilitates this process, especially when the sample is heated or exposed to acidic conditions.
Q3: What are the immediate steps I should take after collecting a urine sample for this compound analysis to ensure its stability?
A3: For optimal stability, urine samples should be processed as soon as possible after collection. If immediate analysis is not possible, the sample should be frozen, preferably at -80°C. Minimizing the time the sample spends at room temperature is crucial to prevent the degradation of this compound.
Q4: How do freeze-thaw cycles affect the concentration of this compound in urine samples?
A4: Repeated freeze-thaw cycles should be avoided as they can affect the stability of various metabolites in urine. While specific data on the impact of freeze-thaw cycles on this compound is limited, it is a general best practice for metabolomic studies to aliquot urine samples into smaller volumes before freezing if multiple analyses are anticipated. This prevents the need to thaw and refreeze the entire sample, which can introduce variability and lead to degradation of sensitive compounds.
Q5: Are there any chemical preservatives that can be added to urine to stabilize this compound?
A5: While some studies suggest the use of preservatives like thymol (B1683141) for maintaining the stability of the general metabolite profile in urine, especially at room temperature, their specific effect on 2-Methylactoacetic acid has not been well-documented.[1][2] Some preservatives, like boric acid, may cause changes in the concentrations of other metabolites.[1][2] Given the pH-dependent nature of decarboxylation, adjusting the urine pH to a neutral or slightly alkaline state may help to stabilize beta-keto acids by keeping them in their deprotonated (carboxylate anion) form, which is less prone to decarboxylation. However, the addition of any chemical preservative should be validated to ensure it does not interfere with the analytical method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in a sample expected to be positive. | Degradation due to improper storage: The sample may have been stored at room temperature or refrigerated for an extended period before analysis. | - For short-term storage (up to 48 hours), keep the sample at 4°C.[1][2][3] - For long-term storage, freeze the sample at -80°C immediately after collection. - Review sample handling and storage logs to identify any deviations from the recommended protocol. |
| Degradation due to multiple freeze-thaw cycles: The sample may have been repeatedly frozen and thawed. | - Aliquot samples into smaller volumes before the initial freezing to avoid the need for multiple freeze-thaw cycles. - If multiple analyses are required from the same sample, use a fresh aliquot for each analysis. | |
| Degradation due to acidic pH: The urine sample may have a low pH, which can accelerate the decarboxylation of beta-keto acids. | - Measure the pH of the urine sample. - If the analytical method allows, consider adjusting the pH to a neutral or slightly alkaline range (pH 7-8) before storage. This should be done cautiously as it may affect other analytes. | |
| Inconsistent or variable results for this compound across different aliquots of the same sample. | Incomplete mixing of the sample before aliquoting: If the sample was not properly mixed after thawing, there may be concentration gradients. | - Ensure the entire urine sample is thoroughly but gently mixed after thawing and before aliquoting or analysis. |
| Differential degradation between aliquots: Aliquots may have been subjected to different storage conditions or handling procedures. | - Standardize the handling and storage procedures for all aliquots. - Ensure all aliquots are stored at the same temperature and for the same duration. | |
| Presence of interfering peaks in the chromatogram. | Formation of degradation products: The peak for 2-butanone, a degradation product of this compound, may be present and could interfere with the analysis depending on the method. | - Optimize the chromatographic method to ensure good separation of this compound from its potential degradation products and other urinary metabolites. - Use a mass spectrometry (MS) detector for specific identification and quantification. |
| Interference from preservatives: The added chemical preservative or its byproducts may co-elute with the analyte of interest. | - If using a preservative, run a blank sample containing only the preservative to check for any interfering peaks. - If interference is observed, consider using a different preservative or a preservation method that does not involve chemical additives (e.g., freezing). |
Quantitative Data on Urine Sample Stability
Specific quantitative stability data for this compound in urine is not extensively available in the scientific literature. The following tables provide generalized stability data for organic acids and other metabolites in urine based on available studies. Researchers should perform their own validation studies for this compound if high accuracy and precision are required.
Table 1: General Stability of Urinary Metabolites at Different Temperatures (Without Preservatives)
| Temperature | 24 Hours | 48 Hours | Long-Term (Months to Years) |
| Room Temperature (~22°C) | Most metabolites are stable.[1][2][3] | Significant changes in some metabolites observed.[1][2][3] | Not recommended. |
| Refrigerated (4°C) | Stable.[1][2][3] | Stable.[1][2][3] | Not recommended. |
| Frozen (-20°C) | Stable. | Stable. | Generally stable for many organic acids, but -80°C is preferred for long-term biobanking.[4] |
| Frozen (-80°C) | Stable. | Stable. | Considered the gold standard for long-term stability of a wide range of metabolites.[4] |
Table 2: Effect of Preservatives on General Metabolite Stability in Urine
| Preservative | Condition | Observation |
| None | 22°C for 48 hours | Significant changes in the metabolite profile.[1][2][3] |
| Thymol | 22°C for 48 hours | Effective in maintaining the stability of the overall metabolite profile.[1][2] |
| Boric Acid | 22°C for 24 hours | May cause changes in some metabolite concentrations.[1][2] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Short-Term Storage
-
Collection: Collect a mid-stream urine sample in a sterile, polypropylene (B1209903) container.
-
Immediate Handling: If analysis can be performed within 2 hours, the sample can be kept at room temperature.
-
Refrigeration: If analysis is delayed for more than 2 hours but less than 48 hours, store the sample at 4°C.[1][2][3]
-
Labeling: Clearly label the container with the patient/subject ID, date, and time of collection.
Protocol 2: Long-Term Storage of Urine Samples
-
Aliquoting: If multiple analyses are anticipated, divide the fresh urine sample into several smaller aliquots in labeled cryovials. This is crucial to avoid repeated freeze-thaw cycles.
-
Freezing: Immediately freeze the aliquots at -80°C.
-
Inventory: Maintain a detailed inventory of the stored samples, including their location in the freezer and the date of storage.
Protocol 3: Thawing of Frozen Urine Samples
-
Thawing: Thaw the required aliquot at room temperature or in a refrigerator at 4°C.
-
Mixing: Once completely thawed, gently vortex the sample to ensure homogeneity.
-
Analysis: Proceed with the analytical procedure as soon as possible after thawing. Avoid leaving thawed samples at room temperature for extended periods.
Visualizations
Caption: Experimental workflow for urine sample handling for this compound analysis.
Caption: Degradation pathway of this compound in urine.
References
- 1. [Recommendations for urinary organic acids analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Methylacetoacetic Acid and Acetoacetic Acid in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-methylacetoacetic acid and acetoacetic acid, two critical ketone bodies in metabolic studies. Understanding their distinct roles, metabolic pathways, and analytical considerations is paramount for accurate diagnosis and monitoring of various metabolic disorders.
At a Glance: Key Differences
| Feature | This compound | Acetoacetic Acid |
| Primary Metabolic Pathway | Isoleucine Catabolism | Ketogenesis (Fatty Acid Oxidation) |
| Primary Clinical Significance | Biomarker for Beta-Ketothiolase Deficiency[1][2] | Indicator of Ketosis and Ketoacidosis (e.g., Diabetic Ketoacidosis)[3][4] |
| Typical Biological Levels | Undetectable or very low in healthy individuals[5] | Present at low levels, significantly elevated in ketotic states[6] |
| Enzyme at Metabolic Nexus | Mitochondrial Acetoacetyl-CoA Thiolase (T2)[1] | HMG-CoA Lyase |
Metabolic Pathways and Significance
Acetoacetic acid is one of the three primary ketone bodies produced during ketogenesis, a metabolic process that provides an alternative energy source to glucose, particularly during periods of fasting, prolonged exercise, or in uncontrolled diabetes.[3] It is synthesized in the liver mitochondria from the breakdown of fatty acids.[7] Elevated levels of acetoacetic acid in blood and urine are a hallmark of ketosis and, in extreme cases, diabetic ketoacidosis (DKA).[3][8]
This compound , on the other hand, is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[9][10] Its accumulation is a specific indicator of a rare inborn error of metabolism known as beta-ketothiolase deficiency (also known as mitochondrial acetoacetyl-CoA thiolase deficiency).[1][2] In this genetic disorder, the enzyme responsible for the breakdown of 2-methylacetoacetyl-CoA is deficient, leading to the buildup of this compound and other metabolites in the urine.[1][11]
Signaling Pathways
The metabolic pathways of these two keto acids are distinct but interconnected through the involvement of thiolase enzymes.
References
- 1. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Buy this compound | 2382-59-4 [smolecule.com]
- 3. Acetoacetic Acid | Rupa Health [rupahealth.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 6-Methyluracil excretion in 2-methylacetoacetyl-CoA thiolase deficiency and in two children with an unexplained recurrent ketoacidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketonuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. m.youtube.com [m.youtube.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Deficient beta-ketothiolase activity in leukocytes from a patient with 2-methylacetoacetic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methylacetoacetic Acid and 2-Methyl-3-hydroxybutyric Acid as Biomarkers for Beta-Ketothiolase Deficiency
FOR IMMEDIATE RELEASE
A deep dive into the comparative utility of 2-Methylacetoacetic acid and 2-methyl-3-hydroxybutyric acid in the diagnosis and monitoring of beta-ketothiolase deficiency, a rare inborn error of metabolism. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their biochemical significance, diagnostic performance, and the analytical methodologies for their detection.
Introduction
In the landscape of inborn errors of metabolism, the timely and accurate diagnosis of beta-ketothiolase deficiency (β-KTD) is critical to prevent severe metabolic crises and long-term neurological complications. This autosomal recessive disorder disrupts the catabolism of the essential amino acid isoleucine and impairs ketone body metabolism. The diagnosis of β-KTD heavily relies on the detection of specific organic acids in the urine. Among these, this compound (2-MAA) and 2-methyl-3-hydroxybutyric acid (2M3HBA) are pivotal biomarkers. This guide provides a detailed comparison of these two metabolites, summarizing quantitative data, outlining experimental protocols, and visualizing relevant biochemical pathways to aid researchers in their understanding and application of these crucial diagnostic markers.
Biochemical Origin and Significance
Both 2-MAA and 2M3HBA are intermediates in the catabolic pathway of isoleucine.[1][2] A deficiency in the mitochondrial enzyme beta-ketothiolase (also known as 2-methylacetoacetyl-CoA thiolase) leads to the accumulation of upstream metabolites.[3] Specifically, the enzymatic block prevents the conversion of 2-methylacetoacetyl-CoA to acetyl-CoA and propionyl-CoA.[1][2] This results in the increased urinary excretion of 2-methylacetoacetyl-CoA's hydrolysis product, this compound, and its reduction product, 2-methyl-3-hydroxybutyric acid.[1][2] The presence of these metabolites in elevated concentrations is a hallmark of beta-ketothiolase deficiency.[4][5]
dot
Comparative Analysis of Biomarker Performance
While both 2-MAA and 2M3HBA are indicative of beta-ketothiolase deficiency, their diagnostic utility can be nuanced. 2-methyl-3-hydroxybutyric acid is often cited as the most reliable marker for the condition.[5] One study highlighted the specificity of this compound by demonstrating that after an oral isoleucine challenge, its levels increased only in the patient with a confirmed 2-methylacetoacetyl-CoA thiolase deficiency, whereas 2-methyl-3-hydroxybutyric acid and tiglylglycine also increased in children with similar clinical symptoms but normal enzyme activity.[6] This suggests that while 2M3HBA is a sensitive marker, 2-MAA may offer higher specificity under certain conditions.
Quantitative Data Summary
The following table summarizes the typical urinary concentrations of this compound and 2-methyl-3-hydroxybutyric acid in healthy individuals and patients with beta-ketothiolase deficiency. It is important to note that these values can vary between laboratories and analytical methods.
| Biomarker | Population | Typical Urinary Concentration (mmol/mol creatinine) | Citation(s) |
| This compound | Healthy Individuals | 0 - Not typically detected | [7] |
| Beta-Ketothiolase Deficiency | Significantly elevated, especially during metabolic crises | [3][4][7] | |
| 2-methyl-3-hydroxybutyric acid | Healthy Individuals | 0 - 4 | [8] |
| Beta-Ketothiolase Deficiency | Abnormally high amounts | [3][4][8] |
Experimental Protocols
The gold standard for the analysis of urinary organic acids, including 2-MAA and 2M3HBA, is Gas Chromatography-Mass Spectrometry (GC-MS).[9]
Workflow for Urinary Organic Acid Analysis by GC-MS
dot
Detailed Methodological Steps for GC-MS Analysis
-
Sample Preparation:
-
A measured volume of urine is collected.
-
An internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in urine) is added to correct for variations in sample extraction and analysis.[10]
-
The urine is acidified, and organic acids are extracted into an organic solvent like ethyl acetate.[11]
-
The organic solvent is then evaporated to dryness under a stream of nitrogen.[11]
-
-
Derivatization:
-
To make the organic acids volatile for GC analysis, they are chemically modified in a process called derivatization. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12] This replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.
-
-
Gas Chromatography (GC):
-
The derivatized sample is injected into the gas chromatograph.
-
The different organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column (a long, thin, coated tube).
-
A temperature gradient is applied to the column to facilitate the separation of a wide range of compounds.
-
-
Mass Spectrometry (MS):
-
As the separated compounds exit the GC column, they enter the mass spectrometer.
-
They are bombarded with electrons (electron ionization), causing them to fragment into characteristic patterns of ions.
-
The mass spectrometer separates these ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
-
Data Analysis:
-
This compound and 2-methyl-3-hydroxybutyric acid are identified by comparing their retention times (the time it takes for them to travel through the GC column) and their mass spectra to those of known standards.
-
The concentration of each analyte is determined by comparing its peak area in the chromatogram to the peak area of the internal standard.
-
Conclusion
Both this compound and 2-methyl-3-hydroxybutyric acid are indispensable biomarkers for the diagnosis of beta-ketothiolase deficiency. While 2-methyl-3-hydroxybutyric acid is often considered a highly reliable and sensitive marker, this compound may offer greater specificity, particularly in challenging cases. A comprehensive urinary organic acid profile analyzed by GC-MS remains the cornerstone for the biochemical diagnosis of this rare metabolic disorder. Further research focusing on direct comparative studies of the diagnostic accuracy of these biomarkers will be invaluable for refining diagnostic strategies and improving patient outcomes. This guide provides a foundational understanding for researchers and clinicians involved in the study and management of inborn errors of metabolism.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG DISEASE: Beta-ketothiolase deficiency [genome.jp]
- 5. Orphanet: Beta-ketothiolase deficiency [orpha.net]
- 6. Urinary excretion of 2-methylacetoacetate, 2-methyl-3-hydroxybutyrate and tiglylglycine after isoleucine loading in the diagnosis of 2-methylacetoacetyl-CoA thiolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]
- 10. metbio.net [metbio.net]
- 11. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 12. researchgate.net [researchgate.net]
2-Methylacetoacetic Acid: A Comparative Guide to its Clinical Validation in T2 Deficiency Diagnosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Methylacetoacetic acid (2MAA) as a diagnostic marker for Beta-ketothiolase deficiency (T2 deficiency), an autosomal recessive metabolic disorder affecting isoleucine catabolism and ketone body metabolism.[1][2][3] The clinical presentation of T2 deficiency typically involves intermittent ketoacidotic episodes, often triggered by infections or fasting, and can include symptoms such as vomiting, dehydration, difficulty breathing, and lethargy.[2][4][5] Early and accurate diagnosis is crucial to manage the condition and prevent severe neurological complications.[6]
This document evaluates 2MAA alongside other key biomarkers and diagnostic methodologies, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in their understanding and application of these diagnostic tools.
Comparison of Diagnostic Markers for T2 Deficiency
The diagnosis of T2 deficiency relies on the identification of characteristic metabolites in urine and blood. While this compound is a key indicator, its performance is often considered in conjunction with other markers.
| Diagnostic Marker | Matrix | Method | Performance Characteristics |
| This compound (2MAA) | Urine | GC-MS | A key indicator, but can be volatile and may not always be detected.[6] Its presence is highly suggestive of T2 deficiency.[7] |
| 2-Methyl-3-hydroxybutyric acid (2M3HB) | Urine | GC-MS | Considered the most reliable urinary marker for T2 deficiency.[6] Elevated levels are a consistent finding.[8] |
| Tiglylglycine (TG) | Urine | GC-MS | Frequently elevated in T2 deficiency, but its absence does not exclude the diagnosis.[6] Can also be elevated in other metabolic disorders.[9] |
| Tiglylcarnitine (C5:1) | Blood (Acylcarnitine Profile) | MS/MS | A characteristic finding in the acylcarnitine profile of T2 deficient patients.[10][11] |
| 2-Methyl-3-hydroxybutyrylcarnitine (C5OH) | Blood (Acylcarnitine Profile) | MS/MS | Another important acylcarnitine marker for T2 deficiency.[11] |
Alternative and Confirmatory Diagnostic Methods
Beyond metabolite analysis, enzymatic and genetic testing provide definitive confirmation of T2 deficiency.
| Diagnostic Method | Principle | Application |
| Enzymatic Assay | Measures the activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme in cultured fibroblasts or lymphocytes. A potassium-ion dependent assay is commonly used as T2 is the only thiolase activated by potassium ions.[6][12] | Confirmatory test. Can determine residual enzyme activity. |
| Molecular Genetic Testing (ACAT1 gene sequencing) | Identifies pathogenic mutations in the ACAT1 gene, which is responsible for T2 deficiency.[1][4][13] | Definitive diagnosis, carrier screening, and prenatal diagnosis. |
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the detection of this compound and other organic acids in urine.
1. Sample Preparation:
-
A random urine sample is collected in a sterile container without preservatives and stored frozen.[2]
-
The urine volume is normalized to creatinine (B1669602) concentration to account for hydration status.[2][14]
-
An internal standard is added to the urine sample.
2. Extraction:
-
The urine is acidified to a pH of less than 2.[15]
-
Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[14][16]
-
The organic phase is separated and dried, typically under a stream of nitrogen.[15]
3. Derivatization:
-
The dried extract is derivatized to increase the volatility and thermal stability of the organic acids. A common method is trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15][16]
4. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column.[14]
-
The mass spectrometer detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns.[14]
Enzymatic Assay for T2 Activity
This protocol describes the principle of the potassium-ion dependent acetoacetyl-CoA thiolase assay.
1. Sample Source:
-
Cultured skin fibroblasts or peripheral blood lymphocytes are typically used.[6]
2. Principle:
-
The assay measures the rate of thiolytic cleavage of acetoacetyl-CoA.
-
The activity of mitochondrial acetoacetyl-CoA thiolase (T2) is specifically determined by measuring the difference in acetoacetyl-CoA thiolase activity in the presence and absence of potassium ions, as T2 is the only thiolase activated by potassium.[6][12]
3. Procedure (General):
-
Cell lysates are prepared from the patient's fibroblasts or lymphocytes.
-
The protein concentration of the lysate is determined.
-
The enzymatic reaction is initiated by adding acetoacetyl-CoA as a substrate to the cell lysate in a buffer with and without potassium ions.
-
The reaction progress is monitored over time, often by measuring the change in absorbance at a specific wavelength using a spectrophotometer.[17]
-
The enzyme activity is calculated based on the rate of substrate consumption or product formation.
ACAT1 Gene Sequencing
This protocol provides a general workflow for the genetic diagnosis of T2 deficiency.
1. DNA Extraction:
-
Genomic DNA is extracted from a patient's blood sample.[13]
2. PCR Amplification:
-
The exons and flanking intron regions of the ACAT1 gene are amplified using polymerase chain reaction (PCR).[13]
3. Sequencing:
-
The amplified PCR products are sequenced using methods like Sanger sequencing or Next-Generation Sequencing (NGS).[4][13]
4. Data Analysis:
-
The patient's ACAT1 gene sequence is compared to the reference sequence to identify any pathogenic variants (mutations).[1]
Visualizing the Diagnostic Pathway
The following diagrams illustrate the biochemical pathway affected in T2 deficiency and a typical diagnostic workflow.
References
- 1. providers2.genedx.com [providers2.genedx.com]
- 2. metbio.net [metbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Beta-Ketothiolase Deficiency (ACAT1 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
- 5. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]
- 6. orpha.net [orpha.net]
- 7. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Tiglylglycine (TG) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]
- 11. Beta-ketothiolase (BKT) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 12. scielo.br [scielo.br]
- 13. Genetic Testing - Ketothiolase, deficiency ..., (Beta ketothiolase deficiency) - Gen ACAT1. - IVAMI [ivami.com]
- 14. mdpi.com [mdpi.com]
- 15. erndim.org [erndim.org]
- 16. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
A Comparative Analysis of 2-methyl-3-oxobutanoic acid and 3-methyl-2-oxobutanoic acid for Researchers and Drug Development Professionals
An in-depth examination of the structural, chemical, and biological differences between the alpha-keto acid 3-methyl-2-oxobutanoic acid and its beta-keto acid isomer, 2-methyl-3-oxobutanoic acid, reveals distinct metabolic roles and potential therapeutic implications. While 3-methyl-2-oxobutanoic acid is a well-characterized intermediate in branched-chain amino acid metabolism, the biological significance of 2-methyl-3-oxobutanoic acid remains largely unexplored, presenting an area of opportunity for novel research and drug discovery.
This guide provides a comprehensive comparison of these two keto acid isomers, summarizing their known properties, metabolic pathways, and potential biological activities. It also includes detailed experimental protocols for their analysis and visualizations to illustrate key concepts.
At a Glance: Key Differences
| Feature | 2-methyl-3-oxobutanoic acid | 3-methyl-2-oxobutanoic acid |
| Classification | Beta-keto acid (3-oxoacid) | Alpha-keto acid (2-oxoacid) |
| Synonyms | 2-methylacetoacetic acid | α-Ketoisovaleric acid, α-ketovaline |
| CAS Number | 2382-59-4 | 759-05-7 |
| Metabolic Role | Not well-established, potentially involved in isoleucine metabolism or ketone body metabolism. | Key intermediate in the catabolism of the branched-chain amino acid valine. |
| Chemical Stability | Prone to thermal decarboxylation. | Relatively more stable. |
Structural and Chemical Properties
The fundamental difference between these two molecules lies in the position of the ketone group relative to the carboxylic acid. 3-methyl-2-oxobutanoic acid is an alpha-keto acid, with the ketone group on the carbon atom adjacent (alpha) to the carboxyl group. In contrast, 2-methyl-3-oxobutanoic acid is a beta-keto acid, with the ketone group on the carbon atom two positions away (beta) from the carboxyl group. This seemingly subtle structural variance leads to significant differences in their chemical reactivity and biological functions.
Beta-keto acids, like 2-methyl-3-oxobutanoic acid, are known for their susceptibility to decarboxylation (loss of CO2) upon heating, a reaction that is less favorable for alpha-keto acids under the same conditions.
Table 1: Physicochemical Properties
| Property | 2-methyl-3-oxobutanoic acid | 3-methyl-2-oxobutanoic acid |
| Molecular Formula | C5H8O3 | C5H8O3 |
| Molecular Weight | 116.11 g/mol | 116.11 g/mol |
| Melting Point | 30-33 °C | 31.5 °C |
| Boiling Point | 245-246 °C | 170.5 °C |
| Water Solubility | Soluble (675 g/L at 20°C) | Soluble |
| Appearance | White flaky crystal | Pale yellow liquid or solid with a fruity aroma |
Biological Roles and Metabolic Pathways
3-methyl-2-oxobutanoic acid is a crucial metabolite in the catabolism of the essential branched-chain amino acid (BCAA), valine. It is formed through the transamination of valine and is subsequently oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA. This pathway is vital for energy production and is linked to several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), which results from a deficiency in the BCKDH complex, leading to the accumulation of BCAAs and their corresponding alpha-keto acids.
In contrast, the biological role of 2-methyl-3-oxobutanoic acid is not as clearly defined in the scientific literature. As a beta-keto acid, it could potentially be involved in metabolic pathways related to ketone bodies or fatty acid metabolism. One plausible, though not definitively established, pathway is its potential involvement in the metabolism of isoleucine. The catabolism of isoleucine produces 2-methylacetoacetyl-CoA, and it is conceivable that 2-methyl-3-oxobutanoic acid could be an intermediate or a byproduct of this pathway.
A Comparative Guide to the Analysis of 2-Methylacetoacetic Acid: GC-MS vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Methylacetoacetic acid, a key biomarker in certain inborn errors of metabolism, is crucial for clinical diagnostics and research. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable technique for your analytical needs.
At a Glance: Performance Comparison
While direct comparative studies on this compound are limited, the following table summarizes the expected quantitative performance based on the analysis of structurally similar organic acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Remarks |
| Limit of Detection (LOD) | 0.03 - 0.34 mmol/mol creatinine (B1669602) (for various organic acids in urine)[1] | Potentially in the low ng/mL range | LC-MS/MS generally offers superior sensitivity for targeted analyses.[2] |
| Limit of Quantification (LOQ) | Typically 2-5 times higher than the LOD. | Can be as low as 0.04–0.12 mg/kg for some organic acids.[3] | Method-dependent, but LC-MS/MS often provides lower LOQs. |
| Linearity | Good linearity is achievable over a relevant concentration range. | Excellent linearity (r² ≥ 0.9998) is commonly reported for organic acid analysis.[3] | Both techniques can provide linear results with proper calibration. |
| Precision (%RSD) | Within-day and day-to-day assay imprecision is typically below 10%.[1] | Relative standard deviations are often very low, in the range of 0.16–2.01%.[3] | LC-MS/MS can offer higher precision. |
| Sample Throughput | Lower, due to the requirement for derivatization and longer chromatographic run times. | Higher, as derivatization is often not required, and run times can be shorter. | LC-MS/MS is generally more amenable to high-throughput analysis. |
| Derivatization | Mandatory to increase volatility and thermal stability. | Often not necessary, simplifying sample preparation. | The need for derivatization in GC-MS adds complexity and potential for variability.[4] |
The Metabolic Significance of this compound
This compound is a critical intermediate in the catabolism of the branched-chain amino acid isoleucine and is also involved in ketone body metabolism. Its accumulation in biological fluids is a primary diagnostic marker for beta-ketothiolase deficiency, an inherited metabolic disorder.
Experimental Protocols
Below are generalized experimental workflows for the analysis of this compound using GC-MS and LC-MS/MS. These should be optimized and validated for specific laboratory conditions and sample matrices.
GC-MS Experimental Workflow
1. Sample Preparation:
-
Sample Collection: Collect a random urine sample in a preservative-free container. For long-term storage, samples should be kept at -70°C.
-
Extraction: To a known volume of urine, add an internal standard. Perform a liquid-liquid extraction using a suitable organic solvent such as ethyl acetate.
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatization reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to ensure complete derivatization. This process converts the non-volatile this compound into a volatile trimethylsilyl (B98337) (TMS) derivative suitable for GC analysis.[5][6]
2. GC-MS Analysis:
-
Gas Chromatography: Inject the derivatized sample onto a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polar column). The oven temperature program should be optimized to achieve good separation of the analyte from other matrix components.
-
Mass Spectrometry: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
LC-MS/MS Experimental Workflow
1. Sample Preparation:
-
Sample Collection: Collect blood in an appropriate tube (e.g., EDTA or heparin for plasma, or a serum separator tube). Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Protein Precipitation: To a small volume of plasma or serum, add a precipitating agent like cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
Dilution: The resulting supernatant can be directly injected or further diluted with the mobile phase to reduce matrix effects.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the prepared sample onto a liquid chromatography system. A reversed-phase C18 column is commonly used for the separation of organic acids. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid to improve peak shape and ionization efficiency.
-
Tandem Mass Spectrometry: The LC is coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for carboxylic acids. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
Conclusion: Choosing the Right Technique
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound.
-
GC-MS is a well-established and robust method, often considered the "gold standard" for urinary organic acid profiling. However, the mandatory derivatization step can be time-consuming and introduce variability.
-
LC-MS/MS offers several advantages, including higher sensitivity, higher throughput due to simpler sample preparation (often without derivatization), and the ability to analyze a wider range of metabolites simultaneously. For targeted, high-sensitivity quantification of this compound in a clinical or research setting, LC-MS/MS is often the preferred choice.
The ultimate decision between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, available instrumentation, and the complexity of the biological matrix.
References
- 1. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of 2-Methylacetoacetic Acid and Its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-Methylacetoacetic acid and its corresponding methyl ester, methyl 2-methylacetoacetate (B1246266). Due to a notable lack of direct experimental data on the biological effects of the methyl ester in publicly available literature, this comparison focuses on the well-documented activities of the parent acid and the predicted biological role of the methyl ester based on its chemical properties and the metabolism of similar compounds. This document is intended to summarize existing knowledge and guide future research in this area.
Introduction
This compound is a short-chain keto acid that has garnered significant interest primarily as a biomarker for the inborn error of metabolism known as beta-ketothiolase deficiency.[1] Its accumulation in the body is indicative of impaired isoleucine catabolism and ketone body utilization.[1][2] In contrast, its methyl ester, methyl 2-methylacetoacetate, is less studied for its biological effects and is more commonly encountered as a chemical intermediate. Understanding the comparative biological activities of these two related compounds is crucial for researchers investigating metabolic pathways and for professionals in drug development who may consider the ester as a potential prodrug for delivering the active acid.
Chemical and Physical Properties
A comparison of the key chemical and physical properties of this compound and its methyl ester is crucial for understanding their potential biological behavior, such as solubility and membrane permeability.
| Property | This compound | Methyl 2-methylacetoacetate |
| IUPAC Name | 2-methyl-3-oxobutanoic acid | methyl 2-methyl-3-oxobutanoate |
| CAS Number | 2382-59-4 | 17094-21-2 |
| Molecular Formula | C₅H₈O₃ | C₆H₁₀O₃ |
| Molecular Weight | 116.11 g/mol [3][4] | 130.14 g/mol [5][6] |
| Boiling Point | 227.9°C at 760 mmHg[3] | 177.4°C at 760 mmHg[5] |
| Density | 1.125 g/cm³[3] | 1.012 g/cm³[5] |
| Flash Point | 105.9°C[3] | 62.2°C[5] |
| pKa (Strongest Acidic) | ~4.17 | Not Applicable |
Biological Activity of this compound
The biological significance of this compound is predominantly linked to its role in metabolic pathways and its implications in a specific genetic disorder.
Role in Beta-Ketothiolase Deficiency
This compound is a key diagnostic marker for beta-ketothiolase deficiency, an autosomal recessive disorder.[1] This condition is caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme.[2] This enzyme is crucial for two metabolic processes:
-
Isoleucine Catabolism: T2 is the final enzyme in the breakdown pathway of the amino acid isoleucine, where it cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[2]
-
Ketone Body Utilization: In extrahepatic tissues, T2 is responsible for the thiolytic cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA, allowing ketone bodies to be used as an energy source.
A deficiency in T2 leads to the accumulation of 2-methylacetoacetyl-CoA, which is then hydrolyzed to this compound and other metabolites, such as 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine.[7] These compounds are subsequently excreted in the urine, and their elevated levels are characteristic of the disorder.[1]
Induction of Oxidative Stress
Research has indicated that an accumulation of this compound can induce oxidative stress. This is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. The buildup of this keto acid has been shown to lead to lipid peroxidation and protein damage in brain tissues, suggesting a potential role in the pathophysiology of neurodegenerative diseases where its accumulation is observed.
Predicted Biological Activity of Methyl 2-methylacetoacetate
There is a significant lack of direct experimental data on the biological activity of methyl 2-methylacetoacetate. However, based on the principles of pharmacology and drug metabolism, a plausible hypothesis can be formulated.
Prodrug Hypothesis
It is highly probable that methyl 2-methylacetoacetate acts as a prodrug of this compound. In a biological system, the ester bond of methyl 2-methylacetoacetate is likely to be hydrolyzed by ubiquitous esterase enzymes present in the plasma and various tissues to yield this compound and methanol. This enzymatic conversion would release the biologically active parent acid. Therefore, the observed biological effects following administration of the methyl ester would likely be attributable to the resulting this compound.
The ester form is more lipophilic than the carboxylic acid, which could potentially enhance its ability to cross cell membranes. This might lead to differences in pharmacokinetics and biodistribution compared to the direct administration of the acid.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and a potential experimental approach for comparing these two compounds, the following diagrams are provided.
Caption: Isoleucine catabolism pathway and the role of T2.
References
- 1. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 2382-59-4 [smolecule.com]
- 4. This compound | 2382-59-4 | Benchchem [benchchem.com]
- 5. methyl 2-methylacetoacetate | 17094-21-2 [chemnet.com]
- 6. Methyl 2-methylacetoacetate | C6H10O3 | CID 86508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orpha.net [orpha.net]
Investigating Cross-Reactivity in Immunoassays for 2-Methylacetoacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical immunoassay for the detection of 2-Methylacetoacetic acid (2-MAA). Elevated levels of 2-MAA are a key biomarker for the inborn error of metabolism known as beta-ketothiolase deficiency.[1][2] While gas chromatography-mass spectrometry (GC-MS) is the current gold standard for quantifying 2-MAA, a dedicated immunoassay could offer a more high-throughput and cost-effective screening method. A critical aspect of developing such an immunoassay is understanding its potential for cross-reactivity with structurally similar molecules. This guide explores these potential cross-reactants and provides a framework for evaluating the performance of a novel 2-MAA immunoassay.
Data Presentation: Predicted Cross-Reactivity of a Hypothetical 2-MAA Immunoassay
As no commercial immunoassay for this compound is currently available, the following table presents a predictive analysis of potential cross-reactivity based on structural similarity. The percent cross-reactivity is an educated estimation and would need to be confirmed by experimental data. The degree of cross-reactivity is highly dependent on the specific antibody used in the assay.[1]
| Compound | Structure | Predicted Cross-Reactivity (%) | Rationale for Potential Cross-Reactivity |
| This compound | CH₃-CO-CH(CH₃)-COOH | 100% | Target Analyte. |
| Acetoacetic acid | CH₃-CO-CH₂-COOH | 20-40% | High structural similarity, differing only by the absence of a methyl group at the alpha-carbon.[3][4] This is considered a very likely cross-reactant. |
| 3-Methyl-2-oxobutanoic acid | CH₃-CH(CH₃)-CO-COOH | 5-15% | A structural isomer of 2-MAA.[4] The positions of the methyl and keto groups are different, which may reduce but not eliminate antibody binding. This compound is associated with maple syrup urine disease.[4] |
| Ethyl 2-methylacetoacetate (B1246266) | CH₃-CO-CH(CH₃)-COOCH₂CH₃ | 1-5% | The carboxylic acid group is esterified.[5] This modification is likely to significantly reduce antibody recognition, as the carboxyl group is often a key part of the epitope for small molecule antibodies. |
| 2-Methyl-3-hydroxybutyric acid | CH₃-CH(OH)-CH(CH₃)-COOH | <1% | The ketone group is reduced to a hydroxyl group. This change in functional group is expected to have a major impact on antibody binding, resulting in low cross-reactivity. |
| Butyric acid | CH₃CH₂CH₂-COOH | <0.1% | Lacks the ketone group and the methyl group at the alpha position.[3] Significant structural differences make cross-reactivity highly unlikely. |
| 3-Hydroxybutyric acid | CH₃CH(OH)CH₂-COOH | <0.1% | A common ketone body, but structurally distinct from 2-MAA, lacking the alpha-methyl group and having a hydroxyl instead of a keto group. |
Experimental Protocols
The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for the quantification of small molecules like this compound.[6][7][8]
Objective: To determine the concentration of this compound in a sample and to assess the cross-reactivity of the assay with structurally related compounds.
Materials:
-
Microtiter plates (96-well)
-
This compound standard
-
Potential cross-reactant compounds
-
Anti-2-Methylacetoacetic acid primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
A conjugate of this compound and a carrier protein (e.g., BSA) is diluted in coating buffer to a concentration of 1-10 µg/mL.
-
100 µL of the conjugate solution is added to each well of a 96-well microtiter plate.
-
The plate is covered and incubated overnight at 4°C.
-
-
Washing and Blocking:
-
The coating solution is removed, and the plate is washed three times with 200 µL of wash buffer per well.
-
The remaining protein-binding sites are blocked by adding 200 µL of blocking buffer to each well.
-
The plate is incubated for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
The plate is washed three times with wash buffer.
-
A mixture of the sample (or standard/potential cross-reactant) and a fixed concentration of the anti-2-MAA primary antibody is prepared.
-
100 µL of this mixture is added to each well.
-
The plate is incubated for 1-2 hours at room temperature. During this incubation, the free 2-MAA in the sample competes with the 2-MAA conjugate coated on the plate for binding to the primary antibody.
-
-
Secondary Antibody Incubation:
-
The plate is washed three times with wash buffer.
-
100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
The plate is washed five times with wash buffer.
-
100 µL of the substrate solution is added to each well.
-
The plate is incubated in the dark at room temperature for 15-30 minutes, allowing for color development.
-
The enzymatic reaction is stopped by adding 50 µL of stop solution to each well.
-
The absorbance is measured at 450 nm using a plate reader. The intensity of the color is inversely proportional to the concentration of 2-MAA in the sample.
-
Cross-Reactivity Determination:
To determine the percentage of cross-reactivity, the IC50 (the concentration of the compound that causes 50% inhibition of the maximal signal) is determined for both this compound and the potential cross-reactant. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
Mandatory Visualization
Caption: Isoleucine catabolism pathway and the role of beta-ketothiolase deficiency.
Caption: Workflow of a competitive ELISA for this compound.
References
- 1. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]
- 2. rareportal.org.au [rareportal.org.au]
- 3. 2-Methyl-3-oxobutanoic acid | C5H8O3 | CID 150996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2382-59-4 | Benchchem [benchchem.com]
- 5. Ethyl 2-methylacetoacetate | C7H12O3 | CID 701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
Comparative Chemical Stability of 2-Methylacetoacetic Acid and Tiglylglycine: A Guide for Researchers
In the realm of metabolic research and diagnostics, particularly in the study of inborn errors of metabolism, the accurate detection and quantification of key biomarkers are paramount. Among these, 2-Methylacetoacetic acid and tiglylglycine serve as crucial indicators for conditions such as beta-ketothiolase deficiency.[1][2] However, the inherent chemical stability of these molecules can significantly impact the reliability of their analysis. This guide provides a comparative overview of the chemical stability of this compound and tiglylglycine, supported by experimental data and detailed analytical protocols.
Chemical Properties and Stability Overview
This compound is a beta-keto acid, a class of compounds known for their inherent instability.[3][4] Its structure, featuring a ketone group beta to a carboxylic acid, makes it highly susceptible to decarboxylation, particularly when subjected to heat or acidic conditions.[3][5] This reaction results in the loss of a carboxyl group as carbon dioxide.[3] In contrast, tiglylglycine is an N-acylglycine, a conjugate of tiglic acid and glycine.[6] Generally, N-acylglycines are considered to be more stable than beta-keto acids under typical physiological and analytical conditions.
Table 1: General Chemical Properties
| Property | This compound | Tiglylglycine |
| Chemical Formula | C5H8O3 | C7H11NO3 |
| Molar Mass | 116.11 g/mol | 157.17 g/mol |
| Chemical Class | Beta-keto acid | N-acylglycine |
| Primary Degradation Pathway | Decarboxylation | Hydrolysis (of the amide bond) |
Comparative Stability Data
This compound Stability:
The stability of this compound is significantly influenced by temperature and pH. As a beta-keto acid, it is prone to spontaneous decarboxylation, a process that is accelerated by heat.[3][5] To ensure accurate quantification in biological samples, immediate analysis or storage at ultra-low temperatures is crucial. Acidic conditions are known to promote the protonated form of the carboxylic acid, which is more susceptible to decarboxylation.[3]
Table 2: Stability of Beta-Keto Acids (Acetoacetate as a proxy) under Various Storage Conditions
| Storage Temperature | Duration | Approximate Degradation |
| -20°C | 7 days | ~40% |
| -20°C | 40 days | ~100% |
| -80°C | 40 days | ~15% |
| -80°C (deproteinized plasma) | 60 days | No significant change |
Data extrapolated from studies on acetoacetate, a similar beta-keto acid.[3]
Tiglylglycine Stability:
Tiglylglycine, as an N-acylglycine, is inherently more stable than this compound. The primary route of degradation for tiglylglycine would be the hydrolysis of its amide bond. This process is generally slower than the decarboxylation of beta-keto acids under neutral or mildly acidic conditions and at room temperature or below. Studies on the analysis of N-acyl glycines demonstrate their stability throughout the extraction and derivatization procedures required for GC-MS analysis.[7]
Metabolic Pathways and their Significance
Both this compound and tiglylglycine are metabolites in the catabolic pathway of the branched-chain amino acid, isoleucine.[8][9] An enzymatic block in this pathway, specifically a deficiency in mitochondrial acetoacetyl-CoA thiolase (also known as beta-ketothiolase), leads to the accumulation of upstream metabolites, including 2-methylacetoacetyl-CoA.[10][11] This intermediate is then hydrolyzed to this compound and also leads to the formation of tiglylglycine.[10] Therefore, the elevated presence of both compounds in urine is a key diagnostic marker for beta-ketothiolase deficiency.[1][2]
Experimental Protocols
The gold standard for the analysis of urinary organic acids, including this compound and tiglylglycine, is Gas Chromatography-Mass Spectrometry (GC-MS).[12][13] This technique requires the chemical derivatization of the analytes to increase their volatility.[14][15]
Protocol: Urinary Organic Acid Analysis by GC-MS
This protocol outlines the key steps for the extraction, derivatization, and analysis of this compound and tiglylglycine in urine.
1. Sample Preparation and Extraction:
-
Thaw frozen urine samples on ice to minimize degradation of unstable compounds like this compound.
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled organic acid).
-
Acidify the urine to a pH of approximately 1 by adding hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Collect the organic (upper) layer. Repeat the extraction process on the aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add a silylating agent. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine.[16]
-
The keto group of this compound can be protected by a prior methoximation step using methoxyamine hydrochloride to prevent the formation of multiple derivatives due to tautomerization.[17][18]
-
Incubate the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
3. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up gradually to separate the different organic acids based on their boiling points and interactions with the column.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer detects these fragments, creating a unique mass spectrum for each compound, which allows for its identification and quantification.
Conclusion
The chemical stability of this compound and tiglylglycine differs significantly due to their distinct chemical structures. This compound, as a beta-keto acid, is inherently unstable and prone to decarboxylation, necessitating careful sample handling and storage at ultra-low temperatures to ensure accurate measurement. In contrast, tiglylglycine, an N-acylglycine, is a more stable molecule. For researchers and clinicians involved in the diagnosis and monitoring of metabolic disorders, a thorough understanding of these stability differences is critical for the reliability of analytical results. The use of robust and validated experimental protocols, such as the GC-MS method detailed here, is essential for the accurate and simultaneous quantification of these important biomarkers.
References
- 1. Beta-ketothiolase (BKT) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 2. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Tiglylglycine (TG) Test | Take Control Of Your Health With Superpower [superpower.com]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orpha.net [orpha.net]
- 11. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metbio.net [metbio.net]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. cannabissciencetech.com [cannabissciencetech.com]
- 16. aurametrix.weebly.com [aurametrix.weebly.com]
- 17. youtube.com [youtube.com]
- 18. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
Differentiating Beta-Ketothiolase Deficiency and HSD10 Mitochondrial Disease: A Metabolite-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Beta-ketothiolase deficiency (BKTD) and HSD10 mitochondrial disease are two distinct inborn errors of metabolism that affect the catabolism of the amino acid isoleucine. While they share some overlapping clinical and biochemical features, a definitive differential diagnosis is crucial for appropriate patient management and for the development of targeted therapeutic strategies. This guide provides a comprehensive comparison of these two disorders based on their metabolite profiles, supported by experimental data and detailed methodologies for their analysis.
Distinguishing Metabolites: A Quantitative Comparison
The primary method for differentiating BKTD and HSD10 mitochondrial disease lies in the quantitative analysis of specific organic acids in urine and acylcarnitines in plasma or dried blood spots. The key distinguishing feature is the presence of metabolites upstream of the enzymatic block in the isoleucine catabolism pathway. In BKTD, the deficiency of mitochondrial acetoacetyl-CoA thiolase (T2) leads to the accumulation of 2-methylacetoacetyl-CoA, which is subsequently converted to 2-methylacetoacetate (B1246266) and its carnitine ester. In contrast, HSD10 disease results from a deficiency of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, an enzyme that acts earlier in the pathway.
| Metabolite | Fluid | Beta-Ketothiolase Deficiency (BKTD) | HSD10 Mitochondrial Disease | Normal Range |
| 2-Methyl-3-hydroxybutyrate | Urine (mmol/mol creatinine) | Markedly elevated | Markedly elevated | 0 - 4 |
| Tiglylglycine | Urine (mmol/mol creatinine) | Elevated | Elevated | Undetectable to low levels |
| 2-Methylacetoacetate | Urine (mmol/mol creatinine) | Markedly elevated, especially during ketosis | Normal or absent | Undetectable |
| C5-OH Carnitine (2-methyl-3-hydroxybutyrylcarnitine) | Plasma (nmol/mL) | Elevated | Elevated | < 0.07 |
| 2-Methylacetoacetylcarnitine | Plasma/Dried Blood Spot | Significantly increased | Very low or absent | Undetectable |
| Ratio of 2-Methylacetoacetylcarnitine to C5-OH Carnitine | Dried Blood Spot | High | Low | Not applicable |
Note: Metabolite concentrations can vary depending on the individual's clinical state (e.g., during a ketoacidotic crisis versus a stable period). The presence of 2-methylacetoacetate and 2-methylacetoacetylcarnitine is a strong indicator of BKTD.
Biochemical Pathway and Diagnostic Logic
The following diagrams illustrate the affected biochemical pathway and the logical workflow for differential diagnosis using metabolite analysis.
Caption: Isoleucine catabolism pathway highlighting the enzymatic blocks in HSD10 disease and BKTD.
A comparative review of synthetic routes for 2-Methylacetoacetic acid.
For Researchers, Scientists, and Drug Development Professionals
2-Methylacetoacetic acid, a vital intermediate in various biochemical pathways and a key biomarker for certain metabolic disorders, is a molecule of significant interest in chemical and pharmaceutical research. Its synthesis has been approached through several routes, each with distinct advantages and drawbacks. This guide provides a comparative analysis of the most prominent synthetic methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Acetoacetic Ester Synthesis | Catalytic Hydrogenation of Methyl Acetoacetate (B1235776) | Enzymatic Hydrolysis | Microwave-Assisted Synthesis |
| Starting Materials | Ethyl acetoacetate, Methyl iodide, Base (e.g., Sodium ethoxide), Acid/Base for hydrolysis | Methyl acetoacetate, Formaldehyde (B43269), H₂, Pd/C catalyst | Ethyl 2-methylacetoacetate (B1246266), Lipase (B570770) | Ethyl acetoacetate, Methyl iodide, Base |
| Overall Yield | 85-88% | 92-95% (for the ester intermediate) | 80-82% | 89% |
| Reaction Time | Several hours to days | 0.5-1.5 hours (for hydrogenation) | Varies (typically several hours) | ~2 hours (total synthesis) |
| Reaction Conditions | Step 1: Room temp. to reflux; Step 2: Reflux | 50-80°C, 0.4-0.6 MPa H₂ pressure | Mild (e.g., 30°C, pH 7.0) | 300 W, 15 min (for key steps) |
| Purity | 85-88% after hydrolysis | High (distillation) | High | High |
| Key Advantages | Well-established, versatile, readily available starting materials | High yield of the ester intermediate, potentially scalable | High selectivity, mild reaction conditions, environmentally friendly | Rapid synthesis, reduced reaction times |
| Key Challenges | Multi-step process, use of strong bases, potential for side reactions | Requires specialized equipment (autoclave), subsequent hydrolysis step needed | Enzyme cost and stability, optimization of enzyme activity required | Requires specialized microwave reactor, optimization of irradiation parameters |
Synthetic Route 1: Acetoacetic Ester Synthesis
The classical acetoacetic ester synthesis remains a cornerstone for the preparation of α-alkylated ketones and, by extension, this compound. This method involves the alkylation of the α-carbon of ethyl acetoacetate, followed by hydrolysis and decarboxylation.[1][2][3]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-Methylacetoacetate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (B145695) under an inert atmosphere.
-
To this solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.
-
After the addition is complete, add methyl iodide (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield crude ethyl 2-methylacetoacetate.
Step 2: Hydrolysis and Decarboxylation to this compound
-
The crude ethyl 2-methylacetoacetate is refluxed with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
The reaction mixture is then cooled and acidified (if a basic hydrolysis was performed) to a pH of 2-3.[4]
-
The aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield this compound. The final product can be further purified by distillation or recrystallization.
A typical yield for this multi-step process is in the range of 85-88%.[4]
Logical Flow of Acetoacetic Ester Synthesis
Caption: Acetoacetic ester synthesis of this compound.
Synthetic Route 2: Catalytic Hydrogenation of Methyl Acetoacetate derivative
An alternative approach involves the synthesis of the methyl ester of this compound from methyl acetoacetate and formaldehyde, followed by hydrolysis. This method utilizes a palladium-on-carbon catalyst for the initial hydrogenation step.[4]
Experimental Protocol
Step 1: Synthesis of Methyl 2-Methylacetoacetate
-
In an autoclave, combine methyl acetoacetate (99% purity), palladium-on-carbon (2-4 wt%), acetic acid, and pyridine (B92270) in a molar ratio of 1:0.004-0.006:0.5-1.5:0.5-1.5.[4]
-
Pressurize the autoclave with hydrogen to 0.4-0.6 MPa.
-
Inject formaldehyde at a rate of 0.1-0.3 m³/h while stirring the mixture at 50-80°C for 0.5-1.5 hours.[4]
-
After the reaction is complete, the catalyst is filtered off, and the resulting methyl 2-methylacetoacetate is purified by distillation. This step typically yields 92-95% of the ester.[4]
Step 2: Hydrolysis to this compound
The purified methyl 2-methylacetoacetate is then hydrolyzed using standard acidic or basic conditions as described in the acetoacetic ester synthesis protocol to yield this compound.
Experimental Workflow for Catalytic Hydrogenation Route
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Synthetic Route 3: Enzymatic Hydrolysis
A greener and more selective approach to this compound involves the use of lipases for the hydrolysis of the corresponding ester. This biocatalytic method operates under mild conditions, reducing energy consumption and byproduct formation.[4]
Experimental Protocol
-
Ethyl 2-methylacetoacetate is suspended in an aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).
-
A suitable lipase (e.g., from Candida species) is added to the mixture.
-
The reaction is stirred at a mild temperature (e.g., 30°C) for several hours.
-
The progress of the hydrolysis is monitored by techniques such as HPLC or GC.
-
Upon completion, the enzyme is typically removed by filtration.
-
The aqueous solution is then acidified, and the product is extracted with an organic solvent.
-
Drying and removal of the solvent yield this compound.
This method has been reported to achieve yields of 80-82%.[4]
Signaling Pathway of Enzymatic Hydrolysis
Caption: Lipase-catalyzed hydrolysis of ethyl 2-methylacetoacetate.
Synthetic Route 4: Microwave-Assisted Synthesis
To accelerate the classical acetoacetic ester synthesis, microwave irradiation can be employed. This technique significantly reduces reaction times for both the esterification and hydrolysis steps.[4]
Experimental Protocol
The general procedure follows the acetoacetic ester synthesis, with the key difference being the use of a microwave reactor for the heating steps.
-
The alkylation of ethyl acetoacetate with methyl iodide in the presence of a base is carried out in a sealed vessel inside a microwave reactor. A typical condition is irradiation at 300 W for a short period (e.g., 15 minutes).[4]
-
Similarly, the subsequent hydrolysis and decarboxylation of the resulting ethyl 2-methylacetoacetate are performed under microwave irradiation.
-
Work-up and purification procedures are similar to the conventional method.
This approach can reduce the total synthesis time to approximately 2 hours with a reported yield of 89%.[4]
Logical Relationship in Microwave-Assisted Synthesis
Caption: Microwave-assisted synthesis of this compound.
Conclusion
The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, available equipment, and environmental considerations. The acetoacetic ester synthesis is a robust and well-understood method suitable for laboratory-scale synthesis. For higher yields of the ester intermediate and potentially larger-scale production, the catalytic hydrogenation route is a strong candidate, although it requires specialized equipment. Enzymatic hydrolysis offers a green and highly selective alternative, ideal for applications where mild conditions and high purity are paramount. Finally, microwave-assisted synthesis provides a rapid method for producing this compound, making it an attractive option for high-throughput synthesis and process optimization studies. Researchers should carefully evaluate the trade-offs between yield, reaction time, cost, and environmental impact when selecting the most appropriate synthetic strategy.
References
Unraveling the Metabolic Disruption: A Comparative Analysis of 2-Methylacetoacetic Acid and 2-Methyl-3-Hydroxybutyrate
A detailed examination of the inhibitory actions of 2-Methylacetoacetic acid (MAA) and 2-methyl-3-hydroxybutyrate (B1258522) (MHB) on cellular energy metabolism reveals distinct and significant disruptive effects, with MHB demonstrating a more potent and widespread inhibitory profile. These findings, primarily derived from studies on the cerebral cortex of developing rats, offer crucial insights for researchers in metabolic disorders and drug development. Both compounds are known to accumulate in inherited metabolic disorders such as β-ketothiolase deficiency and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency, contributing to the neurological symptoms observed in patients.
A key study investigating these effects demonstrated that both MAA and MHB significantly impede the Krebs cycle and, to a lesser extent, the respiratory chain.[1][2] However, the specific targets and the magnitude of inhibition differ between the two metabolites. This guide provides a comprehensive comparison of their inhibitory effects, supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitory Effects on Energy Metabolism
The following table summarizes the quantitative data on the inhibitory effects of MAA and MHB on various parameters of energy metabolism in the cerebral cortex of developing rats.
| Parameter | Substrate/Complex | Inhibitor | Concentration (mmol/L) | Inhibition (%) |
| CO₂ Production | Glucose | MAA | 0.01 | Marked Inhibition |
| MHB | 0.01 | Strong Inhibition | ||
| Acetate | MAA | 0.01 | Marked Inhibition | |
| MHB | 0.01 | Strong Inhibition | ||
| Citrate | MAA | 0.01 | Marked Inhibition | |
| MHB | 0.01 | Strong Inhibition | ||
| Respiratory Chain | Complex II | MAA | Not specified | Mild Inhibition |
| Complex IV | MHB | ≥ 0.01 | Strong Inhibition | |
| Enzyme Activity | Succinate (B1194679) Dehydrogenase | MAA | Not specified | Mild Inhibition |
| Creatine (B1669601) Kinase (Total & Mitochondrial) | MAA | Not specified | No Effect | |
| MHB | Not specified | Inhibition |
Data sourced from Rosa et al. (2005).[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Measurement of CO₂ Production
The production of CO₂ from various radiolabeled substrates was used to assess the activity of the Krebs cycle.
-
Tissue Preparation: Cerebral cortex from young Wistar rats was homogenized in a Krebs-Ringer bicarbonate buffer.
-
Incubation: The homogenates were incubated at 37°C in sealed flasks containing Krebs-Ringer buffer, 10 mM glucose, and the respective radiolabeled substrate (e.g., [U-¹⁴C]glucose, [1-¹⁴C]acetate, or [1,5-¹⁴C]citrate).
-
Inhibitor Addition: this compound (MAA) or 2-methyl-3-hydroxybutyrate (MHB) were added to the incubation medium at concentrations ranging from 0.01 to 1.0 mmol/L.
-
CO₂ Trapping: The ¹⁴CO₂ produced was trapped in a solution of phenylethylamine.
-
Quantification: The radioactivity of the trapped ¹⁴CO₂ was measured using a liquid scintillation counter to determine the rate of substrate oxidation.
Determination of Respiratory Chain Complex Activities
The activities of the mitochondrial respiratory chain complexes were measured spectrophotometrically.
-
Mitochondrial Isolation: Mitochondria were isolated from the cerebral cortex by differential centrifugation.
-
Complex II (Succinate-Q Reductase) Activity: The activity was determined by measuring the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm, using succinate as the substrate.
-
Complex IV (Cytochrome c Oxidase) Activity: The activity was measured by following the oxidation of reduced cytochrome c at 550 nm.
-
Inhibitor Treatment: The assays were performed in the presence and absence of MAA and MHB to determine their inhibitory effects.
Creatine Kinase Activity Assay
The activity of creatine kinase was determined by measuring the rate of ATP formation coupled to the reduction of NADP⁺.
-
Enzyme Source: Total and mitochondrial fractions were obtained from the cerebral cortex homogenates.
-
Assay Mixture: The reaction mixture contained phosphocreatine, ADP, glucose, hexokinase, and glucose-6-phosphate dehydrogenase.
-
Measurement: The rate of NADPH formation was monitored spectrophotometrically at 340 nm.
-
Inhibitor Analysis: The effect of MAA and MHB on creatine kinase activity was assessed by including them in the assay mixture.
Signaling Pathways and Metabolic Interruption
The inhibitory effects of MAA and MHB disrupt key energy-producing pathways within the mitochondria. The following diagrams illustrate the points of inhibition.
Figure 1: Overview of MAA and MHB inhibition on cellular respiration.
Figure 2: Specific sites of inhibition by MAA and MHB in energy metabolism.
Conclusion
The accumulation of both this compound and 2-methyl-3-hydroxybutyrate leads to significant impairment of cerebral energy metabolism.[1] MHB appears to be a more potent inhibitor, affecting both the Krebs cycle and the respiratory chain at complex IV, and also inhibiting creatine kinase activity.[1] In contrast, MAA's inhibitory effects are primarily directed towards the Krebs cycle, with only a mild impact on complex II and succinate dehydrogenase, and no effect on creatine kinase.[1] These distinct inhibitory profiles likely contribute to the different clinical presentations and severity of the associated metabolic disorders. A deeper understanding of these mechanisms is vital for the development of targeted therapeutic strategies to mitigate the neurological damage in affected individuals.
References
A Comparative Guide to the Biological Significance of 2-Methylacetoacetic Acid's Structural Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced biological roles of metabolic intermediates is paramount. This guide provides a comprehensive comparison of the biological significance of 2-methylacetoacetic acid and its structural isomers. This compound, a key intermediate in the metabolic pathways of fatty acids and the amino acid isoleucine, serves as a critical biomarker for certain inborn errors of metabolism.[1][2] Its biological activity, and that of its isomers, is deeply intertwined with their molecular structure, influencing their roles in metabolic disorders and potential therapeutic applications.
Positional Isomerism: A Tale of Two Metabolic Pathways
This compound (more systematically named 2-methyl-3-oxobutanoic acid) and its positional isomer, 3-methyl-2-oxobutanoic acid, share the same molecular formula (C₅H₈O₃) but differ in the placement of their functional groups. This seemingly minor structural variance leads to their involvement in distinct and clinically significant metabolic pathways.
The accumulation of this compound is a hallmark of beta-ketothiolase deficiency, an inherited disorder affecting the breakdown of isoleucine and ketone bodies.[1][3][4][5] In contrast, elevated levels of 3-methyl-2-oxobutanoic acid are associated with Maple Syrup Urine Disease (MSUD), a disorder of branched-chain amino acid metabolism.[1]
Comparative Analysis of Positional Isomers
| Property | 2-Methyl-3-oxobutanoic Acid | 3-Methyl-2-oxobutanoic Acid |
| IUPAC Name | 2-methyl-3-oxobutanoic acid | 3-methyl-2-oxobutanoic acid |
| Associated Metabolic Disorder | Beta-ketothiolase deficiency | Maple Syrup Urine Disease (MSUD) |
| Metabolic Pathway | Isoleucine catabolism and ketolysis | Branched-chain amino acid (valine) catabolism |
| Acidity (pKa) | ~4.65 | ~5.2 |
| Primary Biological Significance | Biomarker for beta-ketothiolase deficiency.[1] | Biomarker for Maple Syrup Urine Disease. |
The difference in acidity, with 2-methyl-3-oxobutanoic acid being more acidic, is attributed to the closer proximity of the ketone group to the carboxylic acid, which enhances its electron-withdrawing effect.[1]
Stereoisomerism: A Predictive Look at Enantiomeric Significance
2-Methyl-3-oxobutanoic acid possesses a chiral center at the second carbon (C2), meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-methyl-3-oxobutanoic acid and (S)-2-methyl-3-oxobutanoic acid.[1] While most studies to date have focused on the racemic mixture, the principles of stereochemistry in biological systems strongly suggest that these enantiomers are likely to exhibit different biological activities due to the stereospecific nature of enzymes.
Hypothetical Comparison of Enantiomers
| Aspect | (R)-2-methyl-3-oxobutanoic acid | (S)-2-methyl-3-oxobutanoic acid |
| Enzyme Interaction | One enantiomer is expected to be the preferred substrate for mitochondrial acetoacetyl-CoA thiolase (the enzyme deficient in beta-ketothiolase deficiency). | The other enantiomer may be a poor substrate or an inhibitor of the enzyme, potentially contributing to its accumulation. |
| Metabolic Fate | The preferred enantiomer would be further metabolized in the isoleucine degradation pathway. | The less-preferred enantiomer might be metabolized at a slower rate or shunted into alternative metabolic routes. |
| Toxicity | The biological effects and potential toxicity are likely to be enantiomer-dependent. | Accumulation of a specific enantiomer could have distinct pathophysiological consequences. |
This predictive comparison underscores the need for future research involving the synthesis and biological evaluation of the individual enantiomers of this compound to fully elucidate their specific roles in health and disease.
Signaling and Metabolic Pathways
The biological significance of this compound and its isomers is best understood in the context of their respective metabolic pathways. Below are diagrams illustrating the key pathways involved.
Experimental Protocols
The analysis of this compound and its isomers in biological fluids, primarily urine, is crucial for the diagnosis of related metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.
Protocol: Urinary Organic Acid Analysis by GC-MS
1. Sample Preparation:
-
A specific volume of urine, normalized to creatinine (B1669602) concentration, is used.
-
An internal standard (e.g., a deuterated analog or a structurally similar but biologically absent compound) is added to the urine sample for quantification.
-
The urine is acidified to a pH of less than 2 with an acid such as HCl.
-
The sample is saturated with sodium chloride to enhance the extraction of organic acids.
2. Extraction:
-
The acidified and salt-saturated urine is extracted with an organic solvent, typically ethyl acetate. This is usually performed multiple times to ensure complete extraction.
-
The organic layers are combined and then dried, often under a stream of nitrogen, to remove the solvent.
3. Derivatization:
-
The dried extract is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis.
-
A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the acidic protons to trimethylsilyl (B98337) (TMS) groups.
-
The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a set period.
4. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The GC separates the different organic acids based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio.
-
The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification relative to the internal standard.
Conclusion
The biological significance of this compound and its structural isomers is a compelling example of how subtle changes in molecular architecture can have profound effects on metabolic function and human health. While the role of this compound as a biomarker for beta-ketothiolase deficiency is well-established, the distinct biological activities of its enantiomers remain an important area for future investigation. A deeper understanding of the stereospecific interactions of these molecules will be crucial for advancing diagnostic and therapeutic strategies for related inborn errors of metabolism.
References
Navigating the Correlation Between Urinary 2-Methylacetoacetic Acid and ACAT1 Gene Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methods used to correlate urinary 2-methylacetoacetic acid levels with mutations in the ACAT1 gene, a key diagnostic paradigm for mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, also known as beta-ketothiolase deficiency. We present a detailed overview of the biochemical markers, genetic analysis techniques, and their clinical significance, supported by experimental data and protocols to aid in research and diagnostic assay development.
Introduction to ACAT1 Deficiency
Mitochondrial acetoacetyl-CoA thiolase deficiency is an autosomal recessive inborn error of metabolism affecting the catabolism of isoleucine and ketone bodies.[1] The disorder is caused by mutations in the ACAT1 gene, which encodes the T2 enzyme.[1][2] A deficiency in T2 leads to the accumulation of toxic metabolic intermediates, particularly during periods of catabolic stress, resulting in episodes of severe ketoacidosis.[2] The primary biochemical markers for this condition are elevated levels of this compound, 2-methyl-3-hydroxybutyric acid, and tiglylglycine in the urine.[3][4]
Diagnostic Approaches: A Comparative Overview
The diagnosis of ACAT1 deficiency relies on a two-pronged approach: biochemical analysis of urinary organic acids and molecular genetic testing of the ACAT1 gene. While elevated urinary this compound is a strong indicator, genetic analysis provides the definitive confirmation.
Biochemical Analysis: Urinary Organic Acids
Urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) is the primary screening method for ACAT1 deficiency.[3] This technique allows for the simultaneous detection and quantification of a wide range of organic acids.
Table 1: Comparison of Key Urinary Metabolites in Healthy Individuals vs. ACAT1 Deficiency
| Metabolite | Normal Range (mmol/mol creatinine) | Typical Levels in ACAT1 Deficiency (mmol/mol creatinine) | Notes |
| This compound | 0[4] | Markedly elevated | Highly specific marker, but can be unstable.[4] |
| 2-Methyl-3-hydroxybutyric acid | 0 - 4[5] | Significantly elevated (e.g., 441 µmol/mmol in a newborn)[6] | A stable and reliable marker. |
| Tiglylglycine | Typically undetectable or present in trace amounts | Elevated | Also seen in other metabolic disorders.[7] |
Note: Reference ranges can vary between laboratories and with age. The provided values are for illustrative purposes.
Genetic Analysis: ACAT1 Gene Mutation Detection
Confirmation of ACAT1 deficiency is achieved through molecular genetic testing to identify pathogenic variants in the ACAT1 gene.
Table 2: Comparison of ACAT1 Gene Sequencing Methods
| Method | Principle | Advantages | Disadvantages |
| Sanger Sequencing | Chain-termination sequencing of specific DNA fragments (exons and flanking introns of ACAT1). | Gold standard for accuracy in targeted sequencing, relatively straightforward data analysis. | Lower throughput, more time-consuming and expensive for analyzing the entire gene compared to NGS. |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of millions of DNA fragments simultaneously. Can be targeted (gene panel) or broad (whole exome/genome). | High throughput, cost-effective for analyzing multiple genes or the entire gene, can detect various types of mutations. | Complex data analysis and interpretation, potential for incidental findings. |
Experimental Protocols
Urinary Organic Acid Analysis by GC-MS
This protocol provides a general framework for the analysis of urinary organic acids. Specific parameters may need to be optimized based on the instrumentation and reagents used.
1. Sample Preparation:
-
Collect a random urine sample in a sterile container.
-
To 1 mL of urine, add an internal standard (e.g., 3,3-dimethylglutaric acid) to a final concentration of 20 µg/mL.
-
Acidify the urine to a pH of approximately 1.0 by adding 6 M HCl.
2. Extraction:
-
Add 5 mL of ethyl acetate (B1210297) to the acidified urine.
-
Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions (example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Data Acquisition: Full scan mode.
-
5. Data Analysis:
-
Identify organic acids based on their retention times and mass spectra by comparing them to a spectral library.
-
Quantify the analytes by comparing the peak area of the analyte to the peak area of the internal standard.
ACAT1 Gene Sequencing (General Workflow)
This outlines the general steps for both Sanger and Next-Generation Sequencing of the ACAT1 gene.
1. DNA Extraction:
-
Extract genomic DNA from peripheral blood leukocytes or other patient samples using a commercial DNA extraction kit.
-
Assess the quality and quantity of the extracted DNA using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
2. PCR Amplification (for both Sanger and targeted NGS):
-
Design primers to amplify all 12 coding exons and the exon-intron boundaries of the ACAT1 gene.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Verify the PCR products by agarose (B213101) gel electrophoresis.
3. Sequencing:
-
Sanger Sequencing:
-
Purify the PCR products to remove excess primers and dNTPs.
-
Perform cycle sequencing reactions using fluorescently labeled dideoxynucleotides.
-
Purify the sequencing products.
-
Analyze the products on a capillary electrophoresis-based genetic analyzer.
-
Align the resulting sequences to the ACAT1 reference sequence to identify variants.
-
-
Next-Generation Sequencing (NGS):
-
Library Preparation: Fragment the genomic DNA (for whole-genome/exome) or PCR products (for targeted panels). Ligate sequencing adapters to the fragments.
-
Target Enrichment (for targeted panels/exomes): Use hybridization probes to capture the regions of interest, including the ACAT1 gene.
-
Sequencing: Perform massively parallel sequencing on an NGS platform (e.g., Illumina).
-
Data Analysis (Bioinformatics Pipeline):
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome.
-
Variant Calling: Identify single nucleotide variants (SNVs), insertions, and deletions (indels).
-
Annotation: Annotate the identified variants for their potential functional impact and population frequency.
-
Interpretation: Classify variants as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign based on established guidelines.
-
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway, the diagnostic workflow, and the logical relationship between the biochemical and genetic findings.
Caption: Isoleucine catabolism and the role of ACAT1.
Caption: Diagnostic workflow for ACAT1 deficiency.
Caption: Causative link from gene mutation to biomarker.
Conclusion
The correlation between elevated urinary this compound and ACAT1 gene mutations is a cornerstone in the diagnosis of mitochondrial acetoacetyl-CoA thiolase deficiency. A combined approach utilizing urinary organic acid analysis as a primary screening tool, followed by confirmatory ACAT1 gene sequencing, provides a robust diagnostic strategy. This guide offers the necessary comparative data and methodological insights to support researchers and clinicians in accurately identifying and studying this rare metabolic disorder. Further research to establish standardized, age-stratified reference ranges for key urinary metabolites will continue to enhance diagnostic accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Urinary excretion of 2-methylacetoacetate, 2-methyl-3-hydroxybutyrate and tiglylglycine after isoleucine loading in the diagnosis of 2-methylacetoacetyl-CoA thiolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutation update on ACAT1 variants associated with mitochondrial acetoacetyl‐CoA thiolase (T2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population. | Sigma-Aldrich [merckmillipore.com]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated urinary 2-methyl-3-hydroxybutyric acid level (Concept Id: C5937358) - MedGen - NCBI [ncbi.nlm.nih.gov]
2-Methylacetoacetic acid versus other markers for monitoring low-carbohydrate diets.
For researchers, scientists, and drug development professionals, accurately monitoring the metabolic shift induced by low-carbohydrate diets is paramount. This guide provides an objective comparison of 2-Methylacetoacetic acid against established biomarkers—beta-hydroxybutyrate (BHB), acetoacetate (B1235776), and acetone (B3395972)—for tracking nutritional ketosis, supported by experimental data and detailed methodologies.
When the body transitions to utilizing fat for fuel in response to carbohydrate restriction, it produces ketone bodies. Monitoring the levels of these compounds provides a direct window into the state of ketosis. While beta-hydroxybutyrate (BHB), acetoacetate, and acetone are the primary ketone bodies and widely used as markers, other metabolites, such as this compound, are also generated. This guide will delve into the comparative utility of these markers.
Comparison of Key Biomarkers for Monitoring Low-Carbohydrate Diets
The selection of a biomarker for monitoring low-carbohydrate diets depends on several factors, including the desired accuracy, frequency of measurement, and analytical resources available. The following table summarizes the key characteristics of this compound and the three primary ketone bodies.
| Biomarker | Sample Type | Primary Analytical Method | Typical Concentration in Nutritional Ketosis | Key Advantages | Key Disadvantages |
| Beta-hydroxybutyrate (BHB) | Blood (serum, plasma, capillary) | Enzymatic assays (Point-of-care meters, laboratory analyzers) | 0.5 - 3.0 mmol/L | Gold standard for accuracy, reflects real-time ketosis, most abundant ketone body.[1][2] | Invasive (requires blood sample), higher cost per test strip.[2] |
| Acetoacetate (AcAc) | Urine | Nitroprusside-based colorimetric test strips | Semiquantitative (trace to large amounts, e.g., ≥ 15 mg/dL)[3] | Non-invasive, low cost, readily available.[2] | Reflects excreted/excess ketones, not real-time levels; results can be influenced by hydration status.[4] |
| Acetone | Breath | Gas sensors (breathalyzers) | Correlates with blood BHB (e.g., ≥ 9 ppm may correspond to BHB ≥ 0.5 mM)[5] | Non-invasive, convenient for frequent monitoring.[6][7] | Less direct measure of circulating ketones, can be influenced by other factors.[6] |
| This compound | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | Not typically monitored; expected to be very low or undetectable.[8][9] | Highly specific and quantifiable with advanced methods. | Primarily a marker for metabolic disorders, not standard for dietary monitoring; requires specialized equipment and complex sample preparation.[9][10] |
In-Depth Analysis of Biomarkers
Beta-hydroxybutyrate (BHB): The Gold Standard
BHB is the most abundant ketone body in circulation during nutritional ketosis, making up approximately 78% of the total ketone bodies.[5] Its concentration in the blood provides a stable and accurate representation of the current metabolic state.[1] Point-of-care meters offer a convenient method for real-time monitoring, which is particularly useful in clinical trials and research settings where precise data is crucial. Studies have consistently shown that blood BHB testing is more effective than urine testing for managing and monitoring ketoacidosis, a principle that extends to the monitoring of nutritional ketosis.[11]
Acetoacetate (AcAc): The Convenient Screening Tool
Urine acetoacetate testing is a widely accessible and non-invasive method for detecting ketosis.[2] The use of nitroprusside-based test strips provides a semi-quantitative measure of the acetoacetate being excreted by the kidneys. While this method is useful for confirming the presence of ketosis, especially in the initial stages of a low-carbohydrate diet, it is less reliable for quantifying the degree of ketosis.[2] This is because the measurement reflects the overflow of ketones that the body has not utilized, and the concentration can be affected by hydration levels.[4]
Acetone: The Non-Invasive Breath Marker
Acetone is a volatile byproduct of the spontaneous breakdown of acetoacetate and is expelled through the breath.[6][12] This provides a completely non-invasive way to monitor ketosis. Breath acetone levels have been shown to correlate with blood BHB and can be a reliable indicator of the ketogenic state.[6][7] While convenient for frequent, qualitative checks, the precision of consumer-grade breathalyzers can vary.
This compound: A Marker of Isoleucine Metabolism
This compound is not a primary ketone body derived from fatty acid oxidation. Instead, it is an intermediate in the catabolism of the branched-chain amino acid isoleucine.[8] In healthy individuals, even during nutritional ketosis, the levels of this compound in the urine are expected to be very low to non-existent. Its presence in significant amounts is a key diagnostic marker for the rare inherited metabolic disorder known as beta-ketothiolase deficiency, which impairs the breakdown of both isoleucine and ketone bodies.[9][10]
While a low-carbohydrate diet does alter amino acid metabolism, this compound is not considered a primary or reliable marker for monitoring the degree of nutritional ketosis in the general population. Its measurement is complex, requiring sophisticated laboratory techniques like GC-MS, and its utility is confined to the diagnosis of specific metabolic disorders.[10]
Experimental Protocols
Measurement of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the quantitative analysis of a wide range of organic acids, including this compound.
1. Sample Preparation:
-
A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used.[13]
-
An internal standard (e.g., a stable isotope-labeled version of an organic acid) is added to the urine sample to account for variations in extraction and derivatization efficiency.[13]
-
The urine sample is acidified, and the organic acids are extracted into an organic solvent, such as ethyl acetate.[14] This step is often repeated to maximize recovery.
-
The organic solvent fractions are combined and evaporated to dryness under a stream of nitrogen.[14]
2. Derivatization:
-
To make the organic acids volatile for gas chromatography, they are chemically modified in a process called derivatization. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.[14]
-
The sample is heated to ensure the derivatization reaction goes to completion.[14]
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interactions with the chromatographic column.
-
As the separated compounds exit the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio.
-
The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification by comparing it to a library of known compounds and the response of the internal standard.[13]
Measurement of Blood Beta-hydroxybutyrate (BHB) using a Point-of-Care Meter
This method provides a rapid and quantitative measurement of BHB in capillary blood.
1. Sample Collection:
-
A small drop of capillary blood is obtained by pricking a fingertip with a lancet.
2. Analysis:
-
The blood drop is applied to a disposable test strip that has been inserted into a portable BHB meter.
-
The test strip contains an enzyme, BHB dehydrogenase, which catalyzes the oxidation of BHB. This reaction generates an electrical current that is proportional to the concentration of BHB in the blood sample.
-
The meter measures this current and displays the BHB concentration, typically in mmol/L, within a few seconds.
Visualizing Metabolic Pathways and Workflows
To better understand the relationships between these biomarkers and the processes for their measurement, the following diagrams are provided.
References
- 1. The Best Way to Test for Ketosis: Blood, Breath, or Urine? KETO-MOJO [keto-mojo.com]
- 2. Ketone Urine, Blood, and Breath Test â Whatâs the difference? [diagnoxhealth.com]
- 3. Nutritional Ketosis Defined by Diet, Urinary and Capillary Blood Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. Breath acetone is a reliable indicator of ketosis in adults consuming ketogenic meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Buy this compound | 2382-59-4 [smolecule.com]
- 10. This compound | 2382-59-4 | Benchchem [benchchem.com]
- 11. Blood β-hydroxybutyrate vs. urine acetoacetate testing for the prevention and management of ketoacidosis in Type 1 diabetes: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. metbio.net [metbio.net]
- 14. aurametrix.weebly.com [aurametrix.weebly.com]
Safety Operating Guide
Navigating the Disposal of 2-Methylacetoacetic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Methylacetoacetic acid, ensuring compliance and minimizing risk.
Chemical Profile: this compound
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all necessary safety precautions are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a face shield to protect against splashes, and a lab coat.[6][7]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any vapors.[6][8]
-
Spill Management: Have an appropriate spill kit readily accessible. For small spills, absorb the material with an inert absorbent like sand or vermiculite (B1170534) and place it in a designated chemical waste container.[9]
Step-by-Step Disposal Protocol
This protocol is intended for small quantities of this compound typically generated in a laboratory setting. For larger quantities, consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.
1. Dilution (Proceed with Caution)
-
Slowly add the this compound to a large volume of cold water. A general guideline is a 1:10 ratio of acid to water.[6]
-
Crucially, always add acid to water, never the other way around , to prevent a violent exothermic reaction and splashing.[6]
2. Neutralization
-
While continuously stirring the diluted acid solution, slowly add a weak base. Suitable neutralizing agents include sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate.[6] Using a weak base helps to control the reaction rate and prevent excessive heat generation or off-gassing.[6]
-
Be aware that neutralization, particularly with carbonates, will produce carbon dioxide gas.[6] Perform this step slowly to avoid excessive foaming.
3. pH Monitoring and Adjustment
-
Use pH paper or a calibrated pH meter to monitor the solution's acidity.
-
Continue to add the weak base in small increments until the pH of the solution is within a neutral range, typically between 6.0 and 8.0, or as specified by your local wastewater regulations.[6]
4. Final Disposal
-
For Small, Neutralized Quantities: Once the solution is neutralized and if it does not contain any other hazardous materials (e.g., heavy metals), it can typically be disposed of down the drain with a copious amount of water (at least 20 parts water), provided this is in accordance with local wastewater regulations.[6]
-
For Larger Quantities or Mixed Waste: If you are dealing with larger volumes, or if the this compound was mixed with other hazardous substances, the neutralized solution must be collected in a properly labeled, sealed, and corrosion-resistant waste container.[7][8][10] This container should then be managed by your institution's certified hazardous waste disposal service.[6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Dilution Ratio (Acid to Water) | 1:10 | [6] |
| Target pH for Neutralization | 6.0 - 8.0 | [6] |
| Post-Neutralization Flush | Minimum 20 parts water | [6] |
Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the research community. Always consult your institution's specific safety protocols and local regulations as the final authority on waste disposal.
References
- 1. Buy this compound | 2382-59-4 [smolecule.com]
- 2. This compound | 2382-59-4 [chemicalbook.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. youtube.com [youtube.com]
- 10. acewaste.com.au [acewaste.com.au]
Essential Safety and Logistical Information for Handling 2-Methylacetoacetic Acid
Immediate Safety and Hazard Information
2-Methylacetoacetic acid and its analogs are classified as combustible liquids that can cause serious eye damage.[1][2][3] Adherence to strict safety protocols is essential to minimize risk to personnel and the laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific PPE | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and vapors that can cause serious eye damage.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, irritation, and absorption.[4] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect against spills and contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or if there is a risk of inhaling vapors or aerosols.[2][4] | To prevent respiratory tract irritation from vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[5]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Remove all potential ignition sources from the handling area, as the substance is a combustible liquid.[1][5]
-
Have spill control materials (e.g., inert absorbent material like sand or vermiculite) available.[1][4]
-
-
Handling:
-
Post-Handling:
Disposal Plan
-
Waste Collection:
-
All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a designated and properly labeled hazardous waste container.
-
-
Disposal Procedure:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
-
Spill: In case of a spill, evacuate the area. Remove all ignition sources. Ventilate the area. Absorb the spill with an inert material and place it in a suitable container for disposal.[1][4]
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
